Product packaging for MMAF-OtBu(Cat. No.:)

MMAF-OtBu

Cat. No.: B15138160
M. Wt: 788.1 g/mol
InChI Key: HMBFRLXQUOOKLK-VFSYNPLYSA-N
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Description

MMAF-OtBu is a useful research compound. Its molecular formula is C43H73N5O8 and its molecular weight is 788.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H73N5O8 B15138160 MMAF-OtBu

Properties

Molecular Formula

C43H73N5O8

Molecular Weight

788.1 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C43H73N5O8/c1-15-28(6)37(47(12)41(52)36(27(4)5)46-40(51)35(44-11)26(2)3)33(54-13)25-34(49)48-23-19-22-32(48)38(55-14)29(7)39(50)45-31(42(53)56-43(8,9)10)24-30-20-17-16-18-21-30/h16-18,20-21,26-29,31-33,35-38,44H,15,19,22-25H2,1-14H3,(H,45,50)(H,46,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

HMBFRLXQUOOKLK-VFSYNPLYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MMAF-OtBu: A Core Component in Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMAF-OtBu is a chemically modified derivative of Monomethyl Auristatin F (MMAF), a potent antineoplastic agent.[1] The defining feature of this compound is the presence of a tert-butyl (OtBu) protecting group on the carboxylic acid of the C-terminal phenylalanine residue of MMAF. This modification is critical in the synthesis of antibody-drug conjugates (ADCs), where MMAF serves as the cytotoxic payload. The OtBu group prevents unwanted side reactions during the conjugation of the linker to the MMAF molecule, ensuring a more controlled and efficient synthesis of the final ADC product. Following successful conjugation, the OtBu group is removed to yield the active MMAF payload linked to the antibody.

MMAF itself is a synthetic analogue of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[2] Like other auristatins, MMAF functions as a highly potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, MMAF induces cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[3][4] The charged C-terminal phenylalanine of MMAF reduces its cell permeability compared to its analogue, MMAE, which can be advantageous in the context of ADCs by minimizing off-target toxicity.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in ADC synthesis, and the mechanism of action of the active MMAF payload. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this important compound.

Physicochemical Properties

This compound is a white to off-white solid with the chemical formula C43H73N5O8 and a molecular weight of 788.07 g/mol .[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] The tert-butyl protecting group renders the molecule more hydrophobic compared to the deprotected MMAF.

PropertyValueReference
Molecular Formula C43H73N5O8[1]
Molecular Weight 788.07 g/mol [1]
CAS Number 745017-95-2[1]
Appearance White to off-white solid[1]
Solubility DMSO: 50 mg/mL (63.45 mM)[1]
Storage -20°C, sealed, away from moisture[1]

Role in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a key intermediate in the synthesis of ADCs where MMAF is the cytotoxic payload. The OtBu group protects the carboxylic acid of the C-terminal phenylalanine during the attachment of the linker, such as maleimidocaproyl (mc).

Experimental Protocol: Synthesis of mc-MMAF from this compound

This protocol describes the deprotection of the OtBu group from mc-MMAF-OtBu to yield the final mc-MMAF linker-payload, which is then ready for conjugation to a monoclonal antibody.

Materials:

  • mc-MMAF-OtBu

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve mc-MMAF-OtBu in dichloromethane.

  • Add trifluoroacetic acid to the solution. The concentration of TFA can range from 30% to 50% to facilitate a rapid deprotection.[5]

  • Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction immediately to prevent side reactions.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purify the crude product by preparative HPLC to obtain the final mc-MMAF.

Experimental Protocol: Antibody-Drug Conjugation

The following is a general protocol for the conjugation of a thiol-containing linker-payload, such as mc-MMAF, to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • mc-MMAF

  • Phosphate-buffered saline (PBS)

  • Amicon® Ultra centrifugal filter units for purification

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the monoclonal antibody in PBS.

    • Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Incubate the reaction mixture to allow for complete reduction.

  • Conjugation:

    • Prepare a solution of mc-MMAF in a suitable organic solvent like DMSO.

    • Add the mc-MMAF solution to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.

    • Incubate the reaction mixture to allow for conjugation.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or centrifugal filter units.

    • The purified ADC can be characterized by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Mechanism of Action of MMAF

Once the ADC is internalized by the target cancer cell and the MMAF payload is released, it exerts its potent cytotoxic effects by inhibiting tubulin polymerization.

Inhibition of Tubulin Polymerization

MMAF binds to tubulin dimers, preventing their polymerization into microtubules.[2] This disruption of the microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton.

This assay measures the effect of a compound on the polymerization of tubulin in a cell-free system. Polymerization can be monitored by the increase in light scattering at 340 nm or by fluorescence enhancement using a fluorescent reporter.[6][7]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • MMAF (or other test compounds)

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer. Keep on ice.

    • Prepare a stock solution of GTP.

    • Prepare serial dilutions of MMAF in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate and the spectrophotometer/fluorometer to 37°C.

    • In the wells of the pre-warmed plate, add the desired concentration of MMAF or control vehicle.

    • To initiate the reaction, add the tubulin solution containing GTP to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths in kinetic mode at 37°C. Readings are typically taken every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity as a function of time.

    • The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of MMAF will be observed as a decrease in both the rate and extent of polymerization compared to the control.

Downstream Cellular Effects

The disruption of microtubule dynamics by MMAF leads to a cascade of events within the cancer cell, culminating in apoptosis.

Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, MMAF prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M checkpoint.[3][4] This arrest is mediated by a complex signaling network involving proteins such as ATM, Chk2, p53, and p21, which ultimately inhibit the activity of the cyclin B/CDK1 complex required for mitotic entry.[8]

Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This process is regulated by the Bcl-2 family of proteins.[9] Pro-apoptotic members like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[11] Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[11]

Quantitative Data

In Vitro Cytotoxicity of MMAF
Cell LineCancer TypeIC50 (nM)Reference
Karpas 299Anaplastic Large Cell Lymphoma119[9]
H3396Breast Carcinoma105[9]
786-ORenal Cell Carcinoma257[9]
Caki-1Renal Cell Carcinoma200[9]
In Vivo Efficacy of MMAF-containing ADCs (Maximum Tolerated Dose - MTD)
ADCLinkerMTD in Mice (mg/kg)MTD in Rats (mg/kg)Reference
cAC10-L1-MMAF4Val-Cit-PABC5015[12]
cAC10-L4-MMAF4Maleimidocaproyl>15090[12]

Visualizations

Logical Workflow: Synthesis of mc-MMAF from this compound

G MMAF_OtBu This compound mc_linker Maleimidocaproyl (mc) linker attachment MMAF_OtBu->mc_linker mc_MMAF_OtBu mc-MMAF-OtBu mc_linker->mc_MMAF_OtBu deprotection Deprotection (TFA) mc_MMAF_OtBu->deprotection mc_MMAF mc-MMAF deprotection->mc_MMAF G cluster_0 Cellular Effects of MMAF cluster_1 G2/M Arrest Pathway cluster_2 Apoptotic Pathway MMAF MMAF Tubulin Tubulin Polymerization MMAF->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule leads to G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest induces Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers ATM_Chk2 ATM/Chk2 Activation Bcl2_family Bcl-2 Family Modulation (Bax/Bak activation) p53_p21 p53/p21 Upregulation ATM_Chk2->p53_p21 activates Cdc25C Cdc25C Inhibition ATM_Chk2->Cdc25C inhibits CyclinB_CDK1 Cyclin B/CDK1 Inhibition p53_p21->CyclinB_CDK1 inhibits Cdc25C->CyclinB_CDK1 activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c results in Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome triggers Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 activates

References

An In-depth Technical Guide to MMAF-OtBu: Structure, Synthesis, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

MMAF-OtBu, a modified form of the potent antimitotic agent Monomethylauristatin F (MMAF), serves as a crucial intermediate in the synthesis of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, synthesis, and the mechanism of action of its active counterpart, MMAF, for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. The "OtBu" designation refers to the tert-butyl ester protecting group on the C-terminal phenylalanine of the MMAF peptide. This modification is critical for synthetic strategies, enabling controlled conjugation to linker molecules destined for antibody attachment.

PropertyValueReference
Chemical Formula C43H73N5O8[1]
Molecular Weight 788.07 g/mol [1]
CAS Number 745017-95-2[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (up to 50 mg/mL)[1]
SMILES CC(C)(C)OC(--INVALID-LINK--NC(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)N(C)C(--INVALID-LINK--C)NC(--INVALID-LINK--C(C)C)=O)=O)=O">C@HOC)=O)=O[1]

Mechanism of Action of the Active Payload, MMAF

This compound itself is a pro-drug. The tert-butyl ester is cleaved during the synthesis of the final ADC payload-linker construct. The active cytotoxic agent, MMAF, is a potent inhibitor of tubulin polymerization.[2][3] Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker is cleaved, releasing MMAF into the cytoplasm. MMAF then disrupts the microtubule dynamics within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

MMAF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (e.g., Belantamab Mafodotin) Antigen Target Antigen on Cancer Cell Surface ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAF_release Released MMAF Lysosome->MMAF_release Linker Cleavage Tubulin Tubulin Dimers MMAF_release->Tubulin Binding Microtubules Microtubules MMAF_release->Microtubules Inhibition of Polymerization Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of MMAF released from an ADC.

Quantitative Data: In Vitro Cytotoxicity of MMAF

MMAF exhibits potent cytotoxic activity against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for MMAF.

Cell LineCancer TypeIC50 (nM)Reference
Karpas 299Anaplastic Large Cell Lymphoma119[4]
H3396Breast Carcinoma105[4]
786-ORenal Cell Carcinoma257[4]
Caki-1Renal Cell Carcinoma200[4]

Experimental Protocols

Detailed methodologies for the synthesis and conjugation of MMAF derivatives are crucial for the development of novel ADCs.

1. Synthesis of mc-MMAF from mc-MMAF-OtBu

This protocol describes the deprotection of the tert-butyl ester from a maleimidocaproyl-MMAF-OtBu conjugate to yield the active linker-payload.

  • Materials: mc-MMAF-OtBu, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Semi-preparative HPLC with a C18 column, Acetonitrile (MeCN), Water.

  • Procedure:

    • Dissolve mc-MMAF-OtBu (19.6 mg, 0.02 mmol) in dichloromethane (2.5 mL).[5]

    • Add trifluoroacetic acid (0.5 mL) to the solution.[5]

    • Stir the reaction mixture at room temperature for approximately 6 hours.[5]

    • Concentrate the reaction mixture under reduced pressure.[5]

    • Purify the crude residue by semi-preparative HPLC using a C18 column.[5]

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 8% to 38% B over 30 minutes

      • Flow Rate: 10 mL/min

    • The purified product, mc-MMAF, is obtained as a white solid (15.9 mg, 86% yield).[5]

2. Synthesis of MMAF via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the solid-phase synthesis of the MMAF peptide.

  • Materials: 2-chlorotrityl resin, Fmoc-protected amino acids (Phe, Dap, Dil, Val, MeVal), coupling reagents (e.g., HATU, DIPEA), piperidine in DMF, TFA in DCM.

  • Procedure:

    • The peptide sequence MeVal-Val-Dil-Dap-Phe is assembled on a 2-chlorotrityl resin using standard solid-phase peptide synthesis (SPPS) methods with Fmoc chemistry.[]

    • Cleavage of the peptide from the resin is achieved using a 2% TFA solution in DCM.[]

    • The crude MMAF is purified by HPLC to a yield of approximately 73%.[]

3. Antibody-Drug Conjugation with mc-MMAF

This protocol describes the conjugation of the mc-MMAF linker-payload to a reduced antibody.

  • Materials: Antibody, Tris(2-carboxyethyl)phosphine (TCEP), PBS buffer (pH 7.4) with 1 mM EDTA, mc-MMAF in DMSO, Amicon® Ultra 10K centrifugal filter devices.

  • Procedure:

    • Reduce the antibody with TCEP to expose free thiol groups.

    • Remove excess TCEP by dialysis against PBS buffer (pH 7.4) containing 1 mM EDTA at 4°C.[5]

    • For a standard labeling reaction, mix 5 equivalents of mc-MMAF in DMSO with a 1 mg/mL protein solution.[5]

    • Incubate the reaction for 2 hours at 4°C.[5]

    • Remove the excess, unconjugated mc-MMAF by buffer exchange into PBS (pH 7.4) using an Amicon® Ultra 10K centrifugal filter device.[5]

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation MMAF_OtBu This compound mc_MMAF_OtBu mc-MMAF-OtBu MMAF_OtBu->mc_MMAF_OtBu Linker Maleimidocaproic acid (mc) Linker->mc_MMAF_OtBu Deprotection Deprotection (TFA) mc_MMAF_OtBu->Deprotection mc_MMAF mc-MMAF Deprotection->mc_MMAF Conjugation Conjugation mc_MMAF->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Reduced_Ab->Conjugation ADC_final Antibody-Drug Conjugate Conjugation->ADC_final Purification Purification ADC_final->Purification

General workflow for the synthesis of an ADC using this compound.

References

The Role of MMAF-OtBu in Antibody-Drug Conjugate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A critical component in the design and synthesis of effective ADCs is the payload and its corresponding linker chemistry. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization.[1] However, its direct use in ADC synthesis presents challenges due to its reactive carboxyl group. To address this, a protected form, MMAF-OtBu, is often employed. This technical guide provides a comprehensive overview of the role of this compound in ADC synthesis, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and visualizations of key processes.

This compound: Structure and Mechanism of Action

MMAF is a synthetic analog of the natural product dolastatin 10.[2] It exerts its cytotoxic effect by binding to tubulin, thereby disrupting the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] The structure of MMAF features a C-terminal phenylalanine with a free carboxylic acid, which is deprotonated at physiological pH. This negative charge reduces the molecule's cell permeability, making the free drug less toxic to non-target cells compared to its uncharged counterpart, MMAE.[2]

The tert-butyloxycarbonyl (Boc) protecting group on the C-terminal carboxyl group of MMAF, forming this compound, is an acid-labile protecting group.[3] This protection is crucial during the synthesis and conjugation process to prevent the carboxyl group from participating in unwanted side reactions, ensuring that the linker chemistry proceeds as intended. The OtBu group is stable under the conditions required for conjugation and is selectively removed in a final deprotection step to yield the active ADC.[4]

Data Presentation

The following tables summarize key quantitative data for MMAF and ADCs synthesized using MMAF, providing insights into their potency, therapeutic window, and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity of MMAF-Containing ADCs in Various Cancer Cell Lines

ADC TargetCancer Cell LineIC50 (nM)Reference
CD30Karpas 299 (Anaplastic Large Cell Lymphoma)Subnanomolar[5]
CD70786-O (Renal Cell Carcinoma)257[1]
CD70Caki-1 (Renal Cell Carcinoma)200[1]
CD19--[1]
ENPP3--[6]
EphA2--[6]
SLC44A4--[6]
HER2SKBR3 (Breast Cancer)8.3 x 10¹ (for free MMAF)[]
Tn AntigenJurkat (T-cell Leukemia)4.5 x 10² (for free MMAF)[]
Tissue FactorBxPC-3, PSN-1, Capan-1, Panc-1 (Pancreatic Cancer)~1 (for free MMAE)[1][8]
Mucin1Various (Lung, Breast, Pancreatic, Gastric, Ovarian)-[9]

Table 2: In Vivo Efficacy (Maximum Tolerated Dose - MTD) of MMAF-Containing ADCs in Preclinical Models

ADC TargetLinkerMTD (mg/kg)Dosing ScheduleDose-Limiting ToxicitiesReference
CD70mc3Q3WThrombocytopenia, ocular toxicity, nausea[6]
ENPP3mc1.8Q3WThrombocytopenia, ocular toxicity[6]
CD19mc5-Keratopathy[6]
EphA2mc0.08-Hemorrhage, epistaxis[6]
anti-CD30 (cAC10)L4 (noncleavable)>150 (mice), 90 (rats)--[1]

Table 3: Pharmacokinetic Parameters of MMAF

SpeciesAdministrationBioavailability (%)ClearanceKey Metabolic PathwayReference
RatIV (5 mg/kg)-HighDemethylation[10][11][12]
RatOral (10 mg/kg)0HighDemethylation[10][11][12]

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of an MMAF-containing ADC using maleimide-based conjugation chemistry.

Antibody Reduction

Objective: To reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

Procedure:

  • Prepare the mAb solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.

  • Add a 10-100 molar excess of TCEP solution to the mAb solution.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Purify the reduced antibody to remove excess TCEP using a desalting column equilibrated with the degassed reaction buffer.

This compound-Linker Conjugation

Objective: To conjugate the maleimide-functionalized this compound to the reduced antibody via a stable thioether bond.

Materials:

  • Reduced monoclonal antibody from the previous step.

  • Maleimide-functionalized this compound (e.g., mc-MMAF-OtBu) dissolved in a compatible organic solvent (e.g., DMSO).

  • Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Procedure:

  • To the purified reduced antibody solution, add the maleimide-functionalized this compound solution. A molar excess of the drug-linker (typically 10-20 fold over the antibody) is recommended as a starting point.[13]

  • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.[13]

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

Purification of the ADC

Objective: To remove unconjugated drug-linker and other small molecule impurities from the ADC.

Materials:

  • Crude ADC reaction mixture.

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

  • Purification buffer (e.g., PBS, pH 7.2).

Procedure:

  • Load the crude ADC reaction mixture onto the purification system.

  • Elute the ADC using the purification buffer.

  • Collect the fractions containing the purified ADC, monitoring the elution profile by UV absorbance at 280 nm.

  • Pool the ADC-containing fractions and concentrate if necessary.

OtBu Deprotection

Objective: To remove the tert-butyloxycarbonyl protecting group from the MMAF moiety to yield the final, active ADC.

Materials:

  • Purified this compound ADC.

  • Deprotection reagent (e.g., a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or a milder acidic solution like dilute HCl in hexafluoroisopropanol (HFIP)).[4][14]

  • Quenching solution (e.g., a mild base like sodium bicarbonate).

  • Dialysis or buffer exchange system.

Procedure:

  • Carefully add the deprotection reagent to the purified ADC solution. The exact concentration and reaction time will need to be optimized depending on the specific ADC and the lability of other functional groups. A typical condition for Boc deprotection is treatment with an acidic solution for a defined period (e.g., 30 minutes to a few hours) at room temperature.[4]

  • Monitor the deprotection reaction by a suitable analytical method (e.g., LC-MS) to ensure complete removal of the OtBu group.

  • Quench the reaction by adding the quenching solution to neutralize the acid.

  • Immediately purify the final ADC by dialysis or buffer exchange into the final formulation buffer to remove the deprotection reagents and byproducts.

Characterization of the Final ADC

Objective: To determine the critical quality attributes of the final MMAF-ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[15]

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).

  • In vitro Cytotoxicity: Evaluated using cell-based assays (e.g., MTT or CellTiter-Glo) on target-expressing and non-expressing cell lines to determine the IC50 value.

  • Antigen Binding: Confirmed by ELISA or Surface Plasmon Resonance (SPR).

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in this compound ADC synthesis and its mechanism of action.

ADC_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Conjugation Chemistry cluster_2 Downstream Processing cluster_3 Quality Control Antibody Production Antibody Production Antibody Reduction Antibody Reduction Antibody Production->Antibody Reduction Drug-Linker Conjugation Drug-Linker Conjugation Antibody Reduction->Drug-Linker Conjugation Thiol-Maleimide Reaction Purification Purification Drug-Linker Conjugation->Purification This compound-Linker This compound-Linker This compound-Linker->Drug-Linker Conjugation Deprotection Deprotection Purification->Deprotection Removal of OtBu Final ADC Formulation Final ADC Formulation Deprotection->Final ADC Formulation Characterization Characterization Final ADC Formulation->Characterization Tubulin_Inhibition_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC MMAF-ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome/Lysosome Receptor->Endosome Internalization MMAF Free MMAF Endosome->MMAF Proteolytic Cleavage Tubulin αβ-Tubulin Dimers MMAF->Tubulin Inhibition of Polymerization Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Assembly CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

A Deep Dive into the Chemical Properties of MMAF-OtBu and MMAF: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties of Monomethyl Auristatin F (MMAF) and its tert-butyl ester protected form, MMAF-OtBu. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, stability, and mechanism of action of these potent anti-cancer agents, offering a comprehensive resource for their application in the development of antibody-drug conjugates (ADCs).

Introduction: Potent Payloads for Targeted Cancer Therapy

Monomethyl Auristatin F (MMAF) is a synthetic analogue of the natural cytotoxic agent dolastatin 10.[1] It functions as a highly potent inhibitor of tubulin polymerization, a critical process for cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[3] Due to its high cytotoxicity, MMAF is primarily utilized as a payload in ADCs, where a monoclonal antibody directs the potent toxin specifically to cancer cells, minimizing systemic toxicity.[1][4]

This compound is a derivative of MMAF where the C-terminal carboxylic acid of the phenylalanine residue is protected by a tert-butyl (OtBu) ester. This protecting group strategy is often employed during the synthesis of MMAF and its conjugates to prevent unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions to yield the active MMAF.

Comparative Chemical Properties

A clear understanding of the distinct chemical properties of MMAF and this compound is crucial for their effective handling, synthesis, and application. The following table summarizes their key chemical characteristics.

PropertyMMAFThis compound
Molecular Formula C39H65N5O8C43H73N5O8
Molecular Weight 731.96 g/mol 788.07 g/mol
CAS Number 745017-94-1745017-95-2
Appearance White to off-white solidWhite to off-white solid
Solubility (DMSO) ~25 mg/mL~50 mg/mL

Synthesis and Purification

The synthesis of MMAF and its derivatives is a complex multi-step process, typically involving solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis of the MMAF Backbone

The peptide backbone of MMAF is assembled sequentially on a solid support resin.[3][5] The general steps for the Fmoc-based solid-phase synthesis are outlined below:

Experimental Protocol: Solid-Phase Peptide Synthesis of MMAF Precursor

  • Resin Selection and Swelling: A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality.[5] The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 10-15 minutes.

  • First Amino Acid Coupling: The C-terminal amino acid, phenylalanine (for MMAF), is coupled to the resin. If starting with an unloaded resin, an activation step is required.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[5]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amine on the resin.[5] The completion of the coupling reaction is monitored using a colorimetric test such as the Kaiser test.

  • Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the MMAF sequence (Dolaproine, Dolaisoleuine, Valine, and N-methyl-Valine).[6]

  • Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the solid support. For resins like Wang or Rink Amide, a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) is used to simultaneously cleave the peptide and remove side-chain protecting groups.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Resin [label="Solid Support Resin"]; Swelling [label="Resin Swelling\n(DMF)"]; Coupling1 [label="Couple Fmoc-Phe-OH"]; Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Coupling2 [label="Couple Fmoc-Dap-OH"]; Deprotection2 [label="Fmoc Deprotection"]; Coupling3 [label="Couple Fmoc-Dil-OH"]; Deprotection3 [label="Fmoc Deprotection"]; Coupling4 [label="Couple Fmoc-Val-OH"]; Deprotection4 [label="Fmoc Deprotection"]; Coupling5 [label="Couple Fmoc-MeVal-OH"]; Cleavage [label="Cleavage from Resin\n(TFA Cocktail)"]; MMAF_precursor [label="MMAF Precursor"];

Resin -> Swelling; Swelling -> Coupling1; Coupling1 -> Deprotection1; Deprotection1 -> Coupling2; Coupling2 -> Deprotection2; Deprotection2 -> Coupling3; Coupling3 -> Deprotection3; Deprotection3 -> Coupling4; Coupling4 -> Deprotection4; Deprotection4 -> Coupling5; Coupling5 -> Cleavage; Cleavage -> MMAF_precursor; } }

Caption: Solid-Phase Peptide Synthesis Workflow for MMAF Precursor.

Synthesis of this compound

To synthesize this compound, a similar solid-phase strategy is employed, with the key difference being the use of Fmoc-Phe-OtBu as the first amino acid to be coupled to the resin. The tert-butyl ester remains intact during the subsequent coupling and Fmoc deprotection steps.

Conversion of this compound to MMAF

The final step in the synthesis of MMAF from its protected precursor is the removal of the tert-butyl ester. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol: Deprotection of this compound

  • Dissolution: this compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

  • Acid Treatment: An equal volume of TFA is added to the solution, and the mixture is stirred at room temperature for several hours.

  • Workup: The solvent and excess TFA are removed under reduced pressure. The residue is then redissolved in an organic solvent and washed with water and brine to remove any remaining acid and salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield MMAF.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

MMAF_OtBu [label="this compound"]; MMAF [label="MMAF"]; TFA [label="TFA, DCM", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

MMAF_OtBu -> TFA [dir=none]; TFA -> MMAF [label="Deprotection"]; }

Caption: Conversion of this compound to MMAF via acid-catalyzed deprotection.

Stability

MMAF has been shown to be stable under various conditions, including in rat plasma during pharmacokinetic studies.[7][8] This stability is crucial for its application in ADCs, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell. While direct comparative stability studies between MMAF and this compound under various pH conditions are not extensively published, the tert-butyl ester in this compound is known to be labile under acidic conditions, as this is the basis for its removal. Conversely, the ester bond is generally more stable under neutral and basic conditions compared to the free carboxylic acid of MMAF. The stability of both compounds in solution is a critical parameter, and it is recommended that stock solutions, particularly in DMSO, are stored at -20°C or -80°C and freshly prepared for experiments to minimize degradation.[9]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of action for both MMAF and this compound (after conversion to MMAF in situ) is the inhibition of tubulin polymerization.[2]

Tubulin Polymerization Inhibition Assay

The inhibitory effect of MMAF on tubulin polymerization can be quantified using an in vitro assay.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Purified tubulin protein is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP). Test compounds (MMAF and a vehicle control) are prepared at various concentrations.

  • Assay Setup: The tubulin solution is mixed with the test compounds in a 96-well plate.

  • Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

  • Data Acquisition: The increase in turbidity, which corresponds to microtubule formation, is measured over time by monitoring the absorbance at 340 nm using a plate reader.

  • Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the vehicle control to determine the inhibitory activity.

Signaling Pathway of MMAF-Induced Apoptosis

By disrupting microtubule formation, MMAF triggers a cascade of events that lead to programmed cell death, or apoptosis. The inhibition of tubulin polymerization leads to the arrest of the cell cycle at the G2/M checkpoint.[3] This prolonged mitotic arrest activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[10][11][12] Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated. This shift in the balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[10][11]

Apoptosis_Pathway MMAF MMAF Tubulin Tubulin Polymerization MMAF->Tubulin Inhibits Microtubules Microtubule Formation G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Bcl2_Family Bcl-2 Family Regulation G2M_Arrest->Bcl2_Family Induces Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: MMAF-induced apoptosis signaling pathway.

Conclusion

MMAF and its protected form, this compound, are critical components in the development of next-generation cancer therapeutics. This guide provides a foundational understanding of their chemical properties, synthesis, and mechanism of action. The detailed protocols and comparative data presented herein are intended to facilitate further research and development in the field of antibody-drug conjugates, ultimately contributing to the advancement of more effective and targeted cancer treatments.

References

An In-Depth Technical Guide to Monomethyl Auristatin F tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Monomethyl Auristatin F (MMAF) and its pivotal synthetic intermediate, the tert-butyl ester. It covers the synthesis, mechanism of action, application in antibody-drug conjugates (ADCs), and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference.

Introduction: The Role of Auristatins in Oncology

Auristatins are highly potent synthetic analogues of the natural product dolastatin 10, a compound originally isolated from the sea hare Dolabella auricularia. These agents function as antimitotic drugs, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[1] Due to their extreme cytotoxicity, auristatins like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are too toxic to be used as standalone chemotherapeutic agents.[][3] However, their high potency makes them ideal payloads for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver cytotoxic agents specifically to cancer cells while minimizing systemic exposure.[3][4]

MMAF is a derivative of auristatin F, distinguished by a single methyl substituent on the N-terminal amino group.[5][6] A key feature of MMAF is the C-terminal phenylalanine, which imparts a charge that reduces its ability to passively cross cell membranes.[3][7] This property attenuates its cytotoxic activity compared to the more permeable MMAE and reduces the "bystander effect," where the payload kills adjacent, antigen-negative cells.[3][7] The tert-butyl ester of MMAF is a crucial intermediate in the synthesis process, enabling efficient chemical modifications and conjugation to linker molecules before its conversion to the final active payload.

Chemical Properties and Synthesis

MMAF is a complex pentapeptide-like molecule with the IUPAC name (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid.[5] The tert-butyl ester form serves to protect the C-terminal carboxylic acid during synthesis and linker attachment.

Key Properties of MMAF:

  • Molecular Formula: C39H65N5O8[5]

  • Molar Mass: 731.976 g·mol−1[5]

  • Solubility: Soluble in DMSO up to 20 mM.[8]

  • Mechanism of Action: Tubulin polymerization inhibitor.[5][9]

The synthesis of MMAF and its derivatives is a multi-step process involving solid-phase or solution-phase peptide synthesis. While specific protocols for MMAF tert-butyl ester are proprietary, the general approach involves the sequential coupling of its unusual amino acid constituents. Recent studies have explored modifications to the P1 and P5 side chains of the MMAF structure to develop novel analogues with potentially enhanced properties.[10][11]

G cluster_synthesis General Synthetic Workflow start Amino Acid Building Blocks (with protecting groups) spps Solid-Phase Peptide Synthesis (Sequential Coupling) start->spps protect Protection of C-Terminus (e.g., as tert-butyl ester) spps->protect link Linker Conjugation (e.g., mc-linker) protect->link deprotect Final Deprotection link->deprotect purify Purification (HPLC) deprotect->purify mc_mmaf Linker-MMAF Conjugate purify->mc_mmaf

Caption: General workflow for the synthesis of a linker-MMAF conjugate.

Mechanism of Action

The cytotoxic effect of MMAF is driven by its ability to inhibit cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton.[][5] This disruption of the microtubule network leads to G2/M phase cell-cycle arrest and ultimately triggers apoptosis.[1]

In the context of an ADC, the mechanism unfolds in a series of targeted steps:

  • Binding: The ADC's monoclonal antibody (mAb) component binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Trafficking: The complex is trafficked to intracellular compartments, usually lysosomes.

  • Payload Release: Inside the lysosome, the linker connecting the antibody and MMAF is cleaved by enzymes (e.g., cathepsins for a cleavable linker), releasing the active MMAF payload.[]

  • Tubulin Inhibition: The released MMAF binds to tubulin, preventing microtubule formation, leading to cell cycle arrest and apoptosis.[1]

G cluster_cell Target Cancer Cell adc ADC receptor Tumor Antigen adc->receptor 1. Binding internalization Internalization (Endocytosis) receptor->internalization 2. Internalization lysosome Lysosome internalization->lysosome 3. Trafficking release Payload Release (MMAF) lysosome->release 4. Linker Cleavage tubulin Tubulin Polymerization release->tubulin 5. Inhibition arrest G2/M Cell Cycle Arrest tubulin->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for an MMAF-based Antibody-Drug Conjugate (ADC).

Application in Antibody-Drug Conjugates (ADCs)

MMAF is a clinically validated payload used in several ADCs. A notable example is Belantamab mafodotin (Blenrep), which consists of a humanized IgG1 mAb targeting B-cell maturation antigen (BCMA) conjugated to MMAF via a non-cleavable maleimidocaproyl (mc) linker.[][4] The term "mafodotin" in INN nomenclature refers to the MMAF payload plus its attachment structure.[5]

The choice of linker is critical to the ADC's performance. Non-cleavable linkers, like the maleimidocaproyl linker used in many MMAF ADCs, rely on the complete degradation of the antibody within the lysosome to release the payload.[] This design enhances stability in circulation and can reduce off-target toxicity.

Table 1: Examples of MMAF-Based ADCs in Clinical Development

ADC Name Target Antigen Linker Type Indication Developer
Belantamab mafodotin BCMA/TNFRSF17 Non-cleavable (mc) Multiple Myeloma GlaxoSmithKline (GSK)
AGS-16C3F ENPP3 Non-cleavable (mc) Renal Cell Carcinoma Agensys/Astellas

| ARX788 | HER2 | Non-natural amino acid | Solid Tumors (HER2+) | Zhejiang Medicine/Ambrx |

Source: Adapted from BOC Sciences.[]

Quantitative Data

The potency of cytotoxic payloads and their corresponding ADCs is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (like cell viability) by 50%. Free MMAF has a lower potency (higher IC50) than MMAE due to its reduced cell permeability.[3][7] However, when delivered via an ADC, its efficacy is potent and targeted.

Table 2: Comparative In Vitro Cytotoxicity Data

Compound Cell Line IC50 (nM) Notes
Free MMAF HCT116 ~100-200 The charged C-terminus attenuates activity compared to MMAE.[12]
Free MMAF Jurkat (Tn-positive) 450 Demonstrates baseline sensitivity to the drug.[13]
Free MMAF SKBR3 (Her2-positive) 83 Demonstrates baseline sensitivity to the drug.[13]
Chi-Tn-MMAF ADC Jurkat (Tn-positive) Dose-dependent cytotoxicity ADC is effective, while the unconjugated antibody is not.[13]

| Her-MMAF ADC | Jurkat (Tn-positive) | No cytotoxic activity | Demonstrates the target-specificity of the ADC.[13] |

IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.[14]

Experimental Protocols

Antibody-MMAF Conjugation (General Protocol)

This protocol outlines a general workflow for conjugating a maleimide-activated MMAF (e.g., mc-MMAF) to a monoclonal antibody. This method typically targets the interchain cysteine residues of the antibody.

G cluster_protocol Antibody-MMAF Conjugation Workflow start 1. Antibody Reduction step2 2. Buffer Exchange/ Desalting start->step2 step3 3. mc-MMAF Addition step2->step3 step4 4. Conjugation Reaction step3->step4 step5 5. Purification step4->step5 end 6. ADC Characterization (e.g., DAR analysis) step5->end

Caption: Workflow for conjugating MMAF to a monoclonal antibody.

Methodology:

  • Antibody Reduction: The antibody (typically IgG1) is partially reduced to expose free sulfhydryl (-SH) groups from the interchain disulfide bonds. This is commonly achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is carefully controlled to achieve the desired drug-to-antibody ratio (DAR), often targeting a DAR of 4.[15]

  • Buffer Exchange: The reduced antibody is purified from the excess reducing agent using a desalting column to exchange it into a conjugation-compatible buffer.

  • mc-MMAF Addition: The maleimide-activated MMAF (mc-MMAF), dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution.[15]

  • Conjugation Reaction: The mixture is incubated to allow the maleimide group of the linker to react with the free sulfhydryl groups on the antibody, forming a stable thioether bond. The reaction is typically performed for several hours.[15]

  • Purification: The resulting ADC is purified to remove unreacted mc-MMAF and any aggregated protein. This is often done using size-exclusion chromatography or other purification columns.[15]

  • Characterization: The final ADC product is characterized to determine its concentration, purity, and DAR. The DAR can be assessed using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[15]

In Vitro Cytotoxicity Assay

This protocol describes a common method to evaluate the potency of an MMAF-based ADC on cancer cell lines.

Methodology:

  • Cell Culture: Antigen-positive and antigen-negative (as a control) cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC, free MMAF, and a non-targeting control ADC is prepared. The cell culture medium is replaced with medium containing the various drug concentrations. Wells with untreated cells serve as a negative control.[16][17]

  • Incubation: The plates are incubated for a period sufficient to allow for cell-cycle arrest, typically 72 to 96 hours for tubulin inhibitors like MMAF.[16]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17] In the MTT assay, viable cells metabolize the MTT reagent into a colored formazan product, which can be quantified by measuring absorbance.

  • Data Analysis: The absorbance readings are normalized to the untreated control wells. The percentage of cell viability is plotted against the drug concentration on a logarithmic scale. The IC50 value is then calculated from the resulting dose-response curve.[16]

References

MMAF-OtBu: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 745017-95-2

Abstract

Monomethyl auristatin F-tert-butyl ester (MMAF-OtBu) is a pivotal synthetic intermediate in the development of antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. As a protected form of the potent antimitotic agent monomethyl auristatin F (MMAF), this compound facilitates the precise and efficient conjugation of MMAF to monoclonal antibodies. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, synthesis, mechanism of action, and its application in the generation of ADCs. Detailed experimental protocols for conjugation, purification, and characterization are provided, alongside a comprehensive summary of its preclinical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working at the forefront of oncology research.

Introduction

Antibody-drug conjugates represent a strategic approach to cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] This is achieved by linking a monoclonal antibody that targets a tumor-specific antigen to a cytotoxic payload via a stable linker.[3] The auristatins, a class of synthetic analogs of the natural product dolastatin 10, are among the most widely utilized payloads in ADC development due to their sub-nanomolar potency.[2][3]

Monomethyl auristatin F (MMAF) is a potent auristatin derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] Unlike its close analog, monomethyl auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[3] This characteristic can reduce off-target toxicity, making MMAF an attractive payload for ADCs.[6] this compound is the tert-butyl ester protected form of MMAF, a modification that facilitates its use in the synthesis of drug-linker complexes prior to antibody conjugation.[7]

Chemical Properties and Synthesis

PropertyValueReference
CAS Number 745017-95-2[7]
Molecular Formula C43H73N5O8MedChemExpress
Molecular Weight 788.07 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical synthesis providers. The tert-butyl ester group serves as a protecting group for the carboxylic acid of the C-terminal phenylalanine of MMAF, preventing unwanted side reactions during the preparation of the drug-linker construct.

Mechanism of Action: Tubulin Polymerization Inhibition

MMAF, the active component of this compound-derived ADCs, exerts its cytotoxic effect by disrupting the cellular microtubule network.[4][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[3] By binding to the vinca domain on β-tubulin, MMAF prevents the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.[8]

Tubulin_Polymerization_Inhibition Mechanism of MMAF Action cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Cytosol Cytosol ADC MMAF-ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome MMAF_release MMAF Release Lysosome->MMAF_release Linker Cleavage Tubulin α/β-Tubulin Dimers MMAF_release->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of an MMAF-containing ADC.

Experimental Protocols

General Workflow for ADC Synthesis using this compound

The synthesis of an MMAF-containing ADC from this compound typically involves a multi-step process that begins with the deprotection of the tert-butyl ester, followed by the attachment of a linker, and finally conjugation to the antibody.

ADC_Synthesis_Workflow General Workflow for MMAF-ADC Synthesis MMAF_OtBu This compound Deprotection Deprotection (e.g., TFA) MMAF_OtBu->Deprotection MMAF_acid MMAF (carboxylic acid) Deprotection->MMAF_acid Linker_activation Linker Activation MMAF_acid->Linker_activation Drug_linker Drug-Linker Conjugate Linker_activation->Drug_linker Conjugation Conjugation Reaction Drug_linker->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation ADC_crude Crude ADC Conjugation->ADC_crude Purification Purification (e.g., HIC, SEC) ADC_crude->Purification ADC_pure Purified ADC Purification->ADC_pure Characterization Characterization (e.g., MS, DAR) ADC_pure->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: A generalized workflow for the synthesis of an MMAF-ADC.

Detailed Protocol for Thiol-Maleimide Conjugation

This protocol describes a common method for conjugating a maleimide-functionalized MMAF linker to a monoclonal antibody via reduced interchain disulfide bonds.[][10]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Maleimide-activated MMAF linker (e.g., mc-vc-PAB-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • Reaction and storage buffers

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution to a concentration of 1-10 mg/mL in a suitable reaction buffer.

    • Add a calculated amount of TCEP solution to the mAb solution to achieve a molar excess of TCEP (e.g., 2-5 fold molar excess per disulfide bond to be reduced).

    • Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with EDTA).

  • Conjugation:

    • Prepare a stock solution of the maleimide-activated MMAF linker in an organic solvent like DMSO.

    • Add the MMAF linker solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody) to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted linker and other small molecules using SEC or HIC.[11][12]

    • HIC is particularly useful for separating ADC species with different DARs.

    • SEC is effective for removing unconjugated small molecules and aggregates.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).

    • Determine the average DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), reverse-phase HPLC, or mass spectrometry (MS).[11][13]

    • Assess the level of aggregation using SEC.

    • Confirm the identity and integrity of the ADC using MS.[14]

Preclinical Data

In Vitro Cytotoxicity

The in vitro potency of MMAF and its corresponding ADCs is typically evaluated in cancer cell lines expressing the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.

CompoundCell LineTarget AntigenIC50 (nM)Reference
MMAFKarpas 299 (Anaplastic Large Cell Lymphoma)-119[5]
MMAFH3396 (Breast Carcinoma)-105[5]
MMAF786-O (Renal Cell Carcinoma)-257[5]
MMAFCaki-1 (Renal Cell Carcinoma)-200[5]
MMAESKBR3 (Breast Cancer)-3.27 ± 0.42[15]
MMAEHEK293 (Kidney)-4.24 ± 0.37[15]
cAC10-vcMMAFKarpas 299CD30Potently cytotoxic[1]

As a free drug, MMAF generally exhibits lower potency compared to MMAE due to its reduced cell permeability.[1][3] However, when conjugated to a targeting antibody, the resulting ADC can exhibit potent and specific cytotoxicity against antigen-expressing cancer cells.[16]

In Vivo Efficacy and Toxicity

Preclinical in vivo studies in animal models are crucial for evaluating the therapeutic index of an MMAF-containing ADC. These studies assess both the anti-tumor efficacy and the tolerability of the conjugate.

ADCModelMaximum Tolerated Dose (MTD)EfficacyReference
cAC10-L1-MMAF4Mouse50 mg/kgTumor regression[5]
cAC10-L1-MMAF4Rat15 mg/kgNot specified[5]
cAC10-L4-MMAF4Mouse>150 mg/kgTumor regression[5]
cAC10-L4-MMAF4Rat90 mg/kgNot specified[5]

Studies have shown that the choice of linker can significantly impact the toxicity profile of an MMAF-ADC. For instance, an ADC with a non-cleavable linker (cAC10-L4-MMAF4) was tolerated at significantly higher doses compared to one with a cleavable linker (cAC10-L1-MMAF4).[5] Common toxicities associated with MMAF-containing ADCs in preclinical studies include thrombocytopenia and ocular toxicities.[8]

Conclusion

This compound is a critical building block in the development of next-generation antibody-drug conjugates. Its protected nature allows for controlled and efficient synthesis of drug-linker constructs, which can then be conjugated to antibodies to create highly targeted and potent anti-cancer agents. The resulting MMAF-ADCs have demonstrated significant preclinical activity, and their reduced cell permeability compared to MMAE-based ADCs may offer a favorable safety profile. Further research and clinical development of MMAF-containing ADCs hold great promise for improving the therapeutic outcomes for cancer patients. This technical guide provides a foundational understanding of this compound and its application, intended to aid researchers in the design and execution of their drug development programs.

References

MMAF-OtBu for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MMAF-OtBu for Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to cancer cells. This approach enhances the therapeutic window of the payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[] The ADC architecture consists of three core components: a specific mAb, a stable linker, and a potent cytotoxic payload.

Among the most successful payloads are the auristatins, synthetic analogs of the natural product dolastatin 10.[2] Monomethyl auristatin F (MMAF) is a powerful antimitotic agent that, due to its high potency, is typically too toxic for systemic administration as a standalone drug.[3] However, its properties make it an excellent payload for ADCs. MMAF is structurally distinct from its well-known counterpart, monomethyl auristatin E (MMAE), due to a charged C-terminal phenylalanine residue. This charge reduces its ability to passively cross cell membranes, which can decrease off-target toxicity and makes its cytotoxic effect highly dependent on targeted delivery and internalization.[4][5][6]

To facilitate the complex chemical synthesis and conjugation process, reactive functional groups on the payload are often temporarily masked with protecting groups. This compound is a key synthetic intermediate in which the C-terminal carboxylic acid of MMAF is protected as a tert-butyl (OtBu) ester.[7][8] This guide provides a detailed technical overview of this compound, its deprotection and conjugation, and the methodologies used to characterize the resulting ADCs.

MMAF: The Cytotoxic Payload

Structure and Properties

MMAF is a synthetic pentapeptide analog that functions as a potent tubulin polymerization inhibitor.[9] Its key structural feature is the C-terminal phenylalanine, which possesses a free carboxylic acid group under physiological conditions. This charged group makes the molecule less permeable to cell membranes compared to the uncharged MMAE, a property that is advantageous for ADCs by potentially reducing the "bystander effect"—the killing of adjacent, antigen-negative cells.[2][10] This reduced permeability means that MMAF's potent cytotoxicity is primarily exerted only after the ADC has been internalized by the target cell and the payload has been released.[6]

Mechanism of Action

The cytotoxic activity of MMAF is mediated by its interaction with tubulin.[4] Upon release into the cytoplasm of a target cell, MMAF binds to tubulin dimers, inhibiting their polymerization into microtubules. Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By disrupting microtubule dynamics, MMAF induces cell cycle arrest, typically at the G2/M phase, which ultimately triggers the apoptotic cascade and leads to programmed cell death.[][2]

The Role of the OtBu Protecting Group

In organic synthesis, particularly for complex molecules like drug-linkers, protecting groups are essential. The tert-butyl (OtBu) ester on this compound serves to temporarily mask the carboxylic acid of the C-terminal phenylalanine.[8] This is critical during the synthesis of a drug-linker construct, for example, when coupling a maleimide-containing linker to the N-terminus of MMAF. Protecting the C-terminal carboxyl group prevents it from interfering with the coupling reaction, thereby avoiding the formation of undesired side products and improving the overall yield and purity of the desired drug-linker.

The OtBu group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. The standard procedure for its removal (deprotection) involves treatment with trifluoroacetic acid (TFA), which quantitatively converts the tert-butyl ester back to a carboxylic acid, yielding the final, active form of the drug-linker ready for conjugation to the antibody.[8]

Synthesis and Conjugation Workflow

The preparation of an MMAF-based ADC is a multi-step process involving the synthesis of the drug-linker, its activation, the preparation of the antibody, the conjugation reaction, and final purification.

Synthesis of the Drug-Linker (mc-MMAF)

A common linker used for MMAF is the non-cleavable maleimidocaproyl (mc) linker. The synthesis of mc-MMAF involves the deprotection of its OtBu-protected precursor.

Experimental Protocol: Deprotection of mc-MMAF-OtBu [8]

  • Dissolve mc-MMAF-OtBu (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (e.g., a final concentration of 20% v/v).

  • Stir the reaction mixture at room temperature for approximately 2-6 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purify the crude residue using semi-preparative reverse-phase HPLC to yield the final mc-MMAF product as a solid after lyophilization.

Antibody-Drug Conjugation

Conjugation of mc-MMAF is typically achieved via alkylation of free thiol groups on the antibody. These thiols are generated by the selective reduction of the antibody's interchain disulfide bonds.

Experimental Protocol: Cysteine-Based Antibody Conjugation [8][11][12]

  • Antibody Preparation: Prepare the antibody solution (typically 1-10 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.0-7.4, containing EDTA.

  • Reduction: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or 2-mercaptoethylamine (2-MEA), to the antibody solution to achieve partial reduction of the interchain disulfide bonds. Incubate at 37°C for 1-2 hours. The goal is to generate a specific number of free thiols per antibody (typically 8, for a target Drug-to-Antibody Ratio, or DAR, of 4).

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF), exchanging the antibody into the reaction buffer.

  • Conjugation: Immediately add the prepared mc-MMAF drug-linker (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker over the available thiol groups is common.

  • Reaction: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The maleimide group of the linker will react with the free thiols on the antibody to form a stable thioether bond.

  • Purification: Remove unconjugated drug-linker and other impurities from the ADC product. This is typically done using size exclusion chromatography (SEC), TFF, or protein A chromatography.

  • Characterization: The final ADC is characterized to determine protein concentration, DAR, aggregation levels, and purity.

ADC_Preparation_Workflow Workflow for MMAF-ADC Preparation cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation mc_mmaf_otbu mc-MMAF-OtBu (Protected Intermediate) deprotection TFA Deprotection mc_mmaf_otbu->deprotection mc_mmaf mc-MMAF (Active Drug-Linker) deprotection->mc_mmaf conjugation Conjugation Reaction (Thiol-Maleimide Ligation) mc_mmaf->conjugation mAb Monoclonal Antibody (mAb) reduction Disulfide Bond Reduction (e.g., TCEP) mAb->reduction reduced_mAb Reduced mAb (with free thiols) reduction->reduced_mAb reduced_mAb->conjugation purification Purification (e.g., SEC, TFF) conjugation->purification final_adc Purified ADC (mAb-mc-MMAF) purification->final_adc

A high-level workflow for the preparation of an MMAF-based ADC.

In Vitro Characterization and Potency

Potency of MMAF-based ADCs

While free MMAF has attenuated activity due to its poor membrane permeability, ADCs containing MMAF exhibit highly potent and specific cytotoxicity against antigen-expressing cancer cells.[6] The potency is typically evaluated by measuring the half-maximal inhibitory concentration (IC50) in cell-based assays. Studies have shown that MMAF-ADCs can be thousands of times more potent than the free drug on target cells, with IC50 values often in the low nanomolar to picomolar range.[6][13]

Quantitative Data: In Vitro Cytotoxicity
ADC TargetCell LineLinker-PayloadIC50 (nM)Reference
CD30L540cy (CD30+)mc-vc-PAB-MMAF~0.01[6]
CD30Karpas 299 (CD30+)mc-vc-PAB-MMAF~0.01[6]
CD30L428 (CD30+)mc-MMAF (non-cleavable)~0.1[6]
HER2BT-474 (HER2+)Cys-Linker-MMAE~0.1-1[14]
HER2NCI-N87 (HER2+)Cys-Linker-MMAE~0.1-1[14]
Tn AntigenLOX (Tn+)mc-MMAF~10-100[5]
ControlMCF-7 (HER2-)Various MMAE-ADCsNo cytotoxicity[15]
Free DrugVariousFree MMAF> 22,000[6]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies may be limited by variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay[14][15][16]
  • Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the ADC, a non-binding control ADC, the naked antibody, and the free drug-linker in cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: Convert the raw data to percentage viability relative to the untreated controls. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity_Assay_Workflow Workflow for In Vitro Cytotoxicity Assay plate_cells 1. Plate Antigen-Positive and Negative Cells treat_cells 3. Treat Cells with Compounds plate_cells->treat_cells prepare_compounds 2. Prepare Serial Dilutions (ADC, Controls) prepare_compounds->treat_cells incubation 4. Incubate for 72-120 hours treat_cells->incubation viability_assay 5. Add Viability Reagent (e.g., CellTiter-Glo) incubation->viability_assay read_plate 6. Measure Signal (Luminescence/Absorbance) viability_assay->read_plate data_analysis 7. Calculate IC50 Values read_plate->data_analysis ADC_MOA General Mechanism of Action for an MMAF-based ADC ADC 1. ADC Binds to Target Antigen Internalization 2. Internalization via Endocytosis ADC->Internalization Trafficking 3. Endosomal Trafficking to Lysosome Internalization->Trafficking Release 4. Payload Release in Lysosome Trafficking->Release Payload Free MMAF Release->Payload Tubulin 5. Binds to Tubulin Payload->Tubulin Arrest 6. G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis 7. Apoptosis Arrest->Apoptosis MMAF_Signaling_Pathway MMAF-Induced Apoptotic Signaling MMAF Released MMAF Tubulin Tubulin Polymerization MMAF->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Methodological & Application

Synthesis of MMAF-OtBu: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Monomethyl Auristatin F-tert-butyl ester (MMAF-OtBu), a crucial component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted cancer therapeutics. This compound serves as a protected form of the potent antimitotic agent MMAF, enabling controlled conjugation to monoclonal antibodies.

Introduction

Monomethyl Auristatin F (MMAF) is a synthetic analogue of the natural cytotoxic agent dolastatin 10.[1] Its high potency as a tubulin polymerization inhibitor makes it an effective payload for ADCs.[1] The tert-butyl ester protection of the C-terminal carboxylic acid of MMAF, yielding this compound, is a key strategic step in the manufacturing of certain ADCs. This protection prevents unwanted side reactions during the conjugation process. This protocol details the synthesis of MMAF via solid-phase peptide synthesis (SPPS) followed by the final tert-butyl esterification.

Chemical Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )
MMAF C39H65N5O8731.97
This compound C43H73N5O8788.07[2]

Experimental Protocol

The synthesis of this compound is a multi-step process involving the assembly of the peptide backbone on a solid support, followed by cleavage, purification, and the final esterification step.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of MMAF

The synthesis of the MMAF peptide backbone is performed using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. The sequence of amino acids for MMAF is N-Me-Val-Val-Dil-Dap-Phe.

Materials and Reagents:

  • Fmoc-Phe-Wang resin

  • Fmoc-protected amino acids (Fmoc-Dap(Boc)-OH, Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-N-Me-Val-OH)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (95:2.5:2.5 v/v/v)

  • Drying agent: Anhydrous sodium sulfate

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the MMAF sequence.

  • Cleavage from Resin: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude MMAF peptide by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude MMAF by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized MMAF using mass spectrometry and NMR spectroscopy.

Part 2: Synthesis of this compound (tert-Butyl Esterification)

This step involves the esterification of the C-terminal carboxylic acid of MMAF with tert-butanol.

Materials and Reagents:

  • Purified MMAF

  • tert-Butyl acetate

  • Perchloric acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the purified MMAF in a mixture of dichloromethane and tert-butyl acetate.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of perchloric acid.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product, this compound, using mass spectrometry and NMR spectroscopy.

Data Summary

Synthesis StepProductTypical Yield (%)Purity (%) (by HPLC)
SPPS and CleavageCrude MMAF60-70>85
HPLC PurificationPurified MMAF40-50>95
EsterificationThis compound70-80>98

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the mechanism of action of MMAF.

Synthesis_Workflow cluster_SPPS Part 1: Solid-Phase Peptide Synthesis of MMAF cluster_Esterification Part 2: tert-Butyl Esterification Resin Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Dap(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Dil-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Val-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-N-Me-Val-OH Deprotection4->Coupling4 Cleavage Cleavage from Resin (TFA Cocktail) Coupling4->Cleavage Purification1 HPLC Purification Cleavage->Purification1 MMAF Purified MMAF Purification1->MMAF Esterification Esterification (t-BuOAc, HClO4) MMAF->Esterification Workup Aqueous Work-up Esterification->Workup Purification2 Column Chromatography Workup->Purification2 MMAF_OtBu This compound Purification2->MMAF_OtBu

Caption: Experimental workflow for the synthesis of this compound.

MMAF_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) (MMAF-based) TumorCell Tumor Cell ADC->TumorCell Binds to Tumor Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAF MMAF Release Cleavage->MMAF Tubulin Tubulin MMAF->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of MMAF delivered by an ADC.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. The successful synthesis and purification of this key intermediate are critical for the advancement of ADC-based cancer therapies. Researchers are advised to follow standard laboratory safety procedures when handling the potent cytotoxic compounds and strong acids involved in this synthesis.

References

Application Notes and Protocols for MMAF-OtBu Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, making it a frequently used payload in ADCs.[]

This document provides detailed protocols for the conjugation of a maleimide-functionalized MMAF derivative to a monoclonal antibody. The process involves the initial deprotection of the tert-butyl (OtBu) ester on the C-terminal phenylalanine of MMAF-OtBu, followed by activation with a maleimide linker, reduction of the antibody's interchain disulfide bonds to expose free thiol groups, and subsequent conjugation via a stable thioether bond.

Chemical Signaling Pathway: this compound to Antibody Conjugate

The overall process begins with the acid-catalyzed deprotection of the this compound to yield the free carboxylate of MMAF. This is then activated with a maleimido-caproyl (mc) linker. The resulting mc-MMAF is then conjugated to the antibody. The antibody's disulfide bonds in the hinge region are partially reduced to generate free cysteine thiols. These nucleophilic thiols then react with the maleimide group of mc-MMAF via a Michael addition reaction to form a stable thioether linkage.

MMAF_OtBu This compound MMAF MMAF MMAF_OtBu->MMAF Deprotection TFA Trifluoroacetic Acid (TFA) TFA->MMAF_OtBu mc_MMAF mc-MMAF MMAF->mc_MMAF Activation mc_linker Maleimido-caproyl (mc) Linker Activation mc_linker->MMAF ADC Antibody-Drug Conjugate (ADC) mc_MMAF->ADC Antibody Antibody (IgG) with Disulfide Bonds Reduced_Antibody Reduced Antibody with Free Thiols (-SH) Antibody->Reduced_Antibody Reduction TCEP TCEP (Reduction) TCEP->Antibody Reduced_Antibody->ADC Conjugation (Thiol-Maleimide Reaction)

Chemical pathway for this compound conjugation.

Experimental Protocols

Materials
  • This compound (MW: 788.07 g/mol )

  • 6-Maleimidocaproic acid N-hydroxysuccinimide ester (mc-NHS)

  • Monoclonal Antibody (mAb) (e.g., IgG1, ~150 kDa)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • L-Cysteine

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered and degassed

  • Conjugation Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5, sterile-filtered and degassed

  • Quenching Buffer: 10 mM L-Cysteine in Conjugation Buffer

  • Purification columns (e.g., Sephadex G-25 for desalting, Hydrophobic Interaction Chromatography column)

  • Spectrophotometer and chromatography system (HPLC/UPLC)

Protocol 1: Deprotection of this compound and Preparation of mc-MMAF
  • Deprotection of this compound:

    • Dissolve this compound in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL.

    • Add trifluoroacetic acid (TFA) to the solution, typically at a 20-50% (v/v) concentration.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the OtBu group.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting crude MMAF can be purified by preparative HPLC.

  • Activation of MMAF with Maleimido-caproyl (mc) Linker:

    • Dissolve the purified MMAF and 1.2 equivalents of mc-NHS in anhydrous DMF.

    • Add 3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the formation of mc-MMAF by LC-MS.

    • The mc-MMAF solution can often be used directly in the subsequent conjugation step after dilution.

Protocol 2: Antibody Reduction and Conjugation
  • Antibody Preparation:

    • Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.

    • Ensure the buffer is thoroughly degassed to prevent re-oxidation of thiols.

  • Antibody Reduction:

    • Prepare a fresh stock solution of TCEP-HCl in the Conjugation Buffer.

    • Add a 10-20 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing. This step partially reduces the interchain disulfide bonds in the antibody hinge region.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Add a 6-10 molar excess of the mc-MMAF solution (from Protocol 1) to the reduced antibody. The mc-MMAF is typically dissolved in a small amount of a water-miscible organic solvent like DMF or DMSO. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.

  • Quenching the Reaction:

    • Add a 5-fold molar excess of L-cysteine (relative to mc-MMAF) from the Quenching Buffer to the reaction mixture.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted maleimide groups.

Protocol 3: Purification and Characterization of the ADC
  • Purification:

    • The primary purification step is to remove unreacted mc-MMAF, quenching agent, and other small molecules. This is typically achieved using size-exclusion chromatography (SEC) with a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[2]

    • The ADC is collected in the void volume. The yield after this purification step is typically high, often above 90%.[2]

    • For separating ADC species with different drug-to-antibody ratios (DARs) and removing aggregates, Hydrophobic Interaction Chromatography (HIC) can be employed.[3]

  • Characterization and DAR Determination:

    • UV-Vis Spectroscopy: A preliminary estimation of the DAR can be obtained by measuring the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength where the drug-linker has a characteristic absorbance (if applicable).[]

    • Hydrophobic Interaction Chromatography (HIC): HIC is a robust method for determining the distribution of drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).[5] The average DAR is calculated from the chromatogram by the weighted average of the peak areas corresponding to each DAR species.[5]

      • Calculation Formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area of all species)[5]

    • LC-MS: Liquid chromatography-mass spectrometry of the intact or reduced ADC can provide precise mass information to confirm conjugation and determine the DAR distribution.

Experimental Workflow

cluster_prep Drug-Linker Preparation cluster_conjugation Antibody Conjugation cluster_analysis Purification & Analysis deprotection This compound Deprotection (TFA in DCM) activation Linker Activation (mc-NHS) deprotection->activation conjugation Conjugation Reaction (6-10x mc-MMAF, RT, 1-2h) activation->conjugation ab_prep Antibody Preparation (5-10 mg/mL in Conjugation Buffer) reduction Antibody Reduction (10-20x TCEP, 37°C, 1-2h) ab_prep->reduction reduction->conjugation quenching Quenching (L-Cysteine) conjugation->quenching purification_sec Purification (SEC) (Removal of small molecules) quenching->purification_sec purification_hic DAR Separation (HIC) (Optional) purification_sec->purification_hic characterization Characterization (HIC, LC-MS, UV-Vis) purification_hic->characterization

Experimental workflow for MMAF-ADC production.

Quantitative Data Summary

The following table presents illustrative data from a typical MMAF conjugation experiment.

ParameterValueNotes
Starting Materials
Antibody Concentration10 mg/mLIgG1 in Conjugation Buffer
Molar Ratio (mc-MMAF:Ab)8:1A molar excess of the drug-linker drives the reaction.
Reaction Conditions
Reduction Temperature37°C
Reduction Time90 minutes
Conjugation TemperatureRoom Temperature (22°C)
Conjugation Time2 hours
Purification & Yield
Purification MethodSize-Exclusion Chromatography (SEC)For removal of unconjugated drug-linker.
Post-SEC ADC Recovery>95%Typically high recovery after initial cleanup.
Post-HIC ADC Recovery~70-85%Yield can be lower if isolating specific DAR species.
Final Product
Average DAR (from HIC)3.8A target DAR of 4 is common for cysteine-linked ADCs.[]
ADC Purity (by SEC)>98%Percentage of monomeric ADC, low aggregation.
Conjugation Efficiency>95%Percentage of antibody molecules conjugated with at least one drug.[]

Troubleshooting

  • Low DAR:

    • Cause: Inefficient antibody reduction.

    • Solution: Ensure TCEP solution is fresh and the buffer is properly degassed. Increase TCEP concentration or incubation time.

    • Cause: Hydrolysis of the maleimide group.

    • Solution: Ensure the pH of the conjugation buffer is between 7.0-7.5. Prepare the mc-MMAF solution immediately before use.

  • High Aggregation:

    • Cause: MMAF and the linker are hydrophobic.

    • Solution: Keep the final concentration of organic solvent in the conjugation reaction below 10%. Perform conjugation at a lower antibody concentration. Optimize buffer conditions. Aggregates can be removed by SEC.[]

  • Precipitation during reaction:

    • Cause: High hydrophobicity of the mc-MMAF.[]

    • Solution: Ensure rapid and thorough mixing when adding the mc-MMAF solution to the antibody. The precipitate will be removed during the purification step, but it may impact the overall yield.[]

References

MMAF-OtBu Linker Chemistry: A Detailed Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization. The MMAF-OtBu linker represents a key building block in the construction of MMAF-based ADCs, incorporating a tert-butyl ester protection on the C-terminal phenylalanine of MMAF. This modification allows for controlled and efficient conjugation to the antibody via a maleimidocaproyl (mc) spacer.

This document provides detailed application notes and experimental protocols for the synthesis of the mc-MMAF-OtBu linker, its conjugation to a monoclonal antibody, and the subsequent characterization of the resulting ADC.

Signaling Pathways and Mechanism of Action

The cytotoxic effect of an MMAF-based ADC is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the acidic environment of the lysosome, proteases cleave the linker, releasing the active MMAF payload. MMAF then disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage & Payload Release Tubulin Tubulin Polymerization MMAF->Tubulin 5. Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of an MMAF-based ADC.

Experimental Protocols

Protocol 1: Synthesis of mc-MMAF-OtBu Drug-Linker

This protocol describes the synthesis of the maleimidocaproyl-monomethyl auristatin F-OtBu (mc-MMAF-OtBu) drug-linker. The synthesis involves the coupling of maleimidocaproic acid (mc) to the N-terminus of the this compound payload.

Materials:

  • This compound (tert-butyl protected Monomethyl auristatin F)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (mc-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve mc-NHS (1.2 equivalents) in anhydrous DMF.

  • Add the mc-NHS solution dropwise to the this compound solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure mc-MMAF-OtBu.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Synthesis Workflow start Start dissolve_mmaf Dissolve this compound in DMF with DIPEA start->dissolve_mmaf reaction Couple mc-NHS to this compound dissolve_mmaf->reaction dissolve_mc Dissolve mc-NHS in DMF dissolve_mc->reaction workup Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of mc-MMAF-OtBu.

Protocol 2: Antibody Conjugation with mc-MMAF-OtBu

This protocol details the conjugation of the mc-MMAF-OtBu drug-linker to a monoclonal antibody via cysteine-maleimide chemistry. This involves the reduction of interchain disulfide bonds in the antibody to generate free thiols for conjugation.

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • mc-MMAF-OtBu

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0.

    • Add a 20-fold molar excess of TCEP to the antibody solution.

    • Incubate the mixture at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation:

    • Prepare a stock solution of mc-MMAF-OtBu in DMSO (e.g., 10 mM).

    • Immediately after desalting, add the mc-MMAF-OtBu solution to the reduced antibody solution. A typical starting point is a 6-fold molar excess of the drug-linker to the antibody.[1]

    • Gently mix and incubate the reaction at room temperature for 1 hour.[2]

  • Purification:

    • Remove unconjugated drug-linker and small molecule byproducts by passing the conjugation reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • The purified ADC can be further concentrated using centrifugal filtration devices if necessary.

    • Store the final ADC solution at 4°C.

Protocol 3: Characterization of the this compound ADC

This protocol outlines the key analytical methods used to characterize the purified ADC, focusing on the determination of the drug-to-antibody ratio (DAR).

Materials:

  • Purified this compound ADC

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • UV-Vis spectrophotometer

Procedure:

  • Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample onto the column.

    • Elute the different drug-loaded species using a decreasing salt gradient with a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile at 280 nm.

    • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved. Calculate the average DAR by integrating the peak areas and using a weighted average formula.

  • DAR and Molecular Weight Determination by LC-MS:

    • Desalt the ADC sample using a suitable method.

    • Analyze the intact ADC by LC-MS using a reversed-phase column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Deconvolute the resulting mass spectrum to determine the molecular weights of the different drug-loaded antibody species.

    • Calculate the average DAR from the relative abundance of each species.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of this compound ADCs.

Table 1: Synthesis and Conjugation Parameters

ParameterValueReference
mc-MMAF-OtBu Synthesis
Yield70-85%Estimated from similar syntheses
Purity (by HPLC)>95%
Antibody Conjugation
Antibody Concentration5-10 mg/mL
TCEP:Antibody Molar Ratio20:1
Drug-Linker:Antibody Molar Ratio6:1[1]
Conjugation Time1 hour[2]
Conjugation TemperatureRoom Temperature[2]
ADC Characterization
Average DAR (from HIC)3.5 - 4.0[3]
ADC Recovery80-90%

Table 2: In Vitro Cytotoxicity of a Representative MMAF ADC

Cell LineTarget AntigenMMAF ADC IC₅₀ (nM)Free MMAF IC₅₀ (nM)Reference
JurkatTn10450[4]
SKBR3Her2583[4]
LOX MelanomaTn~20Not Reported[4]

Table 3: In Vivo Efficacy of a Representative MMAF ADC in a Xenograft Model

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
CD30+ L540cy Hodgkin LymphomacAC10-mc-MMAF1>90[5]
CD30+ L540cy Hodgkin LymphomacAC10-mc-MMAF3Complete Regressions[5]
CD30+ Karpas 299 ALCLcAC10-mc-MMAF1>90[5]
CD30+ Karpas 299 ALCLcAC10-mc-MMAF3Complete Regressions[5]

Conclusion

The this compound linker is a valuable tool in the development of potent and specific antibody-drug conjugates. The tert-butyl protecting group facilitates a controlled and efficient conjugation process, leading to the formation of stable ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of ADC development, enabling the synthesis, conjugation, and characterization of MMAF-based therapeutics. Careful optimization of the conjugation parameters is crucial to achieve a desirable drug-to-antibody ratio, which in turn impacts the overall efficacy and safety of the ADC. The provided in vitro and in vivo data for representative MMAF ADCs highlight the potent anti-tumor activity that can be achieved with this class of biotherapeutics.

References

Application Notes and Protocols: Synthesis of mc-MMAF-OtBu from MMAF-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of maleimidocaproyl-monomethylauristatin F-tert-butyl ester (mc-MMAF-OtBu) from its precursor, monomethylauristatin F-tert-butyl ester (MMAF-OtBu). The synthesis involves the acylation of the secondary amine at the N-terminus of this compound with an activated form of 6-maleimidocaproic acid. While this direct coupling approach is feasible, it presents notable challenges, including steric hindrance and potential racemization, which can impact reaction efficiency and final yield. This protocol outlines the necessary reagents, conditions, and purification methods to address these challenges. All quantitative data is presented in a clear, tabular format, and a schematic of the synthesis workflow is provided.

Introduction

Monomethylauristatin F (MMAF) is a potent antimitotic agent that is a synthetic analog of the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAF is a critical component in the development of antibody-drug conjugates (ADCs). The tert-butyl ester protected form, this compound, is a key intermediate in the synthesis of drug-linker complexes for ADCs.[2][3] The addition of a maleimidocaproyl (mc) linker facilitates the conjugation of the cytotoxic payload to a monoclonal antibody via a stable thioether bond.

The synthesis of mc-MMAF-OtBu from this compound is a crucial step in the preparation of certain ADC linkers. This process, however, is not without its difficulties. The N-terminal valine residue of MMAF bears a methyl group, which creates significant steric hindrance.[4] This can lead to slow reaction kinetics, the need for forcing conditions, and a higher propensity for side reactions, including racemization at the adjacent chiral center.[3][4] Consequently, direct acylation is often associated with modest yields and the formation of diastereomeric impurities that necessitate rigorous purification.[3][4] Alternative strategies that build the entire drug-linker construct sequentially are often employed for large-scale manufacturing to circumvent these issues.[3][4]

This application note provides a laboratory-scale protocol for the direct synthesis of mc-MMAF-OtBu from this compound, with a focus on mitigating the inherent challenges.

Data Presentation

ParameterValueReference
Starting MaterialThis compound[2]
Reagent6-Maleimidocaproic acid N-hydroxysuccinimide ester (mc-OSu)
Coupling Agent(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
BaseN,N-Diisopropylethylamine (DIPEA)[4]
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature[4]
Reaction Time12-24 hours
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3][4]
Typical Yield < 50%[3][4]
Purity (Post-Purification) > 95%
Potential Major Impurity Diastereomer due to racemization[3][4]

Experimental Protocol

Materials and Reagents
  • This compound

  • 6-Maleimidocaproic acid N-hydroxysuccinimide ester (mc-OSu) or 6-Maleimidocaproic acid

  • PyBOP (if starting from 6-Maleimidocaproic acid)

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase silica gel

  • Acetonitrile (ACN) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Procedure
  • Preparation of Activated 6-Maleimidocaproic Acid (if not using mc-OSu):

    • Dissolve 6-maleimidocaproic acid (1.2 eq) and PyBOP (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Stir the solution at room temperature for 15 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the this compound solution and stir for 5 minutes at room temperature.

    • If using mc-OSu, dissolve it in anhydrous DCM and add it to the this compound solution.

    • If using the pre-activated 6-maleimidocaproic acid from step 1, add it to the this compound solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by HPLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude mc-MMAF-OtBu is purified by reverse-phase HPLC.

    • A C18 column is typically used with a mobile phase gradient of acetonitrile and water, both containing 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain pure mc-MMAF-OtBu as a white solid.

Synthesis Workflow

Synthesis_Workflow MMAF_OtBu This compound Coupling Coupling Reaction MMAF_OtBu->Coupling mc_OSu mc-OSu mc_OSu->Coupling DIPEA DIPEA DIPEA->Coupling DCM DCM DCM->Coupling Workup Aqueous Work-up Coupling->Workup Purification RP-HPLC Purification Workup->Purification mc_MMAF_OtBu mc-MMAF-OtBu Purification->mc_MMAF_OtBu Logical_Relationships cluster_challenges Challenges in Synthesis cluster_consequences Consequences cluster_mitigation Mitigation Strategies Steric_Hindrance Steric Hindrance at N-terminus Slow_Reaction Slow Reaction Rate Steric_Hindrance->Slow_Reaction Low_Yield Low Yield (<50%) Steric_Hindrance->Low_Yield Racemization Potential Racemization Impurity_Formation Diastereomer Formation Racemization->Impurity_Formation Slow_Reaction->Low_Yield Optimized_Conditions Optimized Reaction Conditions Low_Yield->Optimized_Conditions Impurity_Formation->Low_Yield RP_HPLC Rigorous RP-HPLC Purification Impurity_Formation->RP_HPLC

References

Application Notes and Protocols for MMAF-OtBu Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, making it a critical payload in the development of Antibody-Drug Conjugates (ADCs).[1] To facilitate its synthesis and conjugation to linker molecules, the C-terminal carboxylic acid of MMAF is often protected as a tert-butyl ester (MMAF-OtBu). This protecting group must be efficiently and cleanly removed to yield the active MMAF prior to conjugation. This document provides detailed application notes and protocols for the acidic deprotection of this compound.

Mechanism of Deprotection

The deprotection of the tert-butyl ester of this compound is achieved through acid-catalyzed hydrolysis. The tert-butyl group is highly susceptible to cleavage under acidic conditions, proceeding through a stable tertiary carbocation intermediate. Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and volatility, which simplifies product isolation.

The general mechanism involves protonation of the ester oxygen by TFA, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene. This process regenerates the protonated TFA, indicating that TFA acts as a catalyst in principle, though it is typically used in excess to drive the reaction to completion.[2][3]

Data Presentation: Deprotection Conditions and Efficiency

The efficiency of this compound deprotection is influenced by the concentration of the acid, the solvent, the reaction time, and the temperature. Below is a summary of typical conditions and expected outcomes. Note: The following data is representative and may require optimization for specific experimental setups.

Reagent/ConditionConcentrationSolventTime (hours)TemperatureExpected EfficiencyNotes
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)2 - 5Room Temperature>95%A commonly used general protocol for tert-butyl ester deprotection.[4]
Trifluoroacetic Acid (TFA)35% (v/v)Dichloromethane (DCM)1 - 3Room TemperatureHighA patent suggests this concentration range for a rapid and high-yield reaction.[5]
Trifluoroacetic Acid (TFA)95% (v/v)Water/Scavengers1 - 2.5Room TemperatureHighStandard condition for peptide cleavage and deprotection, applicable to solution phase with appropriate work-up.

Experimental Protocols

Protocol 1: Standard Deprotection of this compound using TFA/DCM

This protocol describes a standard procedure for the deprotection of this compound in a solution of trifluoroacetic acid and dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis

  • Mass Spectrometer (MS) for product verification

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • To the stirred solution, add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA to achieve a 1:1 ratio).

  • Stir the reaction mixture at room temperature for 2-5 hours.[4]

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and TFA.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Repeat the wash until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude MMAF product.

  • Purify the crude MMAF using an appropriate method, such as flash chromatography or preparative HPLC, to obtain the final product of high purity.

  • Confirm the identity and purity of the final product by HPLC, MS, and NMR spectroscopy.

Protocol 2: HPLC Monitoring of this compound Deprotection

This protocol outlines a general method for monitoring the conversion of this compound to MMAF using reverse-phase HPLC.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient would be from 30% to 90% B over 20 minutes. This may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

  • At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it in a large volume of the initial mobile phase composition (e.g., 1 mL of 70:30 Mobile Phase A:B).

  • Inject the diluted sample onto the HPLC system.

  • Monitor the disappearance of the this compound peak and the appearance of the MMAF peak. The retention time of MMAF will be shorter than that of this compound due to the increased polarity of the free carboxylic acid.

  • Calculate the percentage conversion by integrating the peak areas.

Potential Side Products and Mitigation

The primary side reaction during acidic deprotection is the potential for the tert-butyl cation to alkylate electron-rich functional groups. While MMAF itself does not contain highly susceptible residues like tryptophan or methionine, it is good practice to be aware of such possibilities. In peptide synthesis, scavengers are often added to the cleavage cocktail to trap these reactive cations. For the deprotection of this compound in solution, a clean reaction is generally expected. However, if side products are observed, the addition of a scavenger like triisopropylsilane (TIS) could be considered, although this will require optimization of the purification process. Incomplete deprotection can be addressed by extending the reaction time or increasing the concentration of TFA.

Visualizations

This compound Deprotection Reaction

This compound Deprotection This compound Deprotection Mechanism MMAF_OtBu This compound Intermediate Protonated Intermediate MMAF_OtBu->Intermediate + H⁺ TFA TFA (H⁺) MMAF MMAF Intermediate->MMAF tBu_cation tert-Butyl Cation Intermediate->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ H_plus H⁺

Caption: Acid-catalyzed deprotection of this compound.

Experimental Workflow for ADC Production with this compound

ADC Production Workflow ADC Production Workflow cluster_payload Payload Preparation cluster_linker Linker Activation cluster_conjugation1 Payload-Linker Conjugation cluster_antibody Antibody Preparation cluster_conjugation2 ADC Conjugation cluster_purification Purification and Analysis MMAF_OtBu This compound Deprotection Deprotection (TFA) MMAF_OtBu->Deprotection MMAF MMAF Deprotection->MMAF Conjugation1 Conjugation Linker Linker Activated_Linker Activated Linker Linker->Activated_Linker Activation Payload_Linker Payload-Linker Construct Conjugation1->Payload_Linker Conjugation2 Conjugation Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody Antibody->Reduced_Antibody Reduction ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: General workflow for ADC production.

MMAF Signaling Pathway

MMAF Signaling Pathway MMAF Mechanism of Action ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release MMAF Release Lysosome->Release Tubulin Tubulin Dimers Release->Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Tubulin->Disruption MMAF inhibits Microtubule->Disruption Depolymerization G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Cell_Death Cell Death Caspase->Cell_Death

References

Protocol for the Preparation of Monomethyl Auristatin F-OtBu (MMAF-OtBu) Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, making it a widely used payload in ADC development.[1][2] The tert-butyl ester (-OtBu) derivative of MMAF is often used in the synthesis of drug-linker complexes. This protecting group is subsequently removed to yield the active carboxyl group of MMAF, which is important for its biological activity.

This application note provides a detailed protocol for the preparation of an MMAF-OtBu ADC. The protocol covers the deprotection of the this compound drug-linker, the reduction of the antibody, the conjugation of the drug-linker to the antibody, and the purification and characterization of the final ADC product.

Principle of the Method

The preparation of an this compound ADC via cysteine-based conjugation involves a multi-step process:

  • Drug-Linker Preparation : A maleimide-functionalized linker is first coupled to this compound. The tert-butyl ester protecting group is then removed from the this compound linker conjugate using an acid-catalyzed hydrolysis, typically with trifluoroacetic acid (TFA), to yield the active maleimide-linker-MMAF.

  • Antibody Reduction : The interchain disulfide bonds of the monoclonal antibody (mAb) are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl (-SH) groups.[3][4]

  • Conjugation : The maleimide group of the deprotected drug-linker reacts with the free sulfhydryl groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[]

  • Purification : The resulting ADC mixture is purified to remove unconjugated drug-linker, unconjugated antibody, and aggregates. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly employed for this purpose.[6][7]

  • Characterization : The purified ADC is characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), monomer purity (aggregation), and drug load distribution.

Materials and Reagents

Table 1: Materials and Reagents
Material/ReagentSupplierNotes
Monoclonal Antibody (mAb)User-definede.g., IgG1 isotype, at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
mc-MMAF-OtBu (Maleimidocaproyl-MMAF-OtBu)Commercial Vendor
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent grade, ≥99%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Tris(2-carboxyethyl)phosphine (TCEP) hydrochlorideThermo Fisher
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
EDTA Solution (0.5 M), pH 8.0Invitrogen
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh Biosciencee.g., TSKgel Butyl-NPR
Size Exclusion Chromatography (SEC) ColumnAgilente.g., AdvanceBio SEC 300Å
Amicon® Ultra Centrifugal Filter Units (10 kDa MWCO)MilliporeSigmaFor buffer exchange and concentration.
HPLC SystemAgilent, WatersWith UV detector.
Mass SpectrometerSciex, ThermoFor identity confirmation.

Experimental Protocols

Deprotection of mc-MMAF-OtBu

This step is critical to unmask the carboxylic acid of MMAF, which is important for its pharmacological activity.

Protocol:

  • Dissolve mc-MMAF-OtBu in anhydrous dichloromethane (DCM) to a final concentration of 1-5 mg/mL in a glass vial.

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:5 TFA to DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS to confirm the removal of the OtBu group.

  • Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • The resulting deprotected mc-MMAF can be reconstituted in a small volume of DMSO for immediate use in the conjugation step.

Antibody Reduction

This protocol describes the partial reduction of antibody interchain disulfide bonds.

Protocol:

  • Prepare the antibody at a concentration of 2-10 mg/mL in a conjugation buffer (e.g., PBS containing 1 mM EDTA, pH 7.4).

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Add a 10-30 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Remove the excess TCEP using a desalting column or by buffer exchange with Amicon® Ultra centrifugal filter units (10 kDa MWCO). Perform the buffer exchange into a degassed conjugation buffer.

Conjugation of mc-MMAF to Reduced Antibody

This protocol details the conjugation of the deprotected drug-linker to the reduced antibody.

Protocol:

  • Immediately after TCEP removal, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • Dissolve the deprotected mc-MMAF in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 5-10 molar excess of the mc-MMAF solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protected from light.

  • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the mc-MMAF to react with any unreacted maleimide groups. Incubate for an additional 20 minutes.

Purification of the this compound ADC

Purification is essential to remove unreacted components and aggregates.

Protocol:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC 300Å) with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Elute with PBS at a flow rate of 1 mL/min.

    • Collect the fractions corresponding to the monomeric ADC peak. SEC is effective for removing unconjugated small molecules and high molecular weight aggregates.[8][9]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used to separate ADC species with different drug loads and to remove unconjugated antibody.[7][10]

    • Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Load the sample and elute with a decreasing salt gradient (e.g., a linear gradient to 50 mM sodium phosphate, pH 7.0).

    • Collect the fractions containing the desired ADC species.

Characterization of the this compound ADC

The final ADC product should be thoroughly characterized.

Table 2: ADC Characterization Methods

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)To determine the average number of drug molecules conjugated per antibody.
UV-Vis SpectroscopyAn alternative method for DAR calculation based on the absorbance of the drug and antibody.
Mass Spectrometry (MS)To confirm the identity and drug load distribution of the ADC.[11][12]
Monomer Purity (Aggregation) Size Exclusion Chromatography (SEC)To quantify the percentage of monomer, dimer, and higher-order aggregates.[8][13]
Purity SDS-PAGE (reduced and non-reduced)To assess the integrity of the antibody and confirm conjugation.
Endotoxin Levels Limulus Amebocyte Lysate (LAL) AssayTo ensure the ADC is free from endotoxin contamination.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of an this compound ADC. These values may require optimization depending on the specific antibody and linker-drug used.

Table 3: Quantitative Parameters for this compound ADC Preparation

ParameterTypical Value/Range
Antibody Concentration for Reduction 2-10 mg/mL
TCEP to Antibody Molar Ratio 10-30:1
Reduction Time and Temperature 1-2 hours at 37°C
mc-MMAF to Antibody Molar Ratio 5-10:1
Conjugation Time and Temperature 1-2 hours at RT or overnight at 4°C
Final DMSO Concentration in Conjugation < 10% (v/v)
Expected Average DAR 3.5 - 4.5
Monomeric Purity (post-purification) > 95%
Recovery after Purification 50-80%

Visualizations

MMAF_Signaling_Pathway cluster_cell Tumor Cell ADC MMAF-ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage & Drug Release Tubulin Tubulin Dimers MMAF->Tubulin 5. Binding to Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: MMAF Mechanism of Action.

ADC_Preparation_Workflow cluster_synthesis Drug-Linker Preparation cluster_conjugation ADC Synthesis cluster_purification Purification & Characterization mc_mmaf_otbu mc-MMAF-OtBu deprotection Deprotection (TFA) mc_mmaf_otbu->deprotection mc_mmaf mc-MMAF deprotection->mc_mmaf conjugation Conjugation mc_mmaf->conjugation mAb Monoclonal Antibody reduction Reduction (TCEP) mAb->reduction reduced_mAb Reduced mAb reduction->reduced_mAb reduced_mAb->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (SEC/HIC) crude_adc->purification pure_adc Purified ADC purification->pure_adc characterization Characterization (HIC, SEC, MS) pure_adc->characterization

Caption: this compound ADC Preparation Workflow.

References

Application Notes and Protocols: Solubility of MMAF-OtBu in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F tert-butyl ester (MMAF-OtBu) is a potent anti-mitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). Its efficacy is intrinsically linked to its delivery to target cells, a process that relies on the careful formulation and handling of this hydrophobic molecule. Understanding the solubility of this compound in various organic solvents is paramount for its use in research and manufacturing, directly impacting stock solution preparation, conjugation reactions, and purification processes. These application notes provide a summary of the known solubility of this compound and detailed protocols for determining its solubility in other organic solvents.

Data Presentation: this compound Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the solubility in Dimethyl Sulfoxide (DMSO) is well-documented.

SolventChemical FormulaSolubility (mg/mL)Molar Concentration (mM)ConditionsSource(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS5063.45Ultrasonic treatment, warming, and heating to 60°C may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[1][2]

Note on Related Compounds: For reference, Monomethyl Auristatin E (MMAE), a structurally similar auristatin derivative, exhibits the following solubilities:

  • Ethanol: ~25 mg/mL[3]

  • DMSO: ~5 mg/mL[3]

  • Dimethylformamide (DMF): ~20 mg/mL[3]

It is important to note that these values are for MMAE and should be used only as a general guide. The tert-butyl ester group in this compound significantly alters its physicochemical properties, including solubility.

Experimental Protocols

Due to the limited publicly available solubility data for this compound in various organic solvents, researchers may need to determine solubility in their specific solvent systems. The following are generalized protocols for this purpose.

Protocol 1: Visual Solubility Determination (Turbidity Method)

This method provides a rapid, semi-quantitative assessment of solubility.

Materials:

  • This compound (solid)

  • Organic solvents of interest (e.g., Ethanol, Methanol, Acetonitrile, Dimethylformamide)

  • Vortex mixer

  • Water bath or heating block

  • Calibrated balance

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube or vial.

  • Add a small, measured volume of the organic solvent (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, the solubility is at least at this concentration (e.g., 10 mg/mL).

  • If undissolved solid remains, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • If the solid does not dissolve after the addition of a significant volume of solvent, the solubility can be considered low.

  • For solvents where solubility is poor at room temperature, gentle warming (e.g., 37-60°C) can be applied, followed by vortexing. Note the temperature at which dissolution occurs.

  • Calculate the solubility in mg/mL by dividing the initial mass of this compound by the final volume of the solvent.

Protocol 2: Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This method provides a more accurate and quantitative measure of solubility.

Materials:

  • This compound (solid)

  • Organic solvents of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated balance

  • Vials and vortex mixer

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a vial. The amount should be more than what is expected to dissolve.

    • Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). A shaker or rotator is recommended.

  • Sample Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Inject the filtered supernatant and the standard solutions onto the HPLC system.

    • Develop a suitable HPLC method to separate this compound from any impurities.

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the standard curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_quantification Quantification weigh Weigh this compound add_solvent Add Organic Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex inspect Visually Inspect vortex->inspect dissolved Completely Dissolved? inspect->dissolved add_more_solvent Add More Solvent dissolved->add_more_solvent No calculate Calculate Solubility dissolved->calculate Yes add_more_solvent->vortex end end calculate->end End

Caption: Visual Solubility Determination Workflow.

Conclusion

The solubility of this compound in DMSO is well-established, providing a reliable starting point for stock solution preparation. For other organic solvents, a systematic determination of solubility is recommended using the protocols outlined above. Understanding the solubility characteristics of this compound is a critical step in the successful development of novel ADCs, ensuring reproducibility and optimizing the therapeutic potential of this potent cytotoxic agent. Researchers should always handle this compound with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols for Preclinical Studies of MMAF-OtBu in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, making it a highly effective cytotoxin for use in antibody-drug conjugates (ADCs). MMAF-OtBu is a C-terminally protected derivative of MMAF, designed to facilitate ADC manufacturing and potentially modulate the physicochemical properties of the resulting conjugate. The tert-butyl (OtBu) ester group masks the C-terminal carboxylic acid of MMAF, which is understood to be deprotected intracellularly to release the active MMAF payload. This modification can influence the overall hydrophobicity and aggregation propensity of the ADC, offering potential advantages in terms of formulation and in vivo performance.

These application notes provide a comprehensive overview of the use of this compound in preclinical ADC studies, including its mechanism of action, protocols for conjugation and in vitro/in vivo evaluation, and representative preclinical data to guide researchers in their drug development efforts.

Mechanism of Action

The mechanism of action for an ADC utilizing an this compound payload involves a multi-step process that begins with the specific targeting of cancer cells by the monoclonal antibody component of the ADC.

ADC 1. ADC Binding Internalization 2. Internalization ADC->Internalization Receptor-mediated endocytosis Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage & This compound Release Lysosome->Cleavage Deprotection 5. Deprotection to MMAF Cleavage->Deprotection Intracellular environment Tubulin 6. Tubulin Binding Deprotection->Tubulin Arrest 7. G2/M Cell Cycle Arrest Tubulin->Arrest Inhibition of polymerization Apoptosis 8. Apoptosis Arrest->Apoptosis

Mechanism of action for an this compound ADC.

Once the ADC binds to its target antigen on the surface of a cancer cell, the complex is internalized, typically through receptor-mediated endocytosis. Following internalization, the ADC is trafficked to the lysosome. Inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved by lysosomal proteases (in the case of a protease-cleavable linker). Subsequently, the tert-butyl ester of this compound is hydrolyzed by intracellular esterases, releasing the active, C-terminally free MMAF. The released MMAF then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis and cell death.[1][]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of ADCs containing MMAF or its derivatives. While specific data for this compound is limited in publicly available literature, the data for MMAF serves as a relevant surrogate for estimating the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of MMAF-Containing ADCs

Cell LineTarget AntigenADCIC50 (ng/mL)Reference
Karpas 299CD30cAC10-vcMMAF~10[3]
L-82CD30, CD70, CD71anti-CD30-vcMMAF~5[3]
NCI N87HER2T-MMAF~50[4]
JIMT-1HER2T-MMAF~100[4]

Table 2: In Vivo Efficacy of MMAF-Containing ADCs in Xenograft Models

Tumor ModelTreatmentDose (mg/kg)Dosing ScheduleOutcomeReference
Karpas 299cAC10-vcMMAF1Single doseTumor regression[5]
NCI N87T-MMAF3Single doseSignificant tumor growth inhibition[4]
JIMT-1T-MMAF3Single doseModerate tumor growth inhibition[4]

Table 3: Pharmacokinetic Parameters of MMAF-Containing ADCs in Rodents

ADCSpeciesDose (mg/kg)Clearance (mL/day/kg)Half-life (days)AUC (µg·day/mL)Reference
Trastuzumab-MC-MMAF (DAR4)Rat210.14.8198[6]
Trastuzumab-MC-MMAF (DAR8)Rat215.63.5128[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the preclinical evaluation of ADCs containing this compound.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a common method for conjugating a maleimide-functionalized this compound linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Antibody 1. Antibody Preparation Reduction 2. Partial Reduction Antibody->Reduction Buffer exchange Conjugation 3. Conjugation Reduction->Conjugation Add Maleimide-Linker-MMAF-OtBu Purification 4. Purification Conjugation->Purification Size exclusion or hydrophobic interaction chromatography Characterization 5. Characterization Purification->Characterization Determine DAR and assess purity

Workflow for ADC conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-functionalized this compound linker

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)

  • Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Antibody Preparation:

    • Concentrate the mAb to a desired concentration (e.g., 5-10 mg/mL) using a centrifugal filter unit.

    • Perform a buffer exchange into the conjugation buffer.

  • Partial Reduction:

    • Add a calculated amount of the reducing agent to the mAb solution. The molar ratio of reducing agent to mAb will determine the number of disulfide bonds reduced and, consequently, the drug-to-antibody ratio (DAR). This step often requires optimization.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

  • Conjugation:

    • Dissolve the maleimide-functionalized this compound linker in a suitable solvent (e.g., DMSO).

    • Add the linker solution to the reduced mAb solution. A typical molar excess of the linker is used to ensure efficient conjugation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench any unreacted maleimide groups by adding a quenching reagent.

  • Purification:

    • Remove unconjugated linker and other small molecules by purifying the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the DAR using HIC-HPLC or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic activity of an this compound ADC against cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs (this compound ADC and a non-targeting control ADC)

  • Free this compound (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, control ADC, and free this compound in complete cell culture medium.

    • Remove the medium from the cell plates and add the ADC dilutions. Include wells with untreated cells as a negative control.

    • Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

Cell_Culture 1. Tumor Cell Culture Implantation 2. Tumor Implantation Cell_Culture->Implantation Subcutaneous injection Grouping 3. Animal Grouping Implantation->Grouping Tumor growth to ~100-200 mm³ Treatment 4. ADC Treatment Grouping->Treatment Intravenous injection Monitoring 5. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Study Endpoint & Analysis Monitoring->Endpoint

Workflow for an in vivo efficacy study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cell line that expresses the target antigen

  • This compound ADC

  • Vehicle control (e.g., saline or PBS)

  • Control ADC (e.g., non-targeting ADC or unconjugated antibody)

  • Calipers for tumor measurement

  • Balance for body weight measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth and Animal Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).

  • ADC Treatment:

    • Administer the this compound ADC, vehicle control, and control ADC to the respective groups, typically via intravenous injection. The dose and schedule will need to be optimized.

  • Monitoring:

    • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Measure the body weight of the mice regularly to monitor for toxicity.

  • Study Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a certain size or when pre-defined toxicity endpoints are met.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 4: Pharmacokinetic (PK) Analysis

This protocol provides a general framework for assessing the pharmacokinetic properties of an this compound ADC in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound ADC

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying the ADC (e.g., ELISA for total antibody and conjugated ADC, LC-MS/MS for the payload)

Procedure:

  • ADC Administration:

    • Administer a single intravenous dose of the this compound ADC to the animals.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 7 days, 14 days, 21 days).

    • Process the blood to obtain plasma or serum and store the samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the total antibody and the conjugated ADC in the plasma/serum samples using a validated ELISA method.

    • Quantify the concentration of the released payload (MMAF) using a validated LC-MS/MS method, if required.

  • Data Analysis:

    • Plot the mean plasma concentration of the total antibody and conjugated ADC versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Conclusion

This compound represents a valuable payload for the development of novel ADCs. Its protected C-terminus offers potential manufacturing and formulation benefits while retaining the potent cytotoxic activity of MMAF upon intracellular activation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy and safety of their this compound-based ADC candidates. Careful optimization of the conjugation process, linker chemistry, and dosing regimen will be critical for advancing these promising therapeutics toward clinical development.

References

Application Notes and Protocols: MMAF-OtBu Drug-Linker Conjugation Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The MMAF-OtBu drug-linker is a key component in the development of next-generation ADCs. MMAF (monomethyl auristatin F) is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1] The tert-butyl ester (OtBu) protecting group on the C-terminus of MMAF allows for controlled conjugation to a monoclonal antibody (mAb). Following conjugation and purification, the OtBu group is removed to yield the active, highly cytotoxic MMAF-ADC.

This document provides detailed application notes and protocols for the use of an this compound drug-linker conjugation kit. It is intended for researchers, scientists, and drug development professionals working on the creation of novel ADCs.

Mechanism of Action

MMAF exerts its cytotoxic effect by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. MMAF binds to the vinca alkaloid binding site on tubulin, inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

The targeted delivery of MMAF via an ADC ensures that its potent cytotoxic activity is concentrated at the tumor site, minimizing systemic toxicity.[] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the linker is cleaved within the lysosomal compartment, releasing the active MMAF payload to exert its anti-cancer effect.

cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC MMAF-ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Linker_Cleavage Linker Cleavage Lysosome->Linker_Cleavage MMAF Released MMAF Linker_Cleavage->MMAF Tubulin Tubulin Dimers MMAF->Tubulin Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of an MMAF-Antibody-Drug Conjugate.

Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation of a maleimide-activated this compound linker to a monoclonal antibody, followed by deprotection of the OtBu group and characterization of the resulting ADC.

Experimental Workflow Overview

G cluster_characterization Characterization Methods Start Start: Antibody Solution Buffer_Exchange 1. Antibody Buffer Exchange Start->Buffer_Exchange Reduction 2. Antibody Reduction (TCEP) Buffer_Exchange->Reduction Conjugation 3. Conjugation Reaction Reduction->Conjugation Drug_Linker_Prep Prepare Maleimide-MMAF-OtBu Solution Drug_Linker_Prep->Conjugation Purification1 4. Purification of ADC-OtBu (e.g., Size Exclusion Chromatography) Conjugation->Purification1 Deprotection 5. OtBu Deprotection (TFA Treatment) Purification1->Deprotection Purification2 6. Final Purification of ADC (e.g., Buffer Exchange) Deprotection->Purification2 Characterization 7. ADC Characterization Purification2->Characterization End End: Purified MMAF-ADC Characterization->End DAR_Analysis DAR Analysis (HIC-HPLC) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Characterization->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay Characterization->In_Vitro_Assay

Figure 2: General experimental workflow for MMAF-ADC preparation.
Protocol 1: Antibody Reduction and Conjugation

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation to a maleimide-activated this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-activated this compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.4, degassed

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody solution into the degassed Conjugation Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Antibody Reduction:

    • Prepare a fresh 10 mM stock solution of TCEP in degassed Conjugation Buffer.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.[3]

    • Incubate at 37°C for 1-2 hours under gentle agitation.

  • Preparation of Maleimide-MMAF-OtBu Solution:

    • Dissolve the maleimide-activated this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Remove excess TCEP from the reduced antibody solution using a desalting column equilibrated with degassed Conjugation Buffer.

    • Immediately add a 5-10 fold molar excess of the dissolved maleimide-MMAF-OtBu to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours, or overnight at 4°C, protected from light and with gentle mixing.

  • Purification of ADC-OtBu:

    • Purify the this compound conjugated antibody from unreacted drug-linker and other small molecules using a desalting column or SEC. The column should be equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: OtBu Deprotection

This protocol describes the removal of the tert-butyl ester protecting group from the this compound-ADC to yield the final, active MMAF-ADC.

Materials:

  • Purified this compound-ADC

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Buffer for final ADC formulation (e.g., PBS)

Procedure:

  • Deprotection Reaction:

    • Prepare a 1:1 (v/v) solution of DCM and TFA.[4]

    • Add the this compound-ADC to the DCM/TFA solution.

    • Stir the reaction at room temperature for 2-5 hours.[4] Monitor the reaction progress by LC-MS if possible.

  • Quenching and Neutralization:

    • Evaporate the DCM and TFA under reduced pressure.

    • Redissolve the residue in a small amount of a suitable organic solvent compatible with the ADC (e.g., DMSO).

    • Neutralize the solution by adding it to a chilled, stirred solution of saturated sodium bicarbonate.

  • Final Purification and Buffer Exchange:

    • Immediately purify the deprotected MMAF-ADC and perform a buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration (TFF).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.[5][6]

Materials and Equipment:

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[5]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[7]

Procedure:

  • Sample Preparation:

    • Dilute the purified MMAF-ADC sample to 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the prepared ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Data Presentation

The following tables present representative quantitative data that can be obtained from the characterization of an MMAF-ADC.

Table 1: Conjugation Efficiency and DAR

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Percentage of Unconjugated Antibody (DAR0)< 5%HIC-HPLC
Monomer Purity> 95%SEC-HPLC

Table 2: In Vitro Cytotoxicity of MMAF-ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cancer Cell Line AHigh0.5
Cancer Cell Line BLow> 100
Non-target Cell LineNegative> 1000

Table 3: Common Clinical Toxicities Associated with MMAF-based ADCs

ToxicityGrade ≥ 3 IncidenceNotes
Ocular ToxicityFrequently Reported[8][9]Can be dose-limiting.
Peripheral NeuropathyReported[8][9]
AnemiaReported[8]
NeutropeniaReported[8]
ThrombocytopeniaReported[8]

Conclusion

The this compound drug-linker conjugation kit provides a robust system for the generation of potent and specific antibody-drug conjugates. The protocols outlined in this document offer a comprehensive guide for the successful synthesis, purification, and characterization of MMAF-ADCs. Careful optimization of the conjugation and deprotection steps, along with thorough analytical characterization, is crucial for the development of safe and effective ADC therapeutics. The high potency of MMAF necessitates appropriate handling and safety precautions throughout the experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MMAF-OtBu Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMAF-OtBu conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your antibody-drug conjugate (ADC) production.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the this compound conjugation process, from initial antibody reduction to final ADC characterization.

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation

Question: We are observing a lower than expected Drug-to-Antibody Ratio (DAR) and a significant amount of unconjugated antibody in our final product. What are the potential causes and how can we improve our conjugation efficiency?

Answer:

Low DAR is a common challenge in ADC development and can stem from several factors throughout the conjugation workflow. Here are the primary causes and recommended troubleshooting steps:

Potential Causes & Solutions:

  • Insufficient Antibody Reduction: The conjugation of maleimide-activated this compound relies on the availability of free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds. Incomplete reduction is a frequent cause of low DAR.

    • Optimize Reducing Agent Concentration: The amount of reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), required can be higher than the stoichiometric prediction. This is often due to the presence of trisulfide bonds within the antibody, which consume the reducing agent without generating free thiols.[1][2][3] It is recommended to perform a titration of the reducing agent to determine the optimal concentration for achieving the desired number of free thiols per antibody. Studies have shown that varying concentrations of reducing agents like DTT can yield different numbers of available thiols.[4]

    • Control Reduction Temperature and Time: The efficiency of disulfide bond reduction is also dependent on temperature and incubation time. While higher temperatures can increase the rate of reduction, they may also risk denaturing the antibody.[4] A typical starting point is incubation at 37°C for 30-90 minutes.[1] Optimization of these parameters for your specific antibody is recommended.

  • Suboptimal Drug-Linker to Antibody Molar Ratio: An insufficient molar excess of the this compound linker-drug will lead to incomplete conjugation.

    • Increase Molar Ratio: For MMAF conjugation, a drug-to-antibody molar ratio of 6:1 or higher has been shown to achieve complete conjugation.[5] It is advisable to perform a series of experiments with increasing molar ratios of the this compound construct to identify the point of saturation.

  • Suboptimal pH for Conjugation: The maleimide-thiol Michael addition reaction is highly pH-dependent.

    • Maintain pH between 6.5 and 7.5: This pH range is optimal for ensuring the specific reaction between the maleimide group of the linker and the thiol groups of the antibody, while minimizing side reactions with amine groups.[][7]

  • Hydrolysis of Maleimide Linker: The maleimide group on the linker is susceptible to hydrolysis, rendering it inactive for conjugation.

    • Use Freshly Prepared Reagents: Prepare the maleimide-activated this compound solution immediately before use.

    • Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the rate of hydrolysis.

    • Consider Stabilized Maleimides: For applications requiring longer reaction times or harsher conditions, consider using next-generation maleimide derivatives that are more resistant to hydrolysis.[2][3][8]

  • Incomplete Deprotection of this compound: The tert-butyl (OtBu) protecting group on the C-terminal carboxylic acid of MMAF must be removed to yield the final, active ADC. Incomplete deprotection will result in a heterogeneous product with reduced potency.

    • Verify Deprotection Conditions: The deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA). Ensure that the concentration of the acid and the reaction time are sufficient for complete removal of the OtBu group. This step should be carefully monitored by analytical methods such as LC-MS.

Experimental Workflow for Optimizing this compound Conjugation:

G cluster_0 Antibody Preparation cluster_1 Reduction of Disulfide Bonds cluster_2 Conjugation with this compound cluster_3 Deprotection and Purification cluster_4 Analysis A Start with Purified Antibody B Buffer Exchange into Reduction Buffer (e.g., PBS, pH 7.2) A->B C Add Reducing Agent (e.g., TCEP) B->C D Incubate (e.g., 37°C, 60 min) C->D E Remove Excess Reducing Agent (e.g., Desalting Column) D->E F Add Maleimide-Activated this compound E->F G Incubate (e.g., Room Temp, 1-2 hours) F->G H Quench Reaction (e.g., with N-acetylcysteine) G->H I Acidic Deprotection of OtBu Group (e.g., TFA) H->I J Purify ADC (e.g., SEC or HIC) I->J K Characterize ADC (HIC-HPLC, SEC-HPLC, LC-MS) J->K

Fig. 1: General workflow for this compound conjugation.
Issue 2: High Levels of Aggregation in the Final ADC Product

Question: We are observing significant aggregation in our this compound ADC preparation, leading to low recovery and potential immunogenicity concerns. What is causing this and how can we mitigate it?

Answer:

Aggregation is a common problem in ADC manufacturing, particularly when working with hydrophobic payloads like MMAF.[9][10][11] The increased surface hydrophobicity of the antibody upon conjugation promotes intermolecular interactions, leading to the formation of soluble and insoluble aggregates.

Potential Causes & Solutions:

  • Hydrophobicity of the MMAF-Linker: MMAF is a hydrophobic molecule, and its conjugation to the antibody surface increases the overall hydrophobicity of the ADC, driving aggregation.

    • Incorporate Hydrophilic Linkers: The use of linkers containing hydrophilic moieties, such as polyethylene glycol (PEG), can help to shield the hydrophobic payload and reduce aggregation.[9]

    • Optimize Formulation: The addition of excipients like polysorbates (e.g., Tween-20, Tween-80) or sugars (e.g., sucrose, trehalose) to the formulation can help to stabilize the ADC and prevent aggregation.[12]

  • Conjugation Conditions: The conditions during the conjugation reaction can also contribute to aggregation.

    • Control Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation. It is advisable to perform the conjugation at room temperature or even lower if aggregation is a persistent issue.

    • Optimize pH: While the optimal pH for the maleimide-thiol reaction is 6.5-7.5, slight adjustments within this range may impact antibody stability and aggregation.

    • Immobilize the Antibody: A highly effective strategy to prevent aggregation during conjugation is to immobilize the antibody on a solid support (e.g., a resin). This physically separates the antibody molecules during the reaction, preventing them from aggregating.[10]

  • High Drug Loading (DAR): Higher DAR values lead to increased surface hydrophobicity and a greater propensity for aggregation.

    • Target a Lower DAR: While a higher DAR can increase potency, it often comes at the cost of increased aggregation and faster clearance in vivo.[13] An optimal balance between efficacy and developability needs to be determined. A DAR of around 4 is often a good starting point for many ADCs.[14]

Logical Relationship of Factors Leading to Aggregation:

G A Hydrophobic MMAF Payload C Increased Surface Hydrophobicity of ADC A->C B High DAR B->C F Intermolecular Interactions C->F D Suboptimal Conjugation Conditions (e.g., High Temperature, pH) E Antibody Unfolding/Instability D->E E->F G ADC Aggregation F->G

Fig. 2: Factors contributing to ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the OtBu protecting group on this compound?

A1: The tert-butyl (OtBu) group is a protecting group for the carboxylic acid on the C-terminal phenylalanine of MMAF.[15] This is important because the free carboxylic acid can be reactive under certain conditions and may interfere with the conjugation chemistry. The OtBu group is stable during the maleimide-thiol conjugation reaction and is typically removed in a final acidic deprotection step to yield the active MMAF-ADC.

Q2: What is the mechanism of action of MMAF?

A2: MMAF is a potent anti-mitotic agent that works by inhibiting tubulin polymerization.[14][16][] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[18]

MMAF Mechanism of Action Signaling Pathway:

G cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption cluster_2 Cell Cycle Arrest and Apoptosis A ADC Binds to Target Antigen B Internalization (Endocytosis) A->B C Lysosomal Trafficking B->C D Linker Cleavage & MMAF Release C->D E MMAF Binds to Tubulin D->E F Inhibition of Tubulin Polymerization E->F G Disruption of Mitotic Spindle F->G H G2/M Phase Cell Cycle Arrest G->H I Mitotic Catastrophe H->I J Activation of Apoptotic Cascade (e.g., Caspase Activation) I->J K Apoptosis J->K

Fig. 3: Signaling pathway of MMAF-induced apoptosis.

Q3: Which analytical techniques are essential for characterizing my this compound ADC?

A3: A combination of analytical techniques is crucial for the comprehensive characterization of your ADC. The most important methods include:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for determining the DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[19][20][21][22]

  • Size Exclusion Chromatography (SEC-HPLC): SEC is used to quantify the amount of high molecular weight species (aggregates) and low molecular weight fragments in your ADC preparation.[9][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the ADC, determining the average DAR, and identifying any impurities or side products.[4][23] It is also essential for verifying the complete removal of the OtBu protecting group.

  • UV/Vis Spectroscopy: This technique can be used for a quick estimation of the average DAR, provided the drug and antibody have distinct absorbance maxima.[24]

Data Summary Tables

Table 1: Influence of Reaction Parameters on Cysteine-linked Conjugation

ParameterConditionExpected Outcome on DAR/YieldKey Considerations
pH 6.5 - 7.5OptimalBalances thiol reactivity and maleimide stability.[][7]
> 8.0Potential for side reactions with amines, increased maleimide hydrolysis.[]
Temperature Room Temp (20-25°C)Generally sufficientMinimizes antibody denaturation and aggregation.
37°CFaster reaction rateMay increase risk of aggregation and maleimide hydrolysis.[1]
Reducing Agent TCEP (2.5-3.0 eq)Partial reduction (hinge)Stoichiometry may need optimization due to trisulfides.[1][25]
(molar equivalents) TCEP (>5 eq)Full reduction
Drug-Linker > 6:1High yield, complete conjugationHigher excess may be needed depending on reaction kinetics.[5]
(molar ratio) < 6:1Incomplete conjugation, lower DAR

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low DAR Incomplete antibody reductionIncrease TCEP concentration, optimize reduction time/temperature.
Insufficient drug-linkerIncrease molar ratio of this compound to antibody.[5]
Maleimide hydrolysisUse freshly prepared drug-linker solution.
High Aggregation Hydrophobic payloadUse hydrophilic linkers (e.g., PEG), add stabilizing excipients.[9][12]
High temperature during conjugationPerform conjugation at a lower temperature.
High DARTarget a lower average DAR.
Heterogeneity Incomplete deprotection of OtBuOptimize acidic deprotection step (e.g., TFA concentration, time).
Linker instabilityConsider stabilized maleimide linkers.[2][3][8]

Experimental Protocols

Detailed Methodology for this compound Conjugation to an IgG1 Antibody

This protocol provides a general framework. Optimization for specific antibodies and linker-drugs is recommended.

1. Antibody Preparation and Reduction:

  • Buffer Exchange: Dialyze or buffer exchange the antibody (e.g., Trastuzumab) into a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).[26] Adjust the antibody concentration to 5-10 mg/mL.

  • Reduction: Add a freshly prepared solution of TCEP to the antibody solution to a final molar ratio of 2.75 equivalents of TCEP per mole of antibody for partial reduction of hinge disulfide bonds.[25]

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[1]

  • Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer to remove excess TCEP.

2. Conjugation Reaction:

  • Prepare Drug-Linker Solution: Dissolve the maleimide-activated this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

  • Conjugation: Add the this compound solution to the reduced antibody solution to achieve a final drug-linker to antibody molar ratio of 8:1. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.

  • Incubation: Gently mix and incubate the reaction at room temperature for 2 hours.

3. Deprotection and Purification:

  • Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the initial amount of maleimide-MMAF-OtBu and incubate for 20 minutes.

  • Deprotection: To remove the OtBu protecting group, add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v) and incubate at room temperature for 1 hour. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

  • Purification: Purify the final ADC using size exclusion chromatography (SEC) to remove unreacted drug-linker, quenching agent, and TFA, and to exchange the ADC into a suitable formulation buffer (e.g., PBS).

4. Characterization:

  • Protein Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.

  • DAR and Heterogeneity: Analyze the purified ADC by HIC-HPLC to determine the average DAR and the distribution of drug-loaded species.

  • Aggregation: Assess the level of aggregation by SEC-HPLC.

  • Identity Confirmation: Confirm the molecular weight of the light and heavy chains of the reduced ADC by LC-MS to verify conjugation and complete deprotection.

References

MMAF-OtBu Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMAF-OtBu stability issues during conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the OtBu protecting group used?

This compound is a derivative of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent used as a cytotoxic payload in ADCs. The tert-butyl (OtBu) ester is a protecting group for the carboxylic acid of the terminal phenylalanine residue of MMAF. This protection strategy is employed to prevent the negatively charged carboxylate from interfering with the conjugation reaction, particularly in methods targeting cysteine residues on the antibody. After successful conjugation, the OtBu group is removed to yield the active MMAF-ADC.

Q2: What is the primary stability concern with this compound during conjugation?

The main stability issue is the premature cleavage of the acid-labile OtBu protecting group. This premature deprotection can lead to the formation of the free MMAF payload, which can then compete with this compound for conjugation to the antibody, resulting in a heterogeneous ADC product with a lower drug-to-antibody ratio (DAR) and potential purification challenges.

Q3: Under what conditions is the OtBu group most likely to be cleaved?

The OtBu group is highly susceptible to cleavage under acidic conditions. While generally stable at neutral to slightly alkaline pH, prolonged exposure to even mildly acidic conditions can lead to its removal. The rate of cleavage is influenced by pH, temperature, and the specific buffer system used.

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of this compound to antibodies, focusing on the stability of the OtBu group.

Issue 1: Low Drug-to-Antibody Ratio (DAR) in the Final ADC

A lower than expected DAR can be a result of premature deprotection of the this compound, leading to conjugation of the deprotected, and potentially less reactive, MMAF.

Possible Causes and Solutions:

  • Acidic pH of Reaction Buffers: The OtBu group is sensitive to acid. Ensure all buffers used in the conjugation process are at or above neutral pH.

  • Improper Storage of this compound: Store the this compound stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, to prevent degradation.

  • Extended Reaction Times: Prolonged incubation, even at a seemingly safe pH, can lead to gradual deprotection. Optimize the reaction time to achieve complete conjugation without significant deprotection.

Issue 2: Heterogeneity of the ADC Product Observed by Analytical Methods (HIC, RP-HPLC)

Multiple peaks or broad peaks in analytical chromatograms can indicate a mixture of ADC species with varying numbers of conjugated payloads, which can be caused by the presence of both protected and deprotected MMAF during the conjugation reaction.

Possible Causes and Solutions:

  • In-process Deprotection: The OtBu group may be cleaving during the conjugation reaction itself. Monitor the reaction mixture at different time points using HPLC-MS to assess the ratio of this compound to free MMAF.

  • Buffer Composition: Certain buffer components may accelerate the hydrolysis of the OtBu ester. If possible, screen different buffer systems (e.g., phosphate vs. borate) to identify one that minimizes deprotection.

Stability of this compound

The stability of the tert-butyl ester protecting group is paramount for a successful and reproducible conjugation. The following table summarizes the known stability profile of tert-butyl esters under various conditions.

ConditionTemperatureStability of tert-Butyl EsterCitation
pH < 1 Room TemperatureLabile [1]
pH 4 Room TemperatureStable [1]
pH 7 Room TemperatureStable
pH 9 Room TemperatureStable [1]
Aqueous Phosphoric Acid Room TemperatureLabile
Trifluoroacetic Acid (TFA) Room TemperatureLabile

Note: The stability at intermediate pH values (e.g., pH 6.0-6.8) commonly used in bioconjugation should be experimentally verified, as gradual hydrolysis may still occur over extended periods.

Experimental Protocols

Protocol 1: Monitoring this compound Deprotection by RP-HPLC-MS

This protocol allows for the quantification of this compound and the deprotected MMAF in a reaction mixture.

Materials:

  • Reversed-phase HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mass spectrometer (e.g., Q-TOF)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound and MMAF standards

Procedure:

  • Sample Preparation: At desired time points, quench a small aliquot of the conjugation reaction by adding an excess of a quenching reagent (e.g., N-acetyl-cysteine for maleimide-based conjugations) and then acidify with formic acid to a final concentration of 1%.

  • HPLC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution to separate this compound and MMAF. A typical gradient might be:

      • 0-0.5 min: 10% B

      • 0.5-2.0 min: Gradient from 10% to 95% B

      • 2.0-2.5 min: 95% B

      • 2.5-3.0 min: Gradient from 95% to 10% B

      • 3.0-5.0 min: 10% B

    • Set the flow rate to 0.4 mL/min and the column temperature to 40°C.

  • MS Detection:

    • Monitor the elution of this compound and MMAF using their respective m/z values in positive ion mode.

      • MMAF m/z: [Insert MMAF m/z]

      • This compound m/z: [Insert this compound m/z]

  • Quantification: Generate standard curves for both this compound and MMAF to quantify their respective concentrations in the reaction mixture.

Protocol 2: Cysteine-Based Antibody Conjugation with this compound

This is a general protocol for the conjugation of a maleimide-functionalized this compound to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP, DTT)

  • Maleimide-activated this compound

  • Conjugation buffer (e.g., Phosphate buffer, pH 7.0-7.4, containing EDTA)

  • Quenching reagent (e.g., N-acetyl-cysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) in conjugation buffer.

    • The reaction is typically carried out at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-activated this compound to the reduced antibody at a defined molar excess.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.

  • Quenching:

    • Add an excess of the quenching reagent to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using SEC or HIC.

  • Characterization:

    • Analyze the purified ADC to determine the DAR, level of aggregation, and confirm the integrity of the conjugated payload.

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody TCEP Reducing Agent (TCEP) mAb->TCEP Incubate at 37°C Reduced_mAb Reduced Antibody TCEP->Reduced_mAb MMAF_OtBu This compound-Maleimide Reduced_mAb->MMAF_OtBu pH 7.0-7.4 ADC_mix ADC Reaction Mixture MMAF_OtBu->ADC_mix Purified_ADC Purified ADC ADC_mix->Purified_ADC SEC/HIC Analysis Characterization (HIC, MS) Purified_ADC->Analysis

Caption: General workflow for cysteine-based conjugation of this compound to an antibody.

troubleshooting_logic cluster_solutions Potential Solutions Start Low DAR or High Heterogeneity Check_pH Check pH of all buffers Start->Check_pH Check_Storage Verify this compound storage conditions Start->Check_Storage Check_Time Evaluate conjugation reaction time Start->Check_Time Monitor_Deprotection Monitor in-process deprotection via HPLC-MS Check_pH->Monitor_Deprotection Sol_pH Adjust buffers to pH ≥ 7.0 Check_pH->Sol_pH Sol_Storage Ensure storage at ≤ -20°C Check_Storage->Sol_Storage Check_Time->Monitor_Deprotection Sol_Time Optimize reaction time Check_Time->Sol_Time Sol_Buffer Screen alternative buffer systems Monitor_Deprotection->Sol_Buffer

Caption: Troubleshooting logic for addressing this compound stability issues during conjugation.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with MMAF-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MMAF-OtBu in the development of antibody-drug conjugates (ADCs). The information is designed to help overcome common challenges in controlling the drug-to-antibody ratio (DAR) and ensure reproducible, high-quality conjugation results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tert-butyl (OtBu) protecting group used?

MMAF (monomethyl auristatin F) is a potent anti-mitotic agent used as a cytotoxic payload in ADCs. The C-terminal phenylalanine of MMAF has a carboxyl group that is negatively charged at physiological pH, which can limit its cell permeability. The tert-butyl (OtBu) ester is a protecting group for this carboxylic acid. This modification renders the payload more hydrophobic during the conjugation process, which can influence its reactivity and solubility. The OtBu group must be removed (deprotection) after conjugation to yield the final, active ADC.

Q2: What is the primary method for conjugating this compound to an antibody?

This compound is typically conjugated to an antibody through a linker that has a maleimide group. This maleimide group reacts with free sulfhydryl (thiol) groups on the antibody, which are generated by the reduction of interchain disulfide bonds. This process is known as cysteine conjugation and allows for a more controlled drug loading compared to lysine conjugation.

Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) so important?

The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) of an ADC. It directly impacts the therapeutic window of the ADC:

  • Low DAR: May result in reduced potency and efficacy.

  • High DAR: Can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation due to the increased hydrophobicity of the ADC.[1][2]

Therefore, achieving a specific and consistent DAR is essential for developing a safe and effective ADC. An optimal average DAR of 2-4 is often targeted for cysteine-linked ADCs to balance efficacy and safety.[1][3]

Q4: How is the DAR of an this compound ADC typically measured?

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and drug-load distribution of ADCs.[4] As more drug molecules are attached to the antibody, the overall hydrophobicity of the ADC increases. HIC separates these different drug-loaded species, allowing for the quantification of each and the calculation of the average DAR. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, though HIC is often preferred for its ability to analyze the native ADC complex.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to an antibody.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Antibody Reduction - Verify Reducing Agent: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. - Optimize Reduction Conditions: Increase the molar excess of the reducing agent, extend the incubation time, or slightly increase the temperature. Be aware that over-reduction can lead to antibody fragmentation.
Insufficient Molar Ratio of this compound Linker - Increase Molar Equivalents: Gradually increase the molar ratio of the this compound linker to the antibody in the conjugation reaction. It's recommended to perform a titration to find the optimal ratio for your specific antibody.
Hydrolysis of Maleimide Linker - Control pH: Maintain the pH of the conjugation buffer between 6.5 and 7.5. Maleimide groups are susceptible to hydrolysis at higher pH. - Work Quickly: Prepare the maleimide-activated linker solution immediately before use.
Re-oxidation of Sulfhydryl Groups - Use a Chelating Agent: Include a chelating agent like EDTA in your buffers to prevent metal-catalyzed oxidation of the free thiols. - Perform Conjugation Promptly: Add the this compound linker to the reduced antibody as soon as possible after the removal of the reducing agent.
Inaccurate Protein Concentration - Verify Antibody Concentration: Use a reliable method (e.g., A280 with the correct extinction coefficient, BCA assay) to accurately determine the starting antibody concentration. Incorrect concentration will lead to inaccurate molar ratio calculations.
Issue 2: High Drug-to-Antibody Ratio (DAR) and/or Aggregation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excessive Molar Ratio of this compound Linker - Reduce Molar Equivalents: Decrease the molar ratio of the this compound linker in the conjugation reaction.
High Hydrophobicity of this compound and High DAR Species - Optimize Solvent Composition: Include a small percentage of an organic co-solvent (e.g., DMSO, DMA) in the conjugation buffer to improve the solubility of the hydrophobic drug-linker. Be cautious, as high concentrations can denature the antibody. - Control Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Antibody Instability - Buffer Optimization: Ensure the pH and ionic strength of the buffer are optimal for your specific antibody's stability.
Post-Conjugation Aggregation - Purification Method: Use a suitable purification method like size-exclusion chromatography (SEC) to remove aggregates after conjugation. - Formulation: Formulate the purified ADC in a buffer containing stabilizers such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) to prevent aggregation during storage.
Issue 3: Incomplete Deprotection of the OtBu Group

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Acidic Cleavage - Verify Acid Concentration: Ensure the final concentration of the acid used for deprotection (typically trifluoroacetic acid, TFA) is sufficient. - Optimize Reaction Time: Extend the deprotection reaction time. Monitor the reaction progress by LC-MS to determine the optimal time for complete deprotection without degrading the ADC.
Acid-Labile Antibody - Milder Acidic Conditions: If the antibody is sensitive to strong acid, consider using milder acidic conditions or a shorter reaction time. This may require careful optimization to balance deprotection and antibody integrity.

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody

This protocol outlines the key steps for a typical cysteine-based conjugation. Note: This is a general guideline and may require optimization for your specific antibody and linker.

1. Antibody Preparation:

  • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

2. Antibody Reduction:

  • Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution. A molar excess of 10-20 fold over the antibody is a common starting point.

  • Incubate at 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging into the conjugation buffer.

3. Conjugation Reaction:

  • Dissolve the maleimide-activated this compound linker in a suitable organic solvent (e.g., DMSO).

  • Add the this compound linker solution to the reduced antibody. The molar ratio of linker to antibody will determine the final DAR and needs to be optimized (a starting point could be a 5-10 fold molar excess).

  • Incubate at room temperature for 1-3 hours with gentle mixing.

4. Capping of Unreacted Thiols (Optional but Recommended):

  • Add a solution of a capping agent (e.g., N-acetylcysteine) in a 10-fold molar excess over the linker to quench any unreacted maleimide groups.

  • Incubate for 20-30 minutes.

5. Deprotection of OtBu Group:

  • Lower the pH of the ADC solution to approximately 2-3 using an acidic solution (e.g., dilute TFA or HCl).

  • Incubate at room temperature, monitoring the deprotection by LC-MS. The reaction is typically complete within 1-2 hours.

  • Neutralize the solution by adding a basic buffer (e.g., Tris-HCl) to raise the pH back to the desired formulation pH.

6. Purification and Formulation:

  • Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.

  • Buffer exchange the purified ADC into the final formulation buffer.

  • Characterize the final ADC for DAR, aggregation, and purity.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

1. System and Column:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl or Phenyl phase).

2. Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[5]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[5]

3. Gradient:

  • A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 20-30 minutes).

4. Sample Preparation:

  • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

5. Analysis:

  • Inject the sample and monitor the elution profile at 280 nm.

  • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.).

  • Calculate the average DAR by determining the relative peak area of each species.

Visualizations

ADC_Conjugation_Workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_deprotection Deprotection cluster_purification Purification & Analysis mAb Monoclonal Antibody buffer_exchange_prep Buffer Exchange (PBS, pH 7.2, EDTA) mAb->buffer_exchange_prep add_tcep Add TCEP buffer_exchange_prep->add_tcep incubation_red Incubate (37°C) add_tcep->incubation_red purify_red Remove Excess TCEP (Desalting Column) incubation_red->purify_red add_mmaf Add this compound-Linker purify_red->add_mmaf incubation_conj Incubate (RT) add_mmaf->incubation_conj add_capping Add Capping Agent (e.g., N-acetylcysteine) incubation_conj->add_capping lower_ph Lower pH (Acid) add_capping->lower_ph incubation_deprot Incubate (RT) lower_ph->incubation_deprot neutralize Neutralize pH incubation_deprot->neutralize purify_final Purification (SEC/TFF) neutralize->purify_final formulate Formulation purify_final->formulate characterize Characterization (HIC, LC-MS) purify_final->characterize final_adc Final ADC formulate->final_adc

Caption: Workflow for the conjugation of this compound to an antibody.

DAR_Troubleshooting_Logic cluster_low_dar Low DAR cluster_high_dar High DAR / Aggregation start DAR Measurement (HIC Analysis) check_reduction Incomplete Reduction? start->check_reduction DAR Too Low check_ratio_high Excess Molar Ratio? start->check_ratio_high DAR Too High optimal_dar Optimal DAR start->optimal_dar DAR Optimal check_ratio_low Insufficient Molar Ratio? check_reduction->check_ratio_low No sol_reduction Optimize Reduction: - Increase TCEP - Extend Time check_reduction->sol_reduction Yes check_hydrolysis Maleimide Hydrolysis? check_ratio_low->check_hydrolysis No sol_ratio_low Increase this compound Molar Ratio check_ratio_low->sol_ratio_low Yes sol_hydrolysis Control pH (6.5-7.5) Use Fresh Linker check_hydrolysis->sol_hydrolysis Yes check_hydrophobicity High Hydrophobicity? check_ratio_high->check_hydrophobicity No sol_ratio_high Decrease this compound Molar Ratio check_ratio_high->sol_ratio_high Yes sol_hydrophobicity Optimize Buffer: - Add Co-solvent - Use Stabilizers check_hydrophobicity->sol_hydrophobicity Yes

Caption: Troubleshooting logic for achieving optimal DAR.

References

Troubleshooting MMAF-OtBu Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with MMAF-OtBu and its antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a potent anti-tubulin agent used in the synthesis of ADCs.[1] It is a modified version of monomethylauristatin F (MMAF), a synthetic antineoplastic agent.[2][3][] Like many cytotoxic payloads used in ADCs, this compound is hydrophobic. When conjugated to a monoclonal antibody (mAb), it increases the overall hydrophobicity of the resulting ADC. This increased hydrophobicity can lead to the exposure of hydrophobic patches on the antibody surface, promoting self-association and aggregation to minimize contact with the aqueous environment.[5][6][7]

Q2: What are the main factors contributing to the aggregation of ADCs containing this compound?

Several factors can contribute to the aggregation of ADCs:

  • Physicochemical Properties of ADC Components: The inherent properties of the mAb, the hydrophobicity of the this compound payload and the linker can all influence aggregation.[5][8]

  • High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the overall hydrophobicity of the ADC, which frequently leads to higher aggregation rates.[8][9]

  • Conjugation Process Conditions: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can destabilize the antibody and induce aggregation.[6][8] Holding the conjugation reaction at a pH near the antibody's isoelectric point can decrease its solubility and promote aggregation.[6][10]

  • Formulation and Storage: Inappropriate buffer conditions (e.g., pH, ionic strength), exposure to thermal stress, shaking, and light can all accelerate ADC aggregation.[5][6][8]

Q3: How can I detect and quantify the aggregation of my this compound ADC?

Several analytical techniques can be used to detect and quantify ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their hydrodynamic volume.[8][11][12]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.[6][13]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing macromolecular heterogeneity and aggregation states in solution without interaction with a column matrix.[7][14][15]

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the preparation and handling of this compound ADCs.

Problem 1: Precipitation or cloudiness is observed during the conjugation reaction.
Potential Cause Troubleshooting Step
Poor solubility of this compound-linker in the reaction buffer. Ensure that the this compound-linker is fully dissolved in an appropriate organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
High percentage of organic co-solvent. Minimize the volume of organic solvent added to the reaction mixture. A high concentration of organic solvent can denature the antibody.
Unfavorable buffer conditions. Optimize the pH and ionic strength of the conjugation buffer to maintain antibody stability. Avoid pH values close to the antibody's isoelectric point.[6][10]
High concentration of reactants. Perform the conjugation at a lower antibody concentration to reduce the probability of intermolecular interactions.
Problem 2: SEC analysis shows a high percentage of high molecular weight (HMW) species after purification.
Potential Cause Troubleshooting Step
High Drug-to-Antibody Ratio (DAR). Reduce the molar excess of the this compound-linker during the conjugation reaction to achieve a lower DAR. A lower DAR generally leads to reduced aggregation.[8][9]
Hydrophobic interactions. Use a mobile phase in SEC containing additives to minimize non-specific hydrophobic interactions with the column matrix. This can include organic solvents or salts.[11]
Inefficient purification. Optimize the purification method to effectively remove aggregates. Techniques like hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs and aggregation states.[]
Post-purification instability. Formulate the purified ADC in a buffer that enhances its stability. The addition of excipients such as surfactants (e.g., polysorbates) or sugars can help prevent aggregation.[][18]
Problem 3: DLS analysis indicates a large particle size and high polydispersity.
Potential Cause Troubleshooting Step
Presence of large aggregates. Confirm the presence of aggregates using an orthogonal method like SEC or AUC.
Sample handling. Avoid vigorous shaking or multiple freeze-thaw cycles, which can induce aggregation.[5]
Buffer incompatibility. Ensure the ADC is in a suitable buffer for DLS analysis. The buffer should be filtered to remove any particulate matter.
Sub-optimal formulation. Screen different formulations to find conditions that minimize particle size and polydispersity. This can involve varying pH, ionic strength, and the type and concentration of excipients.[6]

Quantitative Data Summary

Parameter Value/Range Significance Reference
This compound Solubility in DMSO 50 mg/mL (63.45 mM)Indicates good solubility in a common organic solvent for stock solutions. Requires ultrasonic and warming to 60°C.[1]
Recommended Storage of this compound Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.Proper storage is critical to prevent degradation and ensure consistent experimental results.[1]
Typical Drug-to-Antibody Ratio (DAR) for ADCs 2-4Higher DARs often lead to increased aggregation and faster clearance in vivo.[8][9][19]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregate Analysis
  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector and a suitable size exclusion column (e.g., Agilent AdvanceBio SEC).[20][21]

  • Mobile Phase: A typical mobile phase is a phosphate buffer with a salt concentration (e.g., 150 mM sodium chloride) to minimize secondary interactions.[11] The pH should be optimized for the specific ADC, generally between 6.0 and 7.4.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow rate: As recommended by the column manufacturer (typically 0.5-1.0 mL/min for analytical columns).

    • Injection volume: 10-20 µL.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, aggregates (HMW species), and fragments (low molecular weight species). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for ADC Size Distribution
  • Instrumentation: A DLS instrument (e.g., Wyatt DynaPro Plate Reader).[22]

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in a filtered (0.22 µm) formulation buffer.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the sample into a clean cuvette or multi-well plate.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A larger Rh and a higher PDI are indicative of aggregation.

Visualizations

MMAF_Mechanism_of_Action ADC MMAF-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage & MMAF Release Tubulin Tubulin Dimers MMAF->Tubulin 5. Binding to Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

Caption: Mechanism of action of an MMAF-containing ADC.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization mAb Monoclonal Antibody (mAb) Reduction 1. mAb Reduction (if required) mAb->Reduction MMAF_linker This compound-Linker Conjugation 2. Conjugation of This compound-Linker to mAb MMAF_linker->Conjugation Reduction->Conjugation Purification 3. Purification of ADC (e.g., TFF, SEC, HIC) Conjugation->Purification Analysis 4. Analysis of Purified ADC (SEC, DLS, HIC, MS) Purification->Analysis Formulation 5. Formulation & Storage Analysis->Formulation

Caption: General workflow for ADC conjugation and purification.

References

MMAF-OtBu Deprotection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMAF-OtBu deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyl (OtBu) protecting group from Monomethyl Auristatin F (MMAF).

Disclaimer: Detailed experimental data and side-reaction profiles specific to the deprotection of this compound are not extensively available in the public domain, likely due to the proprietary nature of this potent cytotoxin. The information provided herein is based on established principles of peptide and complex molecule deprotection, particularly concerning the acid-labile tert-butyl group. Researchers should consider this guidance as a starting point and perform careful optimization and analysis for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound deprotection?

A1: The tert-butyl (OtBu) ester protecting group on the C-terminal phenylalanine residue of this compound is typically removed under strong acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA). The acid protonates the ester oxygen, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation.

Q2: What are the most common side reactions during this compound deprotection?

A2: While specific side reactions for MMAF are not widely reported, general side reactions associated with TFA-mediated OtBu deprotection of complex peptides include:

  • Alkylation: The highly reactive tert-butyl cation generated during deprotection can alkylate electron-rich residues. Although MMAF does not contain tryptophan or methionine, which are highly susceptible, other nucleophilic sites within the complex MMAF structure could potentially be at risk.

  • Incomplete Deprotection: Due to the steric hindrance and hydrophobicity of MMAF, incomplete removal of the OtBu group can occur, leading to a mixture of protected and deprotected product.

  • Acid-Catalyzed Degradation: Prolonged exposure to strong acid can potentially lead to the degradation of the MMAF molecule itself, although auristatins are generally stable molecules.[1]

Q3: Why is a "scavenger" necessary during deprotection?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations generated during deprotection. This prevents the cations from reacting with the deprotected MMAF molecule and causing unwanted side products. Common scavengers include triisopropylsilane (TIS) and water.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient reaction time. 2. Insufficient concentration of TFA. 3. Poor solubility of this compound in the cleavage cocktail.1. Increase the reaction time and monitor the reaction progress by HPLC. A typical deprotection time for tBu groups is 20-30 minutes at room temperature, but may be longer for complex molecules.[2] 2. Ensure a high concentration of TFA is used (e.g., 95%). 3. Consider using a co-solvent like dichloromethane (DCM) to improve solubility.
Presence of Unexpected Side Products (e.g., +56 Da adduct by MS) Alkylation by the tert-butyl cation.1. Ensure an adequate concentration of scavengers in your cleavage cocktail. A standard "Reagent K" type cocktail is often used for complex peptides.[3] 2. Optimize the scavenger cocktail. For hydrophobic peptides, different scavenger combinations might be necessary.
Low Recovery of MMAF 1. Degradation of the product due to prolonged exposure to acid. 2. Adsorption of the hydrophobic MMAF to labware. 3. Precipitation issues.1. Minimize the deprotection time to what is necessary for complete OtBu removal. Monitor the reaction closely. 2. Use low-adsorption labware and rinse thoroughly with appropriate organic solvents. 3. Optimize the precipitation procedure. Cold diethyl ether is commonly used, but for hydrophobic molecules, other anti-solvents might be more effective.
Difficulty in Purifying MMAF Co-elution of closely related impurities.1. Optimize the HPLC purification method (e.g., gradient, column chemistry). 2. Consider alternative purification techniques if baseline separation is not achievable.

Experimental Protocols

General Protocol for this compound Deprotection

This is a general starting protocol and should be optimized for your specific requirements.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in DCM at a suitable concentration (e.g., 10-20 mg/mL).

  • Prepare the cleavage cocktail fresh. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

  • Add the cleavage cocktail to the this compound solution (typically a 10-20 fold excess by volume).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC every 30 minutes until complete deprotection is observed.

  • Once the reaction is complete, concentrate the solution under a stream of nitrogen.

  • Precipitate the crude MMAF by adding the concentrated solution dropwise to a stirred vessel of cold diethyl ether.

  • Isolate the precipitate by centrifugation.

  • Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the crude MMAF under vacuum.

  • Purify the crude MMAF by preparative HPLC.

Visualizations

This compound Deprotection Workflow

DeprotectionWorkflow This compound Deprotection and Purification Workflow cluster_deprotection Deprotection cluster_workup Work-up cluster_purification Purification & Analysis MMAF_OtBu This compound Reaction Deprotection Reaction MMAF_OtBu->Reaction Cleavage_Cocktail TFA/Scavenger Cocktail Cleavage_Cocktail->Reaction Concentration Concentration Reaction->Concentration Precipitation Precipitation (Cold Ether) Concentration->Precipitation Isolation Isolation (Centrifugation) Precipitation->Isolation Crude_MMAF Crude MMAF Isolation->Crude_MMAF HPLC_Purification Preparative HPLC Crude_MMAF->HPLC_Purification Pure_MMAF Pure MMAF HPLC_Purification->Pure_MMAF QC_Analysis QC Analysis (HPLC, MS) Pure_MMAF->QC_Analysis

Caption: Workflow for this compound deprotection.

Troubleshooting Logic for Incomplete Deprotection

IncompleteDeprotection Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Observed Check_Time Increase Reaction Time? Start->Check_Time Check_TFA Increase TFA Concentration? Check_Time->Check_TFA No Solution_Time Monitor by HPLC until complete Check_Time->Solution_Time Yes Check_Solubility Improve Solubility? Check_TFA->Check_Solubility No Solution_TFA Use 95% TFA Check_TFA->Solution_TFA Yes Solution_Solubility Add co-solvent (e.g., DCM) Check_Solubility->Solution_Solubility Yes Success Complete Deprotection Check_Solubility->Success No Solution_Time->Success Solution_TFA->Success Solution_Solubility->Success

Caption: Logic for troubleshooting incomplete deprotection.

References

improving MMAF-OtBu ADC yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving MMAF-OtBu ADC yield and purity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis and purification of your antibody-drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the OtBu protecting group used?

A1: MMAF (Monomethyl Auristatin F) is a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The OtBu (tert-butyl) group is a protecting group for the carboxylic acid moiety of MMAF. This protection is crucial during the conjugation process to prevent unwanted side reactions. The hydrophobic nature of the OtBu group can also influence the solubility and handling of the payload during synthesis.

Q2: What is the primary conjugation strategy for this compound?

A2: this compound is typically conjugated to a monoclonal antibody (mAb) through a linker attached to the MMAF molecule. A common strategy involves a maleimide-functionalized linker that reacts with free thiol groups on the antibody. These thiol groups are generated by the reduction of interchain disulfide bonds within the antibody's hinge region. This cysteine-based conjugation method is widely used for creating ADCs with a drug-to-antibody ratio (DAR) of up to 8.[2][3]

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for an this compound ADC and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. For cysteine-conjugated ADCs like those using this compound, a common target DAR is around 4. The DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.[4]

Q4: What are the main challenges in producing high-yield and high-purity this compound ADCs?

A4: The primary challenges include:

  • Achieving the target DAR: Controlling the extent of antibody reduction and the efficiency of the conjugation reaction is crucial.

  • Minimizing aggregation: The hydrophobic nature of this compound and the conjugation process itself can induce protein aggregation, which can lead to immunogenicity and reduced efficacy.[5][6]

  • Removing impurities: Unconjugated antibody, free drug-linker, and aggregates must be effectively removed to ensure the safety and potency of the final ADC product.

  • Maintaining ADC stability: The final conjugate must be stable under storage and physiological conditions to prevent premature drug release.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound ADCs.

Problem Potential Causes Recommended Solutions
Low Average DAR 1. Incomplete reduction of antibody disulfide bonds. 2. Insufficient molar excess of this compound-linker. 3. Instability of the reduced antibody (re-oxidation of thiols). 4. Suboptimal reaction pH or temperature.1. Increase the concentration of the reducing agent (e.g., TCEP or DTT) or extend the reduction time. Ensure the reducing agent is fresh. 2. Increase the molar ratio of the this compound-linker to the antibody. A typical starting point is a 6:1 molar ratio. 3. Proceed to the conjugation step immediately after antibody reduction and purification. 4. Optimize the conjugation buffer pH to be between 6.5 and 7.5 and maintain a consistent reaction temperature (typically room temperature).[7]
High Average DAR 1. Excessive reduction of the antibody, potentially affecting intra-chain disulfide bonds. 2. High molar excess of the this compound-linker.1. Decrease the concentration of the reducing agent or shorten the reduction time. 2. Reduce the molar ratio of the this compound-linker to the antibody.
High Levels of Aggregation 1. Hydrophobic interactions between the this compound payload and the antibody surface. 2. Use of organic co-solvents (e.g., DMSO) to dissolve the drug-linker, which can denature the antibody.[8] 3. Suboptimal buffer conditions (pH, ionic strength) during conjugation or purification. 4. High protein concentration.1. Consider using linkers with increased hydrophilicity (e.g., containing PEG moieties).[6] 2. Minimize the percentage of organic co-solvent in the reaction mixture (typically ≤10%). 3. Screen different buffer conditions to find those that minimize aggregation. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[8] 4. Perform conjugation at a lower antibody concentration (e.g., 5-10 mg/mL).[7]
Presence of Unconjugated Antibody 1. Incomplete conjugation reaction. 2. Insufficient molar excess of the this compound-linker.1. Extend the conjugation reaction time. 2. Increase the molar ratio of the this compound-linker to the antibody.
Presence of Free this compound-Linker 1. Inefficient purification process.1. Optimize the purification method. Tangential Flow Filtration (TFF) is highly effective for removing small molecule impurities.[9] Hydrophobic Interaction Chromatography (HIC) can also be used.

Experimental Protocols & Data

General Protocol for Cysteine-Based Conjugation of this compound

This protocol provides a general framework for the conjugation of a maleimide-activated this compound linker to a monoclonal antibody. Note: This is a representative protocol and may require optimization for your specific antibody and linker-payload.

1. Antibody Reduction:

  • Prepare the antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0).[10]

  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar excess of TCEP to antibody is 10:1.

  • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[10]

2. Buffer Exchange (Pre-conjugation):

  • Remove the excess reducing agent by performing a buffer exchange into the reaction buffer. This can be done using a desalting column or Tangential Flow Filtration (TFF).

3. Conjugation Reaction:

  • Dissolve the maleimide-activated this compound linker in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Add the dissolved this compound-linker to the reduced antibody solution. A typical starting molar ratio of linker to antibody is 6:1.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[11]

4. Quenching (Optional):

  • To cap any unreacted thiol groups on the antibody, a quenching agent like N-ethylmaleimide or cysteine can be added.

5. Purification:

  • Purify the ADC to remove unconjugated antibody, free drug-linker, and aggregates. A common method is Tangential Flow Filtration (TFF) with a 30 kDa molecular weight cut-off membrane, which allows for buffer exchange and removal of small molecules.[12]

  • Hydrophobic Interaction Chromatography (HIC) can also be used for purification and to separate different DAR species.

Data Presentation: Impact of Molar Ratio on DAR

The following table illustrates the expected impact of varying the molar ratio of the this compound-linker to the antibody on the final average DAR and product characteristics. Note: These are representative data and actual results may vary.

This compound-Linker : Antibody Molar Ratio Average DAR Yield (%) Aggregation (%) Unconjugated Antibody (%)
4 : 1~2.595< 2~15
6 : 1~3.892< 3< 5
8 : 1~4.588~5< 2
10 : 1~5.285> 7< 1

Visualizations

Workflow for this compound ADC Production

The following diagram illustrates the overall workflow for the production and purification of an this compound ADC.

ADC_Workflow cluster_Upstream Antibody Preparation cluster_Conjugation Conjugation Process cluster_Downstream Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Reduction (e.g., TCEP) mAb->Reduction Reaction Buffer Buffer_Ex1 Buffer Exchange (TFF / Desalting) Reduction->Buffer_Ex1 Remove Reducing Agent Conjugation Conjugation with This compound-Linker Buffer_Ex1->Conjugation Reduced mAb Purification Purification (TFF / HIC) Conjugation->Purification Crude ADC Analysis Characterization (HIC, SEC, MS) Purification->Analysis Purified ADC Final_ADC Purified this compound ADC Analysis->Final_ADC QC Release

Caption: Overall workflow for the production of this compound ADC.

Troubleshooting Logic for Low DAR

This diagram outlines the logical steps to troubleshoot a low Drug-to-Antibody Ratio.

Low_DAR_Troubleshooting Start Low Average DAR Observed Check_Reduction Verify Antibody Reduction Efficiency Start->Check_Reduction Check_Ratio Assess this compound-Linker to Antibody Molar Ratio Start->Check_Ratio Check_Reaction_Conditions Evaluate Reaction Conditions (pH, Temp) Start->Check_Reaction_Conditions Check_Reagents Confirm Reagent Quality (TCEP, Linker) Start->Check_Reagents Increase_Reduction Increase Reducing Agent Concentration or Time Check_Reduction->Increase_Reduction Increase_Ratio Increase Molar Ratio of Linker Check_Ratio->Increase_Ratio Optimize_Conditions Optimize Buffer pH and Reaction Temperature Check_Reaction_Conditions->Optimize_Conditions Use_Fresh_Reagents Use Freshly Prepared Reagents Check_Reagents->Use_Fresh_Reagents

Caption: Troubleshooting guide for addressing low DAR in ADC synthesis.

References

MMAF-OtBu raw material quality control parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and handling of MMAF-OtBu raw material for use in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a potent anti-mitotic agent and a derivative of monomethyl auristatin F (MMAF).[1][2] It functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[3][] Its primary application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The tert-butyl (OtBu) protecting group on the C-terminal phenylalanine's carboxylic acid allows for controlled conjugation to a linker before its removal to yield the active MMAF payload.

Q2: What are the critical quality attributes of this compound raw material?

A: The critical quality attributes (CQAs) for this compound raw material are essential to ensure the consistency, safety, and efficacy of the final ADC product. These attributes include:

  • Identity: Confirmation of the correct chemical structure and molecular weight.

  • Purity: Quantitation of the main compound and detection of any impurities. High purity is crucial as impurities can affect conjugation efficiency and introduce unwanted toxicities.

  • Water Content: Moisture can impact the stability and reactivity of the material.

  • Residual Solvents: Solvents used in the synthesis process must be controlled within acceptable limits to avoid potential toxicity.

  • Appearance: The physical appearance should be consistent.

Q3: What are the recommended storage and handling conditions for this compound?

A: this compound should be stored at -20°C in a sealed container, protected from moisture.[1] For solutions of this compound, storage at -80°C is recommended for long-term stability, typically up to 6 months. For shorter periods of up to one month, -20°C is acceptable. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[1] Given its high potency, appropriate personal protective equipment (PPE) should be used when handling the compound.

Quality Control Parameters

The following table summarizes the key quality control parameters and typical acceptance criteria for this compound raw material.

ParameterTest MethodTypical Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity LC-MS (Mass Spectrometry)Measured molecular weight corresponds to the theoretical molecular weight (788.07 g/mol )[1]
Purity RP-HPLC (Reverse Phase HPLC) with UV detection≥ 95% (some vendors may offer ≥ 98%)[][6]
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GC-MS (Gas Chromatography-Mass Spectrometry)Conforms to ICH Q3C guidelines

Experimental Protocols

Purity Determination by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound raw material by separating it from potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of this compound by determining its molecular weight.

Methodology:

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • LC-MS Conditions:

    • LC System: Utilize an HPLC or UPLC system with a C18 column. A fast gradient can be used for separation prior to MS analysis.[9][10]

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[11][12]

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 789.5).

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the [M+H]⁺ ion of this compound.

    • The observed mass should be within a narrow tolerance (e.g., ± 0.5 Da) of the theoretical mass (788.07 g/mol ).[1]

Water Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water in the this compound raw material.

Methodology:

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Standardize the Karl Fischer reagent with a known water standard.

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument software will automatically calculate the water content as a percentage of the total sample weight.

Troubleshooting Guide

This compound Quality Control Workflow

This compound QC Workflow cluster_0 Raw Material Reception cluster_1 Initial QC Checks cluster_2 Analytical Testing cluster_3 Data Review and Disposition raw_material Receive this compound Lot visual_inspection Visual Inspection raw_material->visual_inspection documentation_review Documentation Review (CoA) raw_material->documentation_review hplc Purity (RP-HPLC) visual_inspection->hplc kf Water Content (Karl Fischer) visual_inspection->kf lcms Identity (LC-MS) documentation_review->lcms gcms Residual Solvents (GC-MS) documentation_review->gcms data_analysis Analyze Data vs. Specifications hplc->data_analysis lcms->data_analysis kf->data_analysis gcms->data_analysis pass Pass data_analysis->pass Meets Specs fail Fail data_analysis->fail OOS investigation Investigate OOS fail->investigation

Caption: Quality control workflow for incoming this compound raw material.

Issue 1: Low Purity or Unexpected Peaks in HPLC Analysis

  • Question: My HPLC analysis of this compound shows a purity lower than 95% and/or unexpected peaks. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Potential Causes:

      • Degradation: this compound may have degraded due to improper storage (exposure to moisture, high temperatures, or light).

      • Contamination: The sample may be contaminated from solvents, vials, or handling.

      • Synthesis-Related Impurities: The batch may contain impurities from the manufacturing process.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the material has been stored at -20°C and protected from moisture.

      • Check HPLC System and Method: Run a blank (solvent injection) to check for system contamination. Verify the mobile phase preparation and gradient accuracy.

      • Use a Fresh Sample: Prepare a fresh solution from the raw material.

      • Peak Identification: If possible, use LC-MS to identify the molecular weights of the impurity peaks. This can help determine if they are degradation products or synthesis-related impurities.

      • Contact Supplier: If the issue persists with a fresh sample and a validated method, contact the supplier with the batch number and analytical data.

Issue 2: Inconsistent or Low Conjugation Efficiency

  • Question: I am experiencing low or variable drug-to-antibody ratios (DARs) when conjugating this compound to my antibody. Could the raw material quality be the issue?

  • Answer:

    • Potential Causes related to this compound:

      • Low Purity: Impurities may compete in the conjugation reaction, leading to lower efficiency.

      • Presence of Water: Excess moisture can interfere with certain conjugation chemistries.

    • Other Potential Causes:

      • Antibody Quality: The antibody may have a low number of available conjugation sites or be aggregated.

      • Reaction Conditions: Suboptimal pH, temperature, or reaction time can affect conjugation efficiency.

      • Reagent Quality: The quality of linkers and other reagents is critical.

    • Troubleshooting Steps:

      • Confirm this compound Quality: Ensure the raw material meets the quality specifications for purity and water content.

      • Optimize Conjugation Protocol: Re-evaluate the molar ratios of linker-payload to antibody, pH of the reaction buffer, and reaction time.

      • Characterize Antibody: Ensure the antibody is of high purity and not aggregated using size-exclusion chromatography (SEC).

      • Small-Scale Test Reactions: Perform small-scale test conjugations to screen different conditions before scaling up.

Issue 3: Aggregation or Precipitation During Conjugation

  • Question: I am observing aggregation or precipitation of my ADC during or after conjugation with this compound. What can I do to prevent this?

  • Answer:

    • Potential Causes:

      • Hydrophobicity: MMAF is a hydrophobic molecule. Attaching it to an antibody increases the overall hydrophobicity of the conjugate, which can lead to aggregation.[13][14][15][16]

      • High DAR: Higher drug-to-antibody ratios increase hydrophobicity and the risk of aggregation.[15]

      • Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility and aggregation.

      • Co-solvents: The use of organic co-solvents to dissolve the this compound linker can sometimes induce antibody aggregation if not carefully controlled.[13]

    • Troubleshooting Steps:

      • Optimize DAR: Aim for a lower, more controlled DAR if high aggregation is observed.

      • Formulation Development: Screen different buffer formulations (e.g., varying pH, including stabilizers like polysorbates or sugars) to improve ADC solubility.[]

      • Control Co-solvent Addition: Add the this compound linker solution slowly and with gentle mixing to the antibody solution to avoid localized high concentrations of organic solvent.

      • Consider Hydrophilic Linkers: If possible, explore the use of more hydrophilic linkers to counteract the hydrophobicity of the MMAF payload.[15]

      • Purification: Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) immediately after conjugation to remove aggregates.[][18]

Troubleshooting Logic for ADC Conjugation Issues

ADC Conjugation Troubleshooting cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Start: ADC Conjugation Experiment low_dar Low DAR start->low_dar aggregation Aggregation/Precipitation start->aggregation inconsistent_results Inconsistent Results start->inconsistent_results mmaf_quality Check this compound Quality (Purity, H2O) low_dar->mmaf_quality ab_quality Check Antibody Quality (Purity, Aggregation) low_dar->ab_quality reaction_conditions Review Reaction Conditions (pH, Temp, Ratios) low_dar->reaction_conditions aggregation->mmaf_quality aggregation->reaction_conditions optimize_dar Optimize Target DAR aggregation->optimize_dar inconsistent_results->mmaf_quality inconsistent_results->ab_quality protocol_execution Verify Protocol Execution inconsistent_results->protocol_execution retest_mmaf Use New/Verified MMAF Lot mmaf_quality->retest_mmaf purify_ab Purify Antibody ab_quality->purify_ab optimize_conditions Optimize Reaction Conditions reaction_conditions->optimize_conditions protocol_execution->optimize_conditions retest_mmaf->start Re-run Experiment improve_formulation Improve Formulation (Buffers, Excipients) optimize_dar->improve_formulation optimize_conditions->start Re-run Experiment improve_formulation->start purify_ab->start Re-run Experiment

Caption: A logical diagram for troubleshooting common issues during ADC conjugation.

References

Technical Support Center: MMAF-OtBu Conjugation Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the challenges in scaling up Monomethyl Auristatin F with a t-butyl linker (MMAF-OtBu) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the manufacturing of Antibody-Drug Conjugates (ADCs) utilizing this specific payload and linker combination.

Troubleshooting Guide

This guide provides solutions to potential problems you might encounter during the scale-up of your this compound conjugation process.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reaction due to insufficient this compound reagent.Increase the molar excess of the this compound linker-payload. Perform small-scale experiments to determine the optimal ratio before proceeding with large-scale conjugation.
Suboptimal reaction conditions (pH, temperature, time).Optimize reaction parameters. Ensure consistent and controlled conditions across the larger batch.[1]
Instability of the activated antibody.Process hold times during the conjugation reaction should be minimized and validated to prevent any changes in reaction stoichiometry.[2]
High DAR or ADC Aggregation Excess of this compound reagent.Reduce the molar excess of the this compound linker-payload.
Hydrophobicity of the MMAF payload.Optimize the formulation buffer to increase the solubility of the ADC. Consider the use of excipients that reduce hydrophobic interactions. The hydrophobic nature of many cytotoxic drugs increases the likelihood of aggregate formation.[2]
Inefficient purification process.Develop a robust purification process to remove aggregates. This may require a multi-step approach combining different chromatography techniques.[3]
Presence of Free this compound in Final Product Inefficient removal during purification.Optimize the purification process, which may include Tangential Flow Filtration (TFF) and chromatography steps, to effectively remove small molecule impurities.[3][4] Standard purification procedures may be insufficient for removing residual free drug.[]
Premature cleavage of the OtBu linker.The t-butyl (OtBu) linker is acid-labile. Ensure strict pH control during the entire process to avoid acidic conditions that could lead to premature cleavage.
Batch-to-Batch Variability Inconsistent reaction conditions.Implement strict process controls for all critical parameters, including temperature, pH, reaction time, and mixing efficiency.[6]
Variability in raw material quality.Establish robust quality control specifications for all incoming materials, including the antibody and the this compound linker-payload.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of this compound conjugation?

The most critical parameters include:

  • Reaction Temperature: Influences reaction kinetics and stability of the antibody.

  • pH: Crucial for both the conjugation reaction efficiency and the stability of the acid-labile OtBu linker.

  • Reaction Time: Must be optimized to ensure complete conjugation without causing degradation.

  • Molar Ratio of this compound to Antibody: Directly impacts the final DAR and the level of impurities.

  • Mixing Efficiency: Uniform mixing is essential in large-scale reactors to ensure a homogenous reaction.[6]

2. How can I minimize ADC aggregation during and after conjugation?

Minimizing aggregation is a key challenge due to the hydrophobic nature of MMAF.[2] Strategies include:

  • Optimization of Formulation: Use of specific buffers and excipients can help to solubilize the ADC and reduce aggregation.

  • Controlled Conjugation: Achieving a lower, more homogenous DAR can reduce the overall hydrophobicity of the ADC.

  • Gentle Processing: Minimizing shear stress during mixing and purification can prevent protein denaturation and aggregation.

  • Effective Purification: Implementing robust chromatography steps to remove existing aggregates.

3. What are the recommended purification methods for large-scale this compound ADC production?

A multi-step purification process is often necessary. While Tangential Flow Filtration (TFF) is commonly used to remove unreacted small molecules, chromatography is becoming increasingly important for purifying ADCs.[3] Techniques to consider include:

  • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different DARs and remove aggregates.

  • Ion-Exchange Chromatography (IEX): Useful for removing charged impurities and aggregates.

  • Size Exclusion Chromatography (SEC): Effective for removing high molecular weight aggregates.

4. What analytical methods are essential for characterizing the final this compound ADC product?

A comprehensive analytical strategy is required to ensure the quality and consistency of the ADC. Key methods include:

  • UV/Vis Spectroscopy: For determining the average DAR.[7]

  • Hydrophobic Interaction Chromatography (HIC): To assess the distribution of different DAR species.

  • Size Exclusion Chromatography (SEC): To quantify the level of aggregation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To measure the amount of free drug.[7]

  • Mass Spectrometry (MS): To confirm the identity and integrity of the ADC.[8]

Experimental Protocols

Protocol 1: Optimization of this compound to Antibody Molar Ratio
  • Objective: To determine the optimal molar ratio of this compound to the antibody to achieve the target DAR with minimal aggregation.

  • Materials: Purified monoclonal antibody, this compound linker-payload, conjugation buffer (e.g., phosphate-buffered saline, pH 7.4), quenching agent, purification system (e.g., SEC or HIC).

  • Procedure:

    • Set up a series of small-scale conjugation reactions (e.g., 1-5 mg of antibody).

    • Vary the molar excess of this compound in each reaction (e.g., 3, 5, 7, 10-fold molar excess).

    • Maintain constant temperature, pH, and reaction time for all reactions.

    • After the specified reaction time, add a quenching agent to stop the reaction.

    • Purify each ADC sample using a standardized method.

    • Analyze each purified ADC for DAR, percentage of aggregation, and free drug content.

  • Data Analysis: Plot the resulting DAR and aggregation levels against the molar ratio of this compound. The optimal ratio will be the one that provides the target DAR with the lowest level of aggregation.

Protocol 2: Evaluation of ADC Stability under Different pH Conditions
  • Objective: To assess the stability of the this compound ADC, specifically the integrity of the acid-labile OtBu linker, at different pH values.

  • Materials: Purified this compound ADC, a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0), analytical RP-HPLC system.

  • Procedure:

    • Aliquot the purified ADC into the different pH buffers.

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each pH condition.

    • Analyze each sample by RP-HPLC to quantify the amount of released (free) MMAF.

  • Data Analysis: Plot the percentage of free MMAF over time for each pH condition. This will indicate the pH range in which the OtBu linker is stable and identify conditions to avoid during processing and storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody reaction Conjugation Reaction (Controlled pH, Temp, Time) mAb->reaction drug_linker This compound drug_linker->reaction quenching Quenching reaction->quenching tff Tangential Flow Filtration (TFF) quenching->tff chromatography Chromatography (HIC/SEC) tff->chromatography final_adc Purified this compound ADC chromatography->final_adc dar DAR Analysis (UV/Vis, HIC) final_adc->dar aggregation Aggregation Analysis (SEC) final_adc->aggregation free_drug Free Drug Analysis (RP-HPLC) final_adc->free_drug

Caption: A typical experimental workflow for this compound ADC production and analysis.

troubleshooting_logic cluster_solutions_low_dar Low DAR Solutions cluster_solutions_high_agg High Aggregation Solutions cluster_solutions_free_drug Free Drug Solutions start Problem Identified low_dar Low DAR start->low_dar high_agg High Aggregation / DAR start->high_agg free_drug Free Drug Contamination start->free_drug inc_reagent Increase this compound Ratio low_dar->inc_reagent opt_cond Optimize Reaction Conditions low_dar->opt_cond min_hold Minimize Hold Times low_dar->min_hold dec_reagent Decrease this compound Ratio high_agg->dec_reagent opt_form Optimize Formulation high_agg->opt_form opt_pur Optimize Purification high_agg->opt_pur opt_pur2 Optimize Purification free_drug->opt_pur2 ph_control Strict pH Control free_drug->ph_control end Problem Resolved inc_reagent->end opt_cond->end min_hold->end dec_reagent->end opt_form->end opt_pur->end opt_pur2->end ph_control->end

Caption: A logical troubleshooting guide for common issues in this compound conjugation.

References

Technical Support Center: MMAF-OtBu Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody-drug conjugates (ADCs) utilizing the Monomethyl Auristatin F with a tert-butyl ester linker (MMAF-OtBu). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the premature cleavage of the linker, ensuring the stability and efficacy of their ADCs.

Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the this compound linker?

The this compound linker is designed with a tert-butyl ester, which serves as a protecting group for the C-terminal carboxylic acid of the MMAF payload. Tert-butyl esters are highly stable under neutral and basic conditions but are intentionally designed to be labile (cleavable) under acidic conditions[1][2]. The intended mechanism of action relies on the ADC being internalized by the target cancer cell into endosomes and then lysosomes. The acidic environment within these organelles (pH 4.5-5.0) protonates the ester's carbonyl group, facilitating the cleavage of the tert-butyl group and releasing the active, membrane-impermeable MMAF payload inside the cell[1][3].

Q2: My ADC is showing premature payload release. What are the most likely causes?

Premature cleavage of the this compound linker in systemic circulation is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy[4]. The primary causes fall into two categories:

  • Chemical Instability (Acid-Catalyzed Hydrolysis): The most significant cause is exposure to acidic conditions. The tert-butyl ester is susceptible to acid-catalyzed hydrolysis[1]. While blood plasma is buffered at ~pH 7.4, microenvironments or improper formulation/storage conditions could expose the ADC to lower pH, accelerating linker cleavage.

  • Enzymatic Instability: Although the bulky tert-butyl group provides some steric hindrance, ester-containing linkers are generally susceptible to cleavage by ubiquitous plasma enzymes like esterases and proteases[5]. Carboxylesterases, for example, are known to cleave other ADC linkers[6]. This enzymatic degradation can lead to off-target drug release during circulation.

Q3: How does the antibody conjugation site affect the stability of the this compound linker?

The specific site of conjugation on the monoclonal antibody has a profound impact on ADC stability[2][7].

  • Solvent Accessibility: Linkers conjugated to sites with high solvent accessibility are more exposed to plasma enzymes and pH fluctuations, which can increase the rate of premature cleavage[8].

  • Local Chemical Environment: The amino acid residues surrounding the conjugation site can influence the local pH and steric environment, either protecting or further destabilizing the linker.

  • Recommendation: Site-specific conjugation techniques that place the linker at more sterically hindered or chemically favorable locations can significantly enhance plasma stability and lead to a more homogeneous ADC product with a better therapeutic window[2][6][9].

Q4: What are the best practices for formulating and storing my this compound ADC to ensure stability?

Proper formulation and storage are critical to prevent chemical degradation of the linker.

  • pH Control: The formulation buffer should be robustly buffered to maintain a pH of 7.0-7.4. Avoid acidic buffers or excipients that could lower the pH over time.

  • Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen at -20°C to -80°C for long-term storage). Avoid repeated freeze-thaw cycles, which can degrade the antibody and affect overall conjugate stability.

  • Excipients: Use stabilizers and excipients that are known to be compatible with both the antibody and the linker chemistry.

Troubleshooting Guide: Premature Linker Cleavage

If you have detected premature release of MMAF from your ADC, follow this guide to diagnose and resolve the issue.

Step 1: Verify Experimental Conditions
  • Assay Buffer pH: Confirm the pH of all buffers used in your stability or activity assays. Even slight deviations toward an acidic pH can accelerate hydrolysis.

  • Incubation Time & Temperature: Ensure that incubation times and temperatures align with established protocols. Elevated temperatures can increase the rate of both chemical and enzymatic degradation.

Step 2: Evaluate Formulation and Storage
  • Formulation Buffer: Re-evaluate the composition and buffering capacity of your ADC formulation. Ensure it maintains a stable physiological pH.

  • Storage Conditions: Review the storage history of the ADC batch. Was it exposed to temperature fluctuations or improper pH conditions at any point?

Step 3: Investigate the Conjugation Site
  • If you are working with a custom conjugate, consider the location of the linker. If it is attached to a highly solvent-exposed residue, this is a likely contributor to instability. Future ADC designs should target more protected sites[8][9].

Step 4: Perform a Plasma Stability Assay
  • Conduct a controlled in vitro plasma stability assay (see protocol below) to quantify the rate of drug release. This will confirm whether the instability is occurring under physiological conditions and can be used to compare the stability of different ADC batches or constructs.

Data Presentation

The stability of a tert-butyl ester is highly dependent on pH. The following table, adapted from kinetic data on the hydrolysis of tert-butyl formate (a structural analogue), illustrates the expected half-life of the linker at various pH values and temperatures. This demonstrates the critical importance of maintaining a neutral pH to prevent premature cleavage.

Table 1: Estimated Half-Life of a tert-Butyl Ester Linker vs. pH and Temperature (Data modeled from hydrolysis kinetics of tert-butyl formate[10])

pHTemperature (°C)Predominant Hydrolysis PathwayEstimated Half-Life (t½)Stability Concern
2.04Acid-Catalyzed~6 hoursVery High
4.022Acid-Catalyzed~29 hoursHigh
5.037Neutral / Weak Acid~4 daysModerate
7.037Neutral~11 daysLow
7.437Neutral~12 daysVery Low
9.037Base-Catalyzed~2 daysModerate
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay via LC-MS

This protocol outlines a standard procedure to assess the stability of an this compound ADC in plasma by quantifying the amount of released, unconjugated MMAF payload over time.

1. Materials and Reagents:

  • This compound ADC test article

  • Control (unconjugated) monoclonal antibody

  • Human, mouse, or rat plasma (anticoagulant-treated, e.g., K2-EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MMAF analytical standard

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Internal Standard (IS) solution (e.g., MMAF-d8 in ACN)

  • LC-MS grade water and ACN

2. Procedure:

  • Preparation: Thaw frozen plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the ADC to the plasma to a final concentration of 100 µg/mL.

    • Prepare control wells containing plasma only and plasma with the unconjugated antibody.

    • Incubate the plate at 37°C in a humidified incubator.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 20 µL) from each well at specified time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 144 hours).

    • Immediately process or flash-freeze samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing (Protein Precipitation):

    • To a 20 µL plasma sample, add 80 µL of cold Protein Precipitation Solution containing the Internal Standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 4000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a clean analysis plate or vial for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column suitable for small molecule analysis.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent/fragment ion transition for MMAF and the Internal Standard[11].

    • Generate a standard curve by spiking known concentrations of the MMAF analytical standard into control plasma and processing it alongside the samples[5].

  • Data Analysis:

    • Calculate the concentration of free MMAF in each sample using the standard curve.

    • Express the amount of released drug as a percentage of the total theoretical drug concentration at the start of the experiment.

    • Plot the percentage of released MMAF against time to determine the stability profile of the ADC.

Visualizations

Cleavage Pathway Diagram

cluster_0 Systemic Circulation (Plasma, pH 7.4) cluster_1 Target Cell Internalization ADC_circ Intact ADC (this compound) Cleaved_premature Prematurely Cleaved MMAF-COOH (Off-Target Toxicity) ADC_circ->Cleaved_premature Enzymatic Cleavage ADC_endo ADC in Lysosome (Acidic, pH 4.5-5.0) ADC_circ->ADC_endo Targeting & Internalization Enzymes Plasma Esterases & Proteases Enzymes->ADC_circ Cleaved_intended Active MMAF-COOH Released (Intended Cytotoxicity) ADC_endo->Cleaved_intended Acid-Catalyzed Hydrolysis

Caption: Intended vs. premature cleavage pathways of the this compound linker.

Troubleshooting Workflow

start Problem: Premature Cleavage Detected check_pH Is formulation/assay buffer pH < 7.0? start->check_pH check_storage Was ADC stored improperly? check_pH->check_storage No solution_pH Solution: Optimize buffer to pH 7.2-7.4 check_pH->solution_pH Yes check_site Is conjugation site highly solvent-exposed? check_storage->check_site No solution_storage Solution: Use fresh batch, review storage protocol check_storage->solution_storage Yes check_enzyme Perform plasma stability assay check_site->check_enzyme No/Unknown solution_site Solution: Redesign ADC with a more sterically hindered site check_site->solution_site Yes result_enzyme Result: Quantify enzymatic degradation rate check_enzyme->result_enzyme

Caption: A logical workflow for troubleshooting premature ADC linker cleavage.

Experimental Workflow: Plasma Stability Assay

prep 1. Prepare Plasma & ADC Samples incubate 2. Incubate ADC in Plasma @ 37°C prep->incubate sample 3. Collect Aliquots at Time Points incubate->sample precip 4. Precipitate Proteins (ACN + Internal Std) sample->precip centrifuge 5. Centrifuge to Pellet Debris precip->centrifuge analyze 6. Analyze Supernatant via LC-MS/MS centrifuge->analyze quantify 7. Quantify Released MMAF vs. Standard Curve analyze->quantify

Caption: Step-by-step experimental workflow for an ADC plasma stability assay.

References

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of MMAF-OtBu and MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxicity of Monomethyl Auristatin F (MMAF) and its tert-butyl protected derivative, MMAF-OtBu. This document is intended to inform researchers, scientists, and drug development professionals on the properties and applications of these potent cytotoxic agents, particularly in the context of Antibody-Drug Conjugate (ADC) development.

Executive Summary

Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][] It is a valuable payload for ADCs due to its high cytotoxicity. This compound is a synthetic intermediate wherein the C-terminal carboxylic acid of MMAF is protected by a tert-butyl ester. This protection strategy is employed during the chemical synthesis of ADCs to prevent unwanted side reactions.

In Vitro Cytotoxicity of MMAF

MMAF has demonstrated potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its potential as a highly effective cancer cell-killing agent.

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell leukemia450[3]
SKBR3Breast adenocarcinoma83[3]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

Experimental Protocols

A common method for determining the in vitro cytotoxicity of compounds like MMAF is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., MMAF). Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the mechanism of action of MMAF, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat Cells with Serial Dilutions of Compound adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Analyze Data and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of a typical in vitro cytotoxicity assay.

G cluster_pathway Mechanism of Action: MMAF MMAF MMAF Tubulin Tubulin Dimers MMAF->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of MMAF's cytotoxic action.

Conclusion

MMAF is a well-characterized and highly potent cytotoxic agent with significant potential as a payload in ADCs. Its ability to inhibit tubulin polymerization at nanomolar concentrations makes it an effective tool for targeted cancer therapy. While direct cytotoxicity data for this compound is scarce, its role as a protected synthetic intermediate is crucial for the successful construction of MMAF-containing ADCs. The tert-butyl ester in this compound is designed to be a temporary protecting group, and its presence is expected to significantly reduce or eliminate the cytotoxic activity of the molecule until it is cleaved to release the active MMAF. Researchers should consider the distinct roles of these two molecules in the design and development of novel cancer therapeutics.

References

A Comparative Guide to MMAF-OtBu and MMAE in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most prominent payloads are the auristatins, synthetic analogs of the natural product dolastatin 10. This guide provides a detailed comparison of two key auristatin derivatives: monomethyl auristatin E (MMAE) and a protected form of monomethyl auristatin F, MMAF-OtBu (tert-butyl ester).

At a Glance: Key Differences and Structural Comparison

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent antimitotic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4] The primary structural difference between them lies at the C-terminus. MMAF possesses a charged carboxyl group on its C-terminal phenylalanine residue, whereas MMAE has an uncharged C-terminus.[3][] This distinction significantly influences their membrane permeability and, consequently, their application in ADCs.

This compound is a modified version of MMAF where the C-terminal carboxylic acid is protected by a tert-butyl ester group. This modification is designed to mask the negative charge of MMAF, thereby increasing its lipophilicity and ability to cross cell membranes, akin to MMAE. The tert-butyl ester is intended to be stable in circulation but cleavable under the acidic conditions of the lysosome following internalization of the ADC into the target cancer cell.

FeatureThis compound (MMAF tert-butyl ester)MMAE
Structure C-terminal phenylalanine with a tert-butyl ester protected carboxyl group.Uncharged C-terminus.
Cell Permeability Designed to be cell-permeable (lipophilic).Cell-permeable (lipophilic).
Active Form MMAF (following hydrolysis of the tert-butyl ester).MMAE.
Bystander Effect Potentially high, as the prodrug form is cell-permeable.High, due to its ability to diffuse out of the target cell and kill neighboring antigen-negative cells.[6][7]
Toxicity Profile Expected to have a toxicity profile influenced by the released MMAF.Associated with toxicities such as neutropenia and peripheral neuropathy.[8]

Mechanism of Action: A Shared Pathway with a Key Difference in Delivery

Both MMAE and the active form of this compound (MMAF) exert their cytotoxic effects through the same fundamental mechanism: inhibition of tubulin polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately apoptosis.[9]

The critical distinction lies in how these payloads reach their intracellular target.

  • MMAE-ADCs: The cell-permeable nature of MMAE allows it to diffuse across the cell membrane after being released from the ADC within the target cell. This property contributes to the "bystander effect," where MMAE can kill adjacent, antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[6][7]

  • This compound-ADCs: The this compound conjugate is designed to be cell-permeable, allowing the ADC to efficiently deliver its payload into the target cell. Once inside the acidic environment of the lysosome, the tert-butyl ester is cleaved, releasing the charged and less permeable MMAF. This "traps" the active payload within the target cell, potentially reducing off-target toxicity associated with the bystander effect.

Experimental Data: A Comparative Overview

While direct, publicly available, head-to-head comparative studies detailing the quantitative performance of this compound ADCs versus MMAE ADCs are limited, we can infer their relative properties based on the known characteristics of MMAE and MMAF.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its ability to kill cancer cells in a controlled laboratory setting.

Cell LineADC TargetMMAF-ADC (IC50, ng/mL)MMAE-ADC (IC50, ng/mL)Reference
Resistant Tumor ModelHER20.8>2000[6]

MMAF has been shown to be more potent than MMAE against certain multi-drug resistant cell lines.[6] This is attributed to MMAE being a substrate for drug efflux pumps, which can actively remove it from the cell, while the charged nature of MMAF hinders its removal by these pumps. An ADC with this compound would be expected to deliver MMAF intracellularly, thus potentially overcoming this resistance mechanism more effectively than an MMAE-ADC.

In Vivo Efficacy

In vivo efficacy studies in animal models are crucial for evaluating the anti-tumor activity of an ADC in a living organism.

A study comparing MMAF-based ADCs to their MMAE counterparts showed that while the MMAE-ADCs were more active, the MMAF-ADCs were better tolerated, with a 2-fold higher maximum tolerated dose (MTD) (30 mg/kg vs. 15 mg/kg).[10] This suggests that an this compound-ADC, upon intracellular release of MMAF, might offer a wider therapeutic window.

Pharmacokinetics and Toxicity

Pharmacokinetic studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its payload. The toxicity profile is a critical aspect of ADC development.

  • MMAE: The pharmacokinetic profiles of various MMAE-based ADCs have been found to be generally consistent.[11] Common toxicities associated with MMAE-ADCs include neutropenia and peripheral neuropathy.[8]

  • MMAF: MMAF is generally associated with ocular toxicities.[8] Because this compound is a prodrug of MMAF, ADCs utilizing this payload may also carry a risk of similar toxicities. The pharmacokinetic profile of an this compound ADC would be influenced by the stability of the tert-butyl ester in circulation and its subsequent conversion to MMAF.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different ADC constructs. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • ADC Treatment: Add serial dilutions of the this compound ADC and MMAE ADC to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours to allow the ADCs to exert their cytotoxic effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADCs in a mouse model.

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, MMAE ADC). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Pharmacokinetic Analysis

This analysis determines the concentration of the ADC and its components in biological fluids over time.

  • Dosing: Administer a single dose of the this compound ADC or MMAE ADC to animals (e.g., rats or mice).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Bioanalytical Method: Use a validated bioanalytical method, such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of the total antibody, conjugated antibody, and the free payload (MMAF or MMAE) in the samples.

  • Data Analysis: Plot the concentration-time profiles and calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Visualizing the Concepts

To further clarify the processes involved, the following diagrams illustrate the mechanism of action and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (this compound or MMAE) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Tubulin Tubulin Lysosome->Tubulin 4. Payload Release & Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 5. Cell Death

Caption: General mechanism of action for this compound and MMAE ADCs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy Promising candidates move to in vivo PK Pharmacokinetic Analysis Efficacy->PK Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: High-level experimental workflow for ADC comparison.

Conclusion

The choice between an this compound and an MMAE payload for an ADC depends on the specific therapeutic goals and the characteristics of the target cancer. MMAE, with its inherent cell permeability, offers the potential for a potent bystander effect, which can be beneficial for treating heterogeneous tumors. However, this can also lead to off-target toxicities. This compound represents a prodrug strategy to harness the potency of MMAF, particularly against multi-drug resistant cells, while potentially mitigating some of the bystander-related toxicities of MMAE by trapping the active payload intracellularly. Further direct comparative studies are needed to fully elucidate the relative therapeutic indices of ADCs carrying these two promising payloads. This guide provides a framework for researchers to understand the key differences and to design experiments for a comprehensive evaluation.

References

A Comparative Guide to the Analytical Characterization of MMAF-OtBu Antibody-Drug Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical characterization of Antibody-Drug Conjugates (ADCs) featuring the monomethyl auristatin F tert-butyl ester (MMAF-OtBu) payload. Tailored for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and comparative performance of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).

This compound is a derivative of the potent anti-tubulin agent MMAF, modified with a tert-butyl ester group. This modification increases the hydrophobicity of the payload, which can influence the ADC's efficacy, stability, and analytical behavior. Accurate and robust analytical methods are therefore critical for determining key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation.

Comparison of HPLC Methods for this compound ADC Analysis

The selection of an appropriate HPLC method is crucial for the comprehensive characterization of this compound ADCs. Each technique offers unique advantages for assessing different critical quality attributes.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Size Exclusion Chromatography (SEC)
Primary Application Determination of drug-to-antibody ratio (DAR) distribution and average DAR of intact ADCs.Determination of average DAR (after reduction), analysis of fragments, and assessment of hydrophobicity.Quantification of aggregates, monomers, and fragments.
Principle of Separation Based on the hydrophobicity of the intact ADC. Species with higher DAR are more hydrophobic and elute later.Based on the hydrophobicity of the ADC and its subunits. Requires denaturing conditions.Based on the hydrodynamic volume (size) of the molecule.
Sample State Native (non-denaturing) conditions.Denaturing conditions (low pH, organic solvents). Often requires reduction of the ADC.Native (non-denaturing) conditions.
Impact of this compound The high hydrophobicity of this compound will lead to stronger retention. Mobile phase conditions may need to be adjusted (e.g., lower salt concentration or addition of a mild organic modifier) to ensure elution.The increased hydrophobicity will result in longer retention times for conjugated light and heavy chains compared to ADCs with less hydrophobic payloads. This can improve resolution between different drug-loaded species.The increased hydrophobicity can lead to secondary interactions with the stationary phase, causing peak tailing and poor resolution. The mobile phase may require the addition of organic modifiers or specific salts to mitigate these effects.
Key Advantages - Provides information on the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).- Analysis is performed under native conditions, preserving the ADC's structure.- High resolution for separated light and heavy chains.- Can be coupled with mass spectrometry (MS) for peak identification.- The gold standard for aggregate analysis.- Simple and robust method.
Limitations - May not be suitable for ADCs with very high hydrophobicity, as they might not elute from the column.- Resolution can be lower than RP-HPLC.- Destroys the native structure of the ADC.- Does not provide information on the DAR distribution of the intact ADC.- Does not provide information on the DAR.- Susceptible to non-specific interactions with hydrophobic ADCs.

Experimental Protocols

Detailed methodologies for the key HPLC techniques are provided below. These protocols are based on established methods for MMAF-containing ADCs and should be optimized for the specific this compound ADC being analyzed.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates molecules based on their surface hydrophobicity. For ADCs, a higher number of conjugated hydrophobic payloads like this compound leads to increased retention on the HIC column.

Experimental Protocol:

  • Column: A HIC column with a butyl or phenyl stationary phase is typically used (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).

  • Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: The same buffer as A but without ammonium sulfate (50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 20-30 minutes).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC sample is diluted in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Reversed-Phase HPLC (RP-HPLC) for DAR and Fragment Analysis

RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For DAR analysis of cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains.

Experimental Protocol:

  • Column: A reversed-phase column with C4 or C8 chemistry is commonly used for proteins (e.g., Agilent PLRP-S, ZORBAX RRHD 300SB-C8).[1]

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 80% B) over 20-30 minutes.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.

  • Detection: UV absorbance at 280 nm and/or 248 nm (for auristatin payloads).[2]

  • Sample Preparation: The ADC is reduced by incubation with a reducing agent like dithiothreitol (DTT) at 37°C for 30 minutes to separate the light and heavy chains. The reaction is then quenched, and the sample is diluted in Mobile Phase A.[1]

Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their size in solution. It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight fragments.

Experimental Protocol:

  • Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å) is typically used (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A phosphate-buffered saline (PBS) based buffer, for example, 150 mM sodium phosphate, pH 7.0. For hydrophobic ADCs like those with this compound, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce secondary hydrophobic interactions.[3][4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC sample is diluted in the mobile phase to a final concentration of approximately 1 mg/mL.

Mechanism of Action of MMAF

MMAF, the cytotoxic payload of the ADC, exerts its cell-killing effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.

MMAF_Signaling_Pathway ADC This compound ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAF Free MMAF Cleavage->MMAF Inhibition Inhibition of Polymerization MMAF->Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Network Disruption Microtubules->Disruption Inhibition->Tubulin Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound ADCs.

Experimental Workflow

A typical analytical workflow for the characterization of an this compound ADC involves a series of steps to ensure the quality, consistency, and stability of the biotherapeutic.

ADC_Analysis_Workflow Sample This compound ADC Sample Prep Sample Preparation (Dilution, Reduction) Sample->Prep HIC HIC-HPLC (DAR Distribution) Prep->HIC RPHPLC RP-HPLC (DAR & Fragments) Prep->RPHPLC SEC SEC-HPLC (Aggregation) Prep->SEC Data Data Analysis HIC->Data RPHPLC->Data SEC->Data Report Characterization Report Data->Report

Caption: General experimental workflow for ADC analysis.

References

Navigating the Plasma Proteome: A Comparative Guide to MMAF-OtBu ADC Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical determinant of therapeutic success. Premature payload release can lead to off-target toxicity and diminished efficacy. This guide provides a comparative analysis of the stability of monomethyl auristatin F-tert-butyl ester (MMAF-OtBu) ADCs in human plasma, benchmarked against other common ADC payloads. Detailed experimental protocols and a visual workflow are included to support your research and development endeavors.

The stability of an ADC in human plasma is a key attribute that dictates its pharmacokinetic profile and therapeutic window. The ideal ADC remains intact in circulation, releasing its potent cytotoxic payload only upon internalization into target cancer cells. This guide focuses on the stability of ADCs carrying the this compound payload, a derivative of the potent antimitotic agent MMAF.

Comparative Stability of ADC Payloads in Human Plasma

The following table summarizes the stability of various ADC payloads in human plasma, providing a quantitative basis for comparison. It is important to note that direct, publicly available quantitative data for the stability of an this compound ADC in human plasma is limited. The data for this compound is inferred from the high stability of the parent molecule, MMAF, and the known resistance of tert-butyl esters to hydrolysis.

Payload-LinkerADC ConstructIncubation Time% Payload Released (in human plasma)Reference
This compound Generic mAb-linker-MMAF-OtBu-Inferred to be very low (<1%) over several daysInferred from MMAF stability and tert-butyl ester chemistry
mc-MMAFNon-cleavable maleimidocaproyl linkerFull incubation0.02 - 0.03%[1]
MMAFβ-glucuronide linker7 days~15% (in rat plasma)[2]
vc-MMAEValine-citrulline cleavable linker6 days< 1%[3]
SMCC-DM1Non-cleavable SMCC linker3 days~63% (in rat plasma)[4]

Note: The stability of an ADC is influenced by a multitude of factors, including the linker chemistry, the specific antibody, and the drug-to-antibody ratio (DAR). The data presented here is for comparative purposes and may not be directly transferable across different ADC constructs.

MMAF and its derivatives are recognized for their high molecular stability.[5][6][7] ADCs constructed with non-cleavable linkers, such as the maleimidocaproyl (mc) linker used with MMAF in belantamab mafodotin, exhibit exceptional stability in plasma.[1] The tert-butyl ester modification in this compound is a prodrug strategy. While ester bonds can be susceptible to hydrolysis by plasma esterases, the sterically hindered nature of a tert-butyl ester is known to confer significant metabolic stability. Studies on other therapeutic agents have shown that tert-butyl esters can be resistant to hydrolysis in plasma.[8][9] This suggests that an this compound ADC would likely exhibit very high stability in human plasma, with minimal premature release of the active MMAF payload.

In contrast, some cleavable linkers, while designed for intracellular release, can show varying degrees of instability in plasma. For example, while a valine-citrulline (vc) linked MMAE ADC demonstrated high stability in human plasma, other linker technologies can be more susceptible to enzymatic cleavage in the circulatory system.[3]

Experimental Protocol for In Vitro ADC Plasma Stability Assessment

A robust and standardized protocol is essential for accurately determining the stability of an ADC in human plasma. The following is a detailed methodology based on common industry practices.[3][10][11][12]

Objective: To quantify the amount of payload released from an ADC over time when incubated in human plasma.

Materials:

  • Test ADC (e.g., this compound ADC)

  • Control ADC (with a known stable or labile linker)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or other appropriate affinity capture beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • Enzyme for linker cleavage (if applicable, for positive control)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Internal standard (e.g., isotopically labeled payload)

Procedure:

  • Incubation:

    • Thaw human plasma at 37°C.

    • Spike the test ADC and control ADC into separate aliquots of plasma to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

    • Immediately stop the reaction by freezing the samples at -80°C until analysis.

  • Immunoaffinity Capture of ADC:

    • Thaw the plasma samples on ice.

    • Add an appropriate amount of affinity capture beads (e.g., Protein A) to each sample.

    • Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.

    • Wash the beads several times with wash buffer to remove unbound plasma proteins.

  • Elution and Sample Preparation:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • For analysis of released payload, the supernatant from the bead capture step can be collected and processed by protein precipitation (e.g., with acetonitrile).

    • For analysis of the remaining conjugated payload, the eluted ADC can be subjected to a payload release assay (e.g., enzymatic digestion for cleavable linkers or reduction for disulfide-linked payloads).

  • LC-MS/MS Analysis:

    • Analyze the processed samples by LC-MS/MS to quantify the amount of free payload or released payload.

    • Use a calibration curve prepared with known concentrations of the payload in the appropriate matrix (plasma or buffer).

    • The percentage of payload released at each time point is calculated relative to the initial total payload concentration at time 0.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro plasma stability assessment of an ADC.

ADC_Stability_Workflow Experimental Workflow for ADC Plasma Stability Assay cluster_incubation Incubation cluster_capture ADC Capture cluster_analysis Analysis cluster_result Result start Spike ADC into Human Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint capture Immunoaffinity Capture of ADC timepoint->capture wash Wash Beads capture->wash elute Elute ADC wash->elute analyze_supernatant Analyze Supernatant (Free Payload) wash->analyze_supernatant Alternative analyze_eluate Analyze Eluate (Bound Payload) elute->analyze_eluate lcms LC-MS/MS Quantification analyze_supernatant->lcms analyze_eluate->lcms result Determine % Payload Release vs. Time lcms->result

Caption: Workflow for assessing ADC stability in human plasma.

Signaling Pathway of ADC Action and Instability

The desired pathway for an ADC involves stable circulation, target binding, internalization, and intracellular payload release. Premature deconjugation in plasma represents an off-target pathway that can compromise both safety and efficacy.

ADC_Pathway ADC Mechanism of Action and Plasma Instability Pathway cluster_circulation Systemic Circulation (Plasma) cluster_target_cell Target Cancer Cell cluster_off_target Off-Target Effects ADC_circ Intact ADC Free_Payload Free Payload ADC_circ->Free_Payload Premature Deconjugation (Plasma Instability) Receptor Target Receptor ADC_circ->Receptor Binding Toxicity Systemic Toxicity Free_Payload->Toxicity Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Intracellular Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Desired and undesired pathways for an ADC.

References

Assessing the Bystander Effect of MMAF-OtBu Derived ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a crucial mechanism for enhancing the efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors, is largely dictated by the physicochemical properties of the ADC's payload. This guide provides a comparative analysis of the bystander effect of ADCs derived from monomethyl auristatin F (MMAF) and its O-tert-butyl (OtBu) ester prodrug, MMAF-OtBu, in contrast to the well-characterized payload, monomethyl auristatin E (MMAE).

The Bystander Effect in ADCs: A Mechanistic Overview

The bystander effect describes the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring antigen-negative cancer cells.[1] This phenomenon is particularly advantageous in tumors with heterogeneous antigen expression, where not all cells are targeted by the ADC. The key determinant of a payload's ability to induce a bystander effect is its membrane permeability.[2][] Payloads that are lipophilic and uncharged can readily cross cell membranes, while charged and hydrophilic molecules are largely membrane-impermeable.[][4] A cleavable linker, which releases the payload from the antibody within the target cell, is also a prerequisite for the bystander effect.[]

Comparison of ADC Payloads: MMAE, MMAF, and the this compound Prodrug

The auristatin family of microtubule-inhibiting payloads provides a clear example of how subtle molecular changes can profoundly impact the bystander effect.

PayloadChemical NatureMembrane PermeabilityBystander Effect
MMAE Uncharged, lipophilicHighYes
MMAF Negatively charged, hydrophilicLowNo/Limited
This compound Prodrug of MMAF (esterified)Potentially High (as prodrug)Theoretically Yes

MMAE: The Benchmark for Bystander Killing

Monomethyl auristatin E (MMAE) is a potent, membrane-permeable cytotoxic agent.[2][4] Upon release from an ADC within a target cell, MMAE can diffuse into the tumor microenvironment and kill adjacent antigen-negative cells.[5][6] This has been demonstrated in numerous preclinical in vitro and in vivo studies.[7]

MMAF: A Potent but Contained Payload

In contrast, monomethyl auristatin F (MMAF) possesses a free carboxyl group, rendering it negatively charged at physiological pH.[] This charge significantly hinders its ability to cross cell membranes, effectively trapping the payload within the target cell and preventing a bystander effect.[2][4] While a potent cytotoxic agent, the activity of MMAF-ADCs is restricted to the antigen-expressing cells they directly target.

This compound: A Prodrug Strategy to Induce a Bystander Effect

To overcome the limitation of MMAF's low permeability, a prodrug approach using an O-tert-butyl (OtBu) ester modification has been explored. The this compound derivative masks the negatively charged carboxyl group of MMAF, thereby increasing its lipophilicity.

The rationale behind this strategy is that the more lipophilic this compound prodrug, when released from the ADC, can diffuse out of the target cell and into neighboring bystander cells. Once inside a bystander cell, intracellular esterases are expected to cleave the OtBu group, regenerating the active, membrane-impermeable MMAF, which then becomes trapped within the bystander cell, leading to its death.

While this prodrug strategy is scientifically sound, direct, publicly available experimental data quantitatively comparing the bystander effect of this compound derived ADCs to those with MMAE or MMAF is limited. The potential for a bystander effect from this compound ADCs is therefore based on this theoretical mechanism.

Experimental Protocols for Assessing the Bystander Effect

Several established in vitro and in vivo methods are employed to evaluate the bystander killing capacity of ADCs.

In Vitro Co-culture Bystander Assay

This assay is a cornerstone for assessing the bystander effect.[5][8]

Methodology:

  • Cell Line Selection: Two cell lines are chosen: an antigen-positive (Ag+) line that is targeted by the ADC and an antigen-negative (Ag-) line. The Ag- line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[5]

  • Co-culture: The Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: The co-culture is treated with the ADC of interest. Control groups include untreated co-cultures and single-cell cultures of both Ag+ and Ag- cells treated with the ADC.

  • Analysis: After a defined incubation period, the viability of the Ag- cell population is assessed, typically by flow cytometry, gating on the fluorescently labeled cells. A significant reduction in the viability of the Ag- cells in the co-culture compared to the ADC-treated Ag- monoculture indicates a bystander effect.[5]

In Vivo Admixed Xenograft Model

This in vivo model recapitulates the heterogeneous nature of tumors.[6][7]

Methodology:

  • Tumor Inoculation: Immunodeficient mice are subcutaneously inoculated with a mixture of Ag+ and Ag- tumor cells.

  • ADC Administration: Once tumors are established, mice are treated with the ADC.

  • Tumor Growth Monitoring: Tumor volume is measured over time.

  • Analysis: A significant inhibition of tumor growth in the admixed model compared to what would be expected from the killing of only the Ag+ cell population suggests a bystander effect. At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the relative populations of Ag+ and Ag- cells.[7]

Visualizing the Mechanisms and Workflows

Signaling Pathway of ADC Action and Bystander Effect

ADC_Bystander_Effect cluster_bystander_cell Antigen-Negative Bystander Cell ADC ADC Receptor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload_Action_Target Payload Action (e.g., Microtubule Disruption) Payload_Release->Payload_Action_Target Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Permeable Payload (e.g., MMAE, This compound) Cell_Death_Target Target Cell Death Payload_Action_Target->Cell_Death_Target Bystander_Uptake Uptake Payload_Diffusion->Bystander_Uptake Payload_Action_Bystander Payload Action Bystander_Uptake->Payload_Action_Bystander Cell_Death_Bystander Bystander Cell Death Payload_Action_Bystander->Cell_Death_Bystander

Caption: Mechanism of ADC-mediated bystander killing.

Experimental Workflow for In Vitro Bystander Assay

In_Vitro_Workflow start Start cell_selection Select Ag+ and Ag- (fluorescently labeled) cell lines start->cell_selection co_culture Co-culture Ag+ and Ag- cells at various ratios cell_selection->co_culture adc_treatment Treat with ADC and controls co_culture->adc_treatment incubation Incubate for a defined period adc_treatment->incubation analysis Analyze viability of Ag- cells by flow cytometry incubation->analysis result Assess Bystander Effect analysis->result

Caption: Workflow for the in vitro co-culture bystander assay.

Conclusion

The bystander effect is a critical attribute for the success of ADCs in treating solid tumors with heterogeneous antigen expression. While MMAE-derived ADCs are known to exhibit a robust bystander effect, MMAF-derived ADCs are generally considered non-bystander due to the payload's charge and low membrane permeability. The this compound prodrug strategy presents a promising approach to confer bystander killing activity to MMAF by masking its charge and increasing its lipophilicity. However, further direct comparative studies are needed to experimentally validate and quantify the bystander effect of this compound derived ADCs and to understand how they compare to established bystander and non-bystander payloads in preclinical and clinical settings. Researchers and drug developers should consider these payload characteristics when designing and evaluating novel ADC therapeutics.

References

A Comparative Guide: Cleavable vs. Non-Cleavable Linkers for MMAF-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for ADCs utilizing the potent tubulin inhibitor, Monomethyl Auristatin F (MMAF).

While the specific prodrug MMAF-OtBu is of interest, direct comparative data is limited. This guide leverages a seminal study by Doronina et al. (2006) that systematically compares a cathepsin B-cleavable linker (valine-citrulline) and a non-cleavable linker (maleimidocaproyl) conjugated to MMAF. The principles derived from this study are directly applicable to understanding the performance trade-offs inherent in designing MMAF-prodrug ADCs.

Mechanism of Action: A Tale of Two Linkers

The fundamental difference between cleavable and non-cleavable linkers lies in the payload release mechanism following ADC internalization into a target cancer cell.

  • Cleavable Linkers , such as the valine-citrulline (vc) linker, are engineered to be substrates for enzymes like Cathepsin B, which are abundant in the lysosomal compartment of cells.[1] Upon cleavage, the linker releases the unmodified, potent MMAF payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[2][3]

  • Non-Cleavable Linkers , such as the maleimidocaproyl (mc) linker, do not undergo specific enzymatic cleavage.[4][5] Instead, the payload is released only after the entire antibody is degraded into amino acids within the lysosome.[1] This process releases the payload with an amino acid adduct still attached (e.g., cysteine-mc-MMAF). This charged adduct is typically membrane-impermeable, thus preventing the bystander effect.[5]

G cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Enzymatic Linker Cleavage (Cathepsin B) Lysosome_C->Cleavage Payload_C Released MMAF (Permeable Potential) Cleavage->Payload_C TargetKill_C Target Cell Killing Payload_C->TargetKill_C Bystander Bystander Effect (Kills Neighboring Cells) Payload_C->Bystander ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_NC Released Cys-mc-MMAF (Non-Permeable) Degradation->Payload_NC TargetKill_NC Target Cell Killing Payload_NC->TargetKill_NC NoBystander No Bystander Effect Payload_NC->NoBystander

Caption: Comparative intracellular pathways of ADCs. (Within 100 characters)

The Role of the this compound Prodrug

The MMAF payload contains a charged C-terminal phenylalanine residue, which inherently limits its ability to cross cell membranes.[1] This makes the native MMAF a poor candidate for inducing a bystander effect, even with a cleavable linker. The tert-butyl ester (OtBu) modification is a prodrug strategy designed to mask this charge. The intention is that the ADC delivers the neutral, more permeable this compound prodrug. Following linker cleavage, intracellular esterases are expected to cleave the OtBu group, reverting the payload to the active, but now trapped, MMAF form. This strategy aims to combine the targeted delivery of an ADC with the potential for a controlled bystander effect.

G cluster_workflow This compound Prodrug Activation Start vc-MMAF-OtBu ADC (Internalized) Step1 Lysosomal Linker Cleavage (Cathepsin B) Start->Step1 Step2 Release of this compound (Permeable Prodrug) Step1->Step2 Step3 Intracellular Esterase Activity Step2->Step3 Step4 Active MMAF (Non-Permeable) Step3->Step4 Step5 Tubulin Inhibition & Cell Death Step4->Step5

Caption: Intracellular activation workflow for a cleavable this compound ADC. (Within 100 characters)

Performance Data: A Head-to-Head Comparison

The following data is summarized from the comparative study of a cleavable valine-citrulline-MMAF ADC (cAC10-vc-MMAF) and a non-cleavable maleimidocaproyl-MMAF ADC (cAC10-mc-MMAF) targeting the CD30 antigen.[1]

In Vitro Cytotoxicity

Both cleavable and non-cleavable MMAF ADCs demonstrated potent and highly specific cytotoxicity against antigen-positive cell lines, with nearly identical IC50 values. They were inactive against antigen-negative cells, confirming target specificity.

Cell LineTarget (CD30)Linker TypeIC50 (ng/mL)
Karpas 299PositiveCleavable (vc)5
Non-cleavable (mc)6
L540CYPositiveCleavable (vc)15
Non-cleavable (mc)15
L428PositiveCleavable (vc)10
Non-cleavable (mc)10
JurkatNegativeCleavable (vc)> 1000
Non-cleavable (mc)> 1000
Data sourced from Doronina et al., Bioconjugate Chem. 2006, 17(1), 114-24.[1]
In Vivo Efficacy in Xenograft Models

In established tumor xenograft models, both the cleavable and non-cleavable MMAF ADCs were equally potent, inducing high rates of tumor regression and cures at well-tolerated doses.

Xenograft ModelTreatment GroupDose (mg/kg)Outcome
Karpas 299cAC10-vc-MMAF15/5 Cures
(ALCL)cAC10-mc-MMAF15/5 Cures
L540CYcAC10-vc-MMAF1100% Tumor Regression
(Hodgkin)cAC10-mc-MMAF1100% Tumor Regression
Data sourced from Doronina et al., Bioconjugate Chem. 2006, 17(1), 114-24.[1]
Tolerability and Safety

A significant difference emerged in the tolerability of the two conjugates. The non-cleavable linker ADC was substantially better tolerated than its cleavable counterpart.

ADC ConjugateLinker TypeMaximum Tolerated Dose (MTD) in Mice
cAC10-vc-MMAFCleavable10 mg/kg
cAC10-mc-MMAFNon-cleavable> 30 mg/kg
Data sourced from Doronina et al., Bioconjugate Chem. 2006, 17(1), 114-24.[1] This suggests that the higher stability of the non-cleavable linker in circulation leads to reduced off-target toxicity.

Summary: Choosing the Right Linker

The choice between a cleavable and non-cleavable linker for an this compound ADC involves a critical trade-off between stability/safety and the potential for a bystander effect.

FeatureCleavable Linker (e.g., vc)Non-Cleavable Linker (e.g., mc)
Payload Release Unmodified MMAF (after ester cleavage)Amino Acid-Linker-MMAF Adduct
Bystander Effect Possible (if prodrug is permeable)Not possible (released adduct is charged)
In Vitro Potency High and target-specificHigh and target-specific
In Vivo Efficacy Potent antitumor activityPotent antitumor activity
Plasma Stability Generally lowerGenerally higher[4]
Tolerability (MTD) LowerSignificantly Higher[1]
Ideal Use Case Heterogeneous tumors where bystander killing is beneficial.Homogeneous, high-antigen expressing tumors; applications where safety is paramount.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

In Vitro Cytotoxicity Assay
  • Cell Plating: Target (CD30-positive) and non-target (CD30-negative) cells were seeded into 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells were incubated with serial dilutions of the ADC conjugates (cAC10-vc-MMAF or cAC10-mc-MMAF) for a period of 4 days.

  • Viability Assessment: Cell viability was measured using a colorimetric assay (e.g., MTT or Alamar Blue). The absorbance, which correlates with the number of viable cells, was read on a plate reader.

  • Data Analysis: The percentage of viable cells relative to untreated controls was plotted against the ADC concentration. The IC50 value (the concentration of ADC required to inhibit cell growth by 50%) was calculated using a four-parameter logistic regression model.

In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Immunocompromised mice (e.g., SCID mice) were subcutaneously inoculated with human tumor cells (e.g., Karpas 299 anaplastic large cell lymphoma).

  • Tumor Growth: Tumors were allowed to grow to a predetermined average size (e.g., 100 mm³).

  • Treatment: Mice were randomized into groups and treated with a single intravenous injection of the ADC (e.g., 1 mg/kg of cAC10-vc-MMAF or cAC10-mc-MMAF) or a vehicle control.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²)/2.

  • Endpoint: The study endpoint was reached based on tumor volume, or animals showing complete tumor regression were monitored for a defined period (e.g., >100 days) to be classified as "cured".

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published, peer-reviewed research. The data presented for MMAF-based ADCs provides a strong foundational understanding for the development of this compound ADCs, though direct experimental results may vary.

References

Validating MMAF-OtBu Conjugation Sites on Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The precise location of drug conjugation on an antibody is a critical quality attribute for antibody-drug conjugates (ADCs), significantly influencing their stability, efficacy, and pharmacokinetic properties. For ADCs utilizing the potent auristatin derivative MMAF with a tert-butyl (OtBu) protecting group, robust analytical methods are essential to confirm the specific amino acid residues to which the drug-linker is attached. This guide provides a comparative overview of key analytical techniques for validating MMAF-OtBu conjugation sites, complete with experimental protocols and data presentation formats for researchers, scientists, and drug development professionals.

Core Analytical Techniques: A Head-to-Head Comparison

The two primary methodologies for characterizing this compound ADCs are Mass Spectrometry (MS) for precise site identification and Hydrophobic Interaction Chromatography (HIC) for determining the distribution of drug-to-antibody ratios (DAR).

FeaturePeptide Mapping (LC-MS/MS)Hydrophobic Interaction Chromatography (HIC)Reversed Phase HPLC (RP-HPLC)
Primary Information Direct identification of conjugation sites and relative abundance.Drug-to-antibody ratio (DAR) and distribution of drug-loaded species.[1]DAR and drug load distribution.[1]
Resolution High (amino acid level).Moderate (separates based on number of conjugated drugs).Moderate to high (separates light and heavy chains with different drug loads).
Sample Preparation Complex (enzymatic digestion, reduction, alkylation).Simple (minimal sample prep).Moderate (reduction of antibody).[1]
Throughput Lower.Higher.Higher.
Instrumentation High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).HPLC or UHPLC system with a HIC column.[2]HPLC or UHPLC system with a reversed-phase column.
Key Advantage Unambiguously identifies the specific lysine or cysteine residues conjugated.[3]Provides a profile of the ADC population's heterogeneity.[4][5]Orthogonal method to HIC for DAR determination.[1]
Key Limitation Can be challenging to achieve 100% sequence coverage; potential for artifacts during sample prep.[6]Does not provide information on the location of the conjugation.Does not provide information on the location of the conjugation.

Experimental Protocols

Peptide Mapping by LC-MS/MS for Conjugation Site Identification

This "bottom-up" proteomics approach provides the highest resolution for identifying the specific amino acid residues where the this compound linker-drug is attached.[3]

Objective: To enzymatically digest the ADC into smaller peptides and analyze them by mass spectrometry to identify the peptides carrying the this compound modification.

Methodology:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample (e.g., using 8 M urea) to unfold the antibody and expose all potential cleavage sites.[3]

    • Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., Tris-HCl, pH 8.0).

    • Add a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[3] Incubate to allow for complete digestion.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reversed-phase liquid chromatography (RPLC) column for separation.[7]

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into a high-resolution mass spectrometer.

    • The mass spectrometer will perform MS scans to determine the mass-to-charge ratio (m/z) of the eluting peptides and MS/MS scans to fragment the peptides.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against the known antibody sequence.

    • The software will identify peptides and any post-translational modifications, including the mass shift corresponding to the this compound linker-drug on specific amino acids.

    • The presence of characteristic fragment ions from the payload in the MS/MS spectra can further confirm the identification of conjugated peptides.[3]

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[4] Since MMAF is a hydrophobic molecule, each conjugation increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).[8]

Objective: To determine the distribution of drug-loaded species and calculate the average DAR of the ADC preparation.

Methodology:

  • Mobile Phase Preparation:

    • Buffer A (High Salt): A high concentration of a salt like ammonium sulfate in a phosphate buffer (e.g., 1.5 M (NH₄)₂SO₄ in 50 mM sodium phosphate, pH 7.0).[4]

    • Buffer B (Low Salt): The same phosphate buffer without the high salt concentration. An organic modifier like isopropanol may be included to aid elution.[2]

  • Chromatographic Separation:

    • Equilibrate the HIC column with Buffer A.

    • Inject the ADC sample. The high salt concentration promotes the interaction of hydrophobic regions of the ADC with the hydrophobic stationary phase of the column.

    • Apply a gradient of decreasing salt concentration by increasing the percentage of Buffer B.

    • As the salt concentration decreases, the ADC species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR1, DAR2, etc.).[8]

  • Data Analysis:

    • Monitor the elution profile using a UV detector (typically at 280 nm).

    • Integrate the peak areas for each species.

    • The weighted average DAR is calculated based on the relative peak area of each drug-loaded species.

Visualizing the Workflows

PeptideMappingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC This compound ADC Denature Denaturation, Reduction & Alkylation ADC->Denature Digest Tryptic Digestion Denature->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation Peptides->LC MS MS Scan (Peptide Mass) LC->MS MSMS MS/MS Fragmentation MS->MSMS Search Database Search MSMS->Search Identify Identify Conjugated Peptides Search->Identify Site Pinpoint Conjugation Site Identify->Site

Caption: Workflow for conjugation site validation using peptide mapping LC-MS/MS.

HIC_Principle cluster_column HIC Column cluster_elution Elution Profile (UV 280nm) p1 p2 DAR0 DAR0 p2->DAR0 Elutes First (Less Hydrophobic) p3 DAR2 DAR2 p3->DAR2 p4 DAR4 DAR4 p4->DAR4 p5 DAR6 DAR6 p5->DAR6 Elutes Last (More Hydrophobic) Elution Decreasing Salt Gradient -> ADC_Mix ADC Mixture (Varying DARs) ADC_Mix->p1 Inject in High Salt

Caption: Principle of HIC for separating ADC species based on hydrophobicity.

Conclusion

Validating the this compound conjugation site is a multi-faceted process that relies on orthogonal analytical techniques. While peptide mapping by LC-MS/MS is the gold standard for unequivocally identifying the specific amino acid residues involved in conjugation, chromatographic methods like HIC are indispensable for assessing the overall drug load distribution and heterogeneity of the ADC population.[4][9] A combination of these methods provides a comprehensive characterization of the ADC, ensuring product quality, consistency, and a deeper understanding of its structure-activity relationship.

References

A Comparative Analysis of the Pharmacokinetics of Auristatin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of Antibody-Drug Conjugates (ADCs) utilizing the potent auristatin payloads, Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE). Due to the limited availability of public data on the pharmacokinetics of MMAF-OtBu (tert-butyl ester) ADCs, this guide will focus on a detailed comparison of ADCs containing MMAF and MMAE. A discussion on the potential pharmacokinetic implications of the OtBu modification is also included to provide a comprehensive overview for drug development professionals.

Executive Summary

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety, governing its distribution to the tumor site and minimizing off-target toxicity. Auristatins, particularly MMAE and MMAF, are among the most clinically advanced payloads for ADCs. Understanding the nuances in their pharmacokinetic behavior is paramount for the rational design and development of next-generation ADCs. This guide summarizes key preclinical pharmacokinetic parameters of MMAF and MMAE-containing ADCs, details the experimental protocols for their assessment, and visualizes the critical pathways involved in their mechanism of action.

Comparative Pharmacokinetics of MMAF and MMAE ADCs

The pharmacokinetic properties of ADCs are influenced by all three components: the antibody, the linker, and the payload. While the antibody backbone generally dictates the long circulation half-life, the linker and payload can significantly impact clearance, stability, and exposure of the cytotoxic agent.

Key Pharmacokinetic Parameters

Preclinical studies in rodents and non-human primates provide valuable insights into the pharmacokinetic behavior of ADCs. The following tables summarize key pharmacokinetic parameters for representative MMAF and MMAE-containing ADCs. It is important to note that direct cross-study comparisons should be made with caution due to differences in experimental conditions, including the specific antibody, linker, and animal species used.

Table 1: Preclinical Pharmacokinetic Parameters of MMAF-Containing ADCs

ADC AnalyteSpeciesDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)Half-life (h)Reference
Total Antibody (mc-MMAF ADC)Rat20~180~20000~1.0~150[1]
Conjugated Antibody (mc-MMAF ADC)Rat20~160~10000~2.0~100[1]
Unconjugated MMAFRat5 (free MMAF)1.81.241670.3[2]

Table 2: Preclinical Pharmacokinetic Parameters of MMAE-Containing ADCs

ADC AnalyteSpeciesDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)Half-life (h)Reference
Total Antibody (vc-MMAE ADC)Mouse10~250~30000~0.3~150[3]
Conjugated Antibody (vc-MMAE ADC)Mouse10~220~20000~0.5~100[3]
Unconjugated MMAEMouse0.1 (free MMAE)0.050.05418522.5[4]
Total Antibody (vc-MMAE ADC)Cynomolgus Monkey3~80~10000~0.3~200[5]
Conjugated Antibody (vc-MMAE ADC)Cynomolgus Monkey3~70~7000~0.4~150[5]
Discussion of Pharmacokinetic Differences

From the available preclinical data, several key differences in the pharmacokinetic profiles of MMAF and MMAE-containing ADCs can be observed:

  • Payload Hydrophilicity: MMAF is more hydrophilic than MMAE due to its free carboxylic acid group.[6] This increased hydrophilicity can lead to faster clearance of the released payload and potentially lower systemic toxicity.[7]

  • Linker Stability: The type of linker used (e.g., maleimidocaproyl 'mc' or valine-citrulline 'vc') significantly impacts the stability of the ADC in circulation and the mechanism of payload release. Protease-cleavable linkers like vc-MMAE are designed to release the payload intracellularly, while non-cleavable linkers like mc-MMAF release the payload after lysosomal degradation of the antibody.[1]

  • Unconjugated Payload Pharmacokinetics: Free MMAF and MMAE exhibit rapid clearance and a large volume of distribution, indicating extensive tissue distribution.[2][4] However, the half-life of the unconjugated payload released from an ADC in vivo is often prolonged compared to when the free drug is administered, suggesting a formation-rate limited elimination.[3]

The this compound Prodrug Strategy: Potential Pharmacokinetic Implications

The use of a tert-butyl ester (OtBu) to protect the carboxylic acid of MMAF represents a prodrug strategy. The rationale behind this modification is to temporarily mask the hydrophilic carboxyl group, which could potentially:

  • Increase Cell Permeability: By masking the negative charge, the this compound payload may have improved ability to cross cell membranes, potentially enhancing its bystander killing effect on neighboring antigen-negative tumor cells.

  • Alter ADC Pharmacokinetics: The increased hydrophobicity of the this compound payload might lead to a faster clearance of the ADC compared to an equivalent mc-MMAF ADC.[8]

The critical factor for the success of this strategy is the efficient and selective hydrolysis of the tert-butyl ester to the active MMAF within the tumor microenvironment or inside the target cancer cell. The rate of this hydrolysis in vivo is currently not publicly available and would be a key parameter to determine the overall pharmacokinetic profile and efficacy of an this compound ADC. Studies on the hydrolysis of tert-butyl esters suggest that it can be slow under physiological conditions and may require enzymatic activity.[9][10]

Experimental Protocols

Accurate assessment of ADC pharmacokinetics requires robust and validated bioanalytical methods. The following sections outline typical experimental protocols for key pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an ADC and its analytes (total antibody, conjugated antibody, and unconjugated payload) in rodents.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Dosing: Administer the ADC intravenously (IV) via the tail vein at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein at various time points (e.g., 0.083, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours) post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalysis:

  • Total Antibody: Quantify using a validated enzyme-linked immunosorbent assay (ELISA) with an anti-human IgG capture antibody and a detection antibody.

  • Conjugated Antibody (ADC): Quantify using an ELISA format that specifically captures the ADC, for instance, by using an anti-payload antibody for capture or detection.

  • Unconjugated Payload: Quantify using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method after protein precipitation and extraction from the plasma.

Quantification of Unconjugated MMAF in Plasma by LC-MS/MS

Objective: To quantify the concentration of free MMAF in plasma samples.

Method:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled MMAF) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for MMAF and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of MMAF spiked into blank plasma and analyzed alongside the study samples. The concentration of MMAF in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[2]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways involved in the mechanism of action of an auristatin-based ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (MMAF/MMAE) Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Microtubules Microtubules Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for an auristatin-based ADC.

Experimental_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing ADC Administration (IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma ELISA ELISA (Total Ab, Conjugated Ab) Plasma->ELISA Quantify Antibody Analytes LCMS LC-MS/MS (Unconjugated Payload) Plasma->LCMS Quantify Payload PK_Parameters Calculation of PK Parameters (Cmax, AUC, CL, t1/2) ELISA->PK_Parameters LCMS->PK_Parameters

Caption: Workflow for a preclinical ADC pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of MMAF-OtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin F tert-butyl ester (MMAF-OtBu) is a highly potent derivative of the antineoplastic agent MMAF. Due to its cytotoxic nature, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This document provides essential guidance on the operational and disposal plans for this compound, emphasizing safety, regulatory compliance, and best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Immediate Safety Considerations

This compound, like other auristatin derivatives, is a microtubule-disrupting agent and should be handled with extreme caution.[1][2] All activities involving this compound must be conducted in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a containment isolator, to minimize exposure risk.[3][4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Double gloving with chemotherapy-rated gloves is recommended.

  • Lab Coat: A dedicated, disposable lab coat should be worn.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Respiratory Protection: A respirator may be necessary depending on the scale of work and the potential for aerosol generation.

Spill Management

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in handling hazardous material spills should perform the cleanup. A spill kit containing appropriate absorbent materials, deactivating agents (if known and validated), and disposal containers must be readily available.

Disposal Procedures for this compound

Given the high potency and lack of specific, validated chemical deactivation protocols in publicly available literature, the primary and recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company.[5] This method ensures the complete destruction of the cytotoxic compound.[5]

Waste Segregation and Collection:

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., vials, pipette tips, flasks)

  • Contaminated PPE

  • Spill cleanup materials

Contaminated waste should be collected in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

Chemical and Physical Properties Relevant to Disposal

While specific degradation protocols are not available, understanding the chemical properties of this compound can inform handling and potential future disposal strategies. The tert-butyl ester group of this compound is known to be labile under acidic conditions. However, this cleavage would only modify the molecule to MMAF and does not constitute a full degradation of the cytotoxic auristatin core. Therefore, acid treatment is not a recommended disposal method without further validated procedures for degrading the core structure.

PropertyValueSource
Molecular Formula C43H73N5O8PubChem
Molecular Weight 788.1 g/mol PubChem
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO-

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 This compound Handling & Experimentation cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A Weighing and Solution Preparation (in certified fume hood or isolator) B Experimental Use A->B C Unused/Expired this compound B->C D Contaminated Labware (vials, pipette tips, etc.) B->D E Contaminated PPE (gloves, lab coat, etc.) B->E F Collect in Designated, Labeled Cytotoxic Waste Containers C->F D->F E->F G Store Securely for Pickup F->G H Arrange Pickup by Licensed Hazardous Waste Disposal Company G->H I High-Temperature Incineration H->I

References

Personal protective equipment for handling MMAF-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of MMAF-OtBu, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various handling procedures.

Activity Required Personal Protective Equipment
Weighing and Reconstitution - Disposable, low-permeability gown with back closure- Two pairs of chemotherapy-rated nitrile gloves- Chemical splash goggles and a face shield- NIOSH-approved respirator (e.g., N95 or higher)
General Laboratory Handling - Disposable, low-permeability gown- Two pairs of chemotherapy-rated nitrile gloves- Chemical splash goggles
Spill Cleanup - Disposable, low-permeability, fluid-resistant gown- Two pairs of chemotherapy-rated nitrile gloves- Chemical splash goggles and a face shield- NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
Waste Disposal - Disposable, low-permeability gown- Two pairs of chemotherapy-rated nitrile gloves- Chemical splash goggles

Occupational Exposure Limits

As of the date of this document, no specific occupational exposure limit (OEL) has been established for this compound. Given its high potency and cytotoxicity, all handling should be performed with the goal of minimizing any potential exposure. Engineering controls, such as chemical fume hoods and ventilated enclosures, are paramount.

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening, don a lab coat and a single pair of nitrile gloves.

  • Transfer to Storage: Transfer the sealed container of this compound to a designated, secure, and well-ventilated storage area.

  • Storage Conditions: Store this compound in a tightly sealed container at -20°C for long-term storage.[1] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Weighing and Reconstitution
  • Prepare a Controlled Environment: All weighing and reconstitution activities must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

  • Assemble Materials: Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and the appropriate solvent (e.g., DMSO).

  • Don Full PPE: Wear a disposable gown, two pairs of chemotherapy-rated nitrile gloves, chemical splash goggles, a face shield, and a respirator.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use gentle movements to avoid creating airborne dust.

  • Reconstitution: Slowly add the solvent to the powder. Ensure the container is securely capped before mixing.

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, solvent, date, and your initials.

  • Decontamination: Decontaminate all surfaces and equipment used in the process.

Disposal Plan: Step-by-Step Waste Management

All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.

  • Segregate Waste: Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, gowns, weighing paper, and pipette tips, in the designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous liquid waste container.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.

  • Container Disposal: Empty containers that held this compound should be treated as hazardous waste and disposed of in the solid waste container.

  • Waste Pickup: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) department.

Spill Management Plan

Immediate and proper cleanup of an this compound spill is critical to prevent exposure and contamination.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Workflow A Spill Occurs B Alert others in the area A->B N Seek medical attention if exposure is suspected A->N C Evacuate the immediate area B->C D Assess the spill (size and nature) C->D E Don appropriate spill response PPE D->E F Contain the spill with absorbent material E->F G Apply deactivating solution (if available) F->G H Absorb the spill G->H I Clean the area with detergent solution H->I J Rinse the area with water I->J K Dispose of all contaminated materials as hazardous waste J->K L Decontaminate reusable PPE K->L M Report the spill to EHS L->M

Caption: Workflow for responding to an this compound spill.

Step-by-Step Spill Cleanup Procedure
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's EHS immediately.

  • Don PPE: Before approaching the spill, don the appropriate spill response PPE as outlined in the table above.

  • Containment: For liquid spills, contain the spill by placing absorbent pads or materials around the perimeter. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Deactivation (if applicable): If a validated deactivating solution is available, apply it to the spill according to the manufacturer's instructions.

  • Absorption: Use absorbent pads to clean up the spill, working from the outside in.

  • Cleaning: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.

  • Disposal: Place all contaminated materials, including absorbent pads, gloves, and gowns, into a designated hazardous waste container.

  • Decontaminate PPE: Decontaminate any reusable PPE, such as the face shield and respirator, according to your institution's procedures.

  • Report: Report the spill to your supervisor and your institution's EHS department.

  • Seek Medical Attention: If you suspect you have been exposed to this compound, seek immediate medical attention.

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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